molecular formula C6H13NO2 B1585403 Methyl L-valinate CAS No. 4070-48-8

Methyl L-valinate

カタログ番号: B1585403
CAS番号: 4070-48-8
分子量: 131.17 g/mol
InChIキー: CEMZBWPSKYISTN-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

sex pheromone of Phyllophaga (Phytalus) georgiana

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMZBWPSKYISTN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193685
Record name L-Valine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4070-48-8
Record name L-Valine, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl L-valinate and its commonly used hydrochloride salt. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is the methyl ester of the essential amino acid L-valine. It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Valacyclovir and the antihypertensive agent Valsartan.[1][2][3] Understanding its physicochemical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide outlines these properties for both the free base and the hydrochloride salt, provides detailed experimental protocols for their determination, and includes a workflow for its synthesis and purification.

Physicochemical Properties

The quantitative physicochemical data for this compound and its hydrochloride salt are summarized in the tables below. It is important to distinguish between the two forms as their properties differ significantly.

This compound (Free Base)
PropertyValueReference(s)
CAS Number 4070-48-8[4][5]
Molecular Formula C₆H₁₃NO₂[4][5]
Molecular Weight 131.17 g/mol [5][6]
Appearance Colorless to light yellow liquid[7]
Boiling Point 146 °C[7]
Density 0.968 g/cm³[7]
pKa 7.49[7]
Storage 2-8 °C[7]
This compound Hydrochloride
PropertyValueReference(s)
CAS Number 6306-52-1[1][8][9]
Molecular Formula C₆H₁₄ClNO₂ (or C₆H₁₃NO₂·HCl)[1][10]
Molecular Weight 167.63 g/mol [8][9][10]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 163-165 °C, 171-173 °C[1][8][9][11]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol.[1][2][3][9]
Optical Rotation [α]/D ≈ +15° (c=2 in H₂O)[8][9]
Storage Room temperature, sealed in a dry place.[3][9]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound and its hydrochloride salt.

Melting Point Determination (Capillary Method)

This protocol is suitable for determining the melting point of this compound hydrochloride.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is placed in a mortar and finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating rate (e.g., 10-20 °C/min) can be used for an initial approximate determination.

    • For an accurate measurement, a new sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 0.5-1.5 °C.

Optical Rotation Measurement

This protocol is used to determine the specific rotation of this compound hydrochloride.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a specific amount of this compound hydrochloride (e.g., 200 mg).

    • Transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in distilled water and fill the flask to the mark. This creates a solution with a concentration (c) of 0.2 g/mL.

  • Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The zero reading is calibrated using a blank sample (distilled water) in the polarimeter cell.

  • Measurement:

    • The polarimeter cell is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter, and the observed rotation (α) is measured. Multiple readings are taken and averaged to ensure accuracy.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Solubility Determination (Visual Method)

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Apparatus:

  • Vials or test tubes with caps

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: A predetermined amount of this compound hydrochloride (e.g., 10 mg) is weighed and placed into a vial.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the vial.

  • Dissolution:

    • The vial is capped and vortexed for 1-2 minutes at room temperature.

    • A visual inspection is made to determine if the solid has dissolved completely.

    • If the solid is not fully dissolved, the vial can be placed in a water bath sonicator for up to 15 minutes.

    • If still not dissolved, gentle heating in a water bath may be applied.

  • Observation and Classification: The solubility is classified based on visual observation (e.g., soluble, slightly soluble, insoluble). For a more quantitative measure, small increments of the solvent can be added until the solid completely dissolves, allowing for the calculation of an approximate solubility value (e.g., in mg/mL).

Synthesis and Purification Workflow

This compound hydrochloride is commonly synthesized via the Fischer esterification of L-valine with methanol, using thionyl chloride as a catalyst.[12][13][14] The following diagram illustrates the general workflow for its synthesis and purification.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage LValine L-Valine Reactor Reaction Vessel (-10 to 0 °C, then reflux at 60-70 °C) LValine->Reactor Methanol Anhydrous Methanol Methanol->Reactor SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reactor Slow addition Distillation Vacuum Distillation (Remove excess Methanol & SOCl₂) Reactor->Distillation Reaction mixture Crystallization Cooling & Crystallization Distillation->Crystallization Concentrated residue Filtration Vacuum Filtration (Isolate crude product) Crystallization->Filtration Recrystallization Recrystallization (Anhydrous Methanol/Ether) Filtration->Recrystallization Crude solid Drying Drying (Vacuum oven) Recrystallization->Drying FinalProduct Pure this compound HCl (White crystalline solid) Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound HCl.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound and its hydrochloride salt, which are essential for its application in research and development. The tabulated data offers a quick reference, while the experimental protocols provide a foundation for laboratory procedures. The synthesis workflow diagram gives a clear overview of the manufacturing process for this important chemical intermediate. It is anticipated that this guide will be a useful tool for scientists and professionals in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Methyl L-valinate hydrochloride, an important amino acid ester intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like Valsartan and Valacyclovir.[1] Two primary synthetic routes are detailed: the widely employed thionyl chloride method and a milder alternative utilizing trimethylchlorosilane (TMSCl).

Synthesis Methodologies

The synthesis of this compound hydrochloride is most commonly achieved through the Fischer esterification of L-valine with methanol (B129727), catalyzed by an acid.[2] The hydrochloride salt form enhances stability and improves solubility in certain organic solvents.[2]

This robust and high-yielding method involves the in-situ generation of hydrochloric acid from the reaction of thionyl chloride (SOCl₂) with methanol, which then catalyzes the esterification of L-valine.[2]

Reaction Scheme:

L-Valine + CH₃OH + SOCl₂ → this compound hydrochloride + SO₂ + HCl

Experimental Protocol:

A detailed protocol for this method is outlined in patent literature.[1][3][4] The following is a generalized procedure:

  • Reaction Setup: Anhydrous methanol is added to a reactor equipped with a stirrer, thermometer, and a system for gas absorption (to trap SO₂ and HCl byproducts).[4] The methanol is cooled to a temperature between -10°C and -8°C.[1][3]

  • Reagent Addition: Thionyl chloride is slowly added to the cooled methanol under vigorous stirring, ensuring the reaction temperature does not exceed 0°C.[3][4] This mixture is typically stirred for 0.8 to 1.5 hours at this low temperature.[1][3]

  • Addition of L-Valine: L-valine is then added to the reaction mixture under cooling.[1][3]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2.5 to 3.5 hours.[1][3]

  • Reflux: The mixture is then heated to reflux at 60-70°C for 7 to 9 hours to drive the reaction to completion.[1][3]

  • Work-up: Upon completion, the reaction is monitored by thin-layer chromatography (TLC).[3] The excess methanol and unreacted thionyl chloride are removed by vacuum distillation.[1][3] The resulting residue is then cooled to induce crystallization.[1][3]

Logical Workflow for Thionyl Chloride Method:

cluster_synthesis Synthesis cluster_workup Work-up & Isolation Cool Methanol Cool Methanol Add Thionyl Chloride Add Thionyl Chloride Cool Methanol->Add Thionyl Chloride Add L-Valine Add L-Valine Add Thionyl Chloride->Add L-Valine Warm to RT Warm to RT Add L-Valine->Warm to RT Reflux Reflux Warm to RT->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Vacuum Distillation Vacuum Distillation Monitor by TLC->Vacuum Distillation Cooling & Crystallization Cooling & Crystallization Vacuum Distillation->Cooling & Crystallization Vacuum Filtration Vacuum Filtration Cooling & Crystallization->Vacuum Filtration

Caption: Workflow for the synthesis and isolation of this compound hydrochloride via the thionyl chloride method.

Quantitative Data for Thionyl Chloride Method:

ParameterValueReference
Molar Ratio
n(L-Valine) : n(SOCl₂) : n(Methanol)1.0 : 1.0-1.5 : 20-21[1][3]
Temperature
Initial Cooling-10 to -8 °C[1][3]
Thionyl Chloride Addition≤ 0 °C[3][4]
Stirring at Room TemperatureRoom Temperature[1][3]
Reflux60 to 70 °C[1][3]
Time
Thionyl Chloride Addition & Stirring0.8 to 1.5 hours[1][3]
Stirring at Room Temperature2.5 to 3.5 hours[1][3]
Reflux7 to 9 hours[1][3]
Yield 60-65%[3]

An alternative and more convenient method utilizes trimethylchlorosilane (TMSCl) in methanol.[2][5] This approach offers the advantages of mild reaction conditions (room temperature), simpler work-up, and good to excellent yields.[5]

Reaction Scheme:

L-Valine + CH₃OH + TMSCl → this compound hydrochloride + (CH₃)₃SiOH

Experimental Protocol:

The general procedure for this method is as follows:[5]

  • Reagent Addition: To the amino acid (L-valine), freshly distilled trimethylchlorosilane is added slowly with stirring.[5]

  • Solvent Addition: Methanol is then added to the mixture.[5]

  • Reaction: The resulting solution or suspension is stirred at room temperature.[5]

  • Monitoring and Work-up: The reaction progress is monitored by TLC.[5] Once complete, the reaction mixture is concentrated on a rotary evaporator to yield the product.[5]

Logical Workflow for TMSCl Method:

cluster_synthesis Synthesis cluster_isolation Isolation Add TMSCl to L-Valine Add TMSCl to L-Valine Add Methanol Add Methanol Add TMSCl to L-Valine->Add Methanol Stir at RT Stir at RT Add Methanol->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Concentrate via Rotary Evaporation Concentrate via Rotary Evaporation Monitor by TLC->Concentrate via Rotary Evaporation

Caption: Workflow for the synthesis and isolation of this compound hydrochloride using the TMSCl method.

Quantitative Data for TMSCl Method:

ParameterValueReference
Molar Ratio
Amino Acid : TMSCl1 : 2[5]
Temperature Room Temperature[5]
Yield Good to Excellent (76-85% for various amino acids)[2][5]

Purification

High purity this compound hydrochloride is crucial for its application in pharmaceutical synthesis. The primary method for purification is recrystallization.

Experimental Protocol for Recrystallization:

  • Dissolution: The crude product is dissolved in a minimal amount of hot anhydrous methanol.

  • Precipitation: Diethyl ether is then added to the solution to induce precipitation of the purified product.[1][3]

  • Isolation: The resulting white, fine powder crystals are collected by vacuum filtration.[1][3]

  • Drying: The crystals are dried under vacuum.

A common solvent system for recrystallization is a mixture of methanol and diethyl ether.[2] This process yields the product as white, lustrous plates or a fine powder.[2]

Purification Workflow:

Crude Product Crude Product Dissolve in hot Methanol Dissolve in hot Methanol Crude Product->Dissolve in hot Methanol Add Diethyl Ether Add Diethyl Ether Dissolve in hot Methanol->Add Diethyl Ether Cool to Crystallize Cool to Crystallize Add Diethyl Ether->Cool to Crystallize Vacuum Filtration Vacuum Filtration Cool to Crystallize->Vacuum Filtration Dry under Vacuum Dry under Vacuum Vacuum Filtration->Dry under Vacuum Pure Product Pure Product Dry under Vacuum->Pure Product

Caption: General workflow for the purification of this compound hydrochloride by recrystallization.

Characterization

The identity and purity of the synthesized this compound hydrochloride are confirmed using various analytical techniques.

Analytical Methods:

TechniquePurposeReference
Thin-Layer Chromatography (TLC) Monitoring reaction progress.[3][5]
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H-NMR, ¹³C-NMR).[5]
Mass Spectrometry (MS) Determination of molecular weight (ESI-MS).[5]
Melting Point Purity assessment (reported range: 170–173°C).[2]

This guide provides researchers and professionals with a detailed and practical framework for the synthesis and purification of this compound hydrochloride, enabling the efficient production of this key synthetic intermediate.

References

Spectroscopic Profile of Methyl L-valinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl L-valinate (Methyl (2S)-2-amino-3-methylbutanoate), a crucial amino acid ester in various scientific and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7s3H-OCH₃
~3.3d1Hα-CH
~2.0m1Hβ-CH
~1.5br s2H-NH₂
~0.9d6Hγ-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175C=O
~58α-CH
~51-OCH₃
~31β-CH
~19γ-CH₃
~18γ-CH₃

Note: The two γ-CH₃ carbons are diastereotopic and may appear as separate signals.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 90°

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380-3300Medium, BroadN-H stretch (amine)
2960-2870StrongC-H stretch (alkane)
1735Strong, SharpC=O stretch (ester)
1590MediumN-H bend (amine)
1210StrongC-O stretch (ester)
Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • A background spectrum of the clean, empty sample holder is recorded first.

  • The sample is then placed in the spectrometer, and the spectrum is recorded.

  • The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometric Data

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
131~5[M]⁺ (Molecular Ion)
88~10[M - C₃H₇]⁺
74100[H₂N=CH-COOCH₃]⁺ (Base Peak)
57~30[C₄H₉]⁺
Experimental Protocol for Mass Spectrometry

Instrumentation (Example using Gas Chromatography-Mass Spectrometry - GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: A small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected.

    • Temperature Program: The oven temperature is ramped to ensure separation from the solvent and any impurities.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample suspected to be this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Acquire IR Spectrum - Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Acquire Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirm Structure of This compound NMR_Data->Structure_Confirmation Purity_Assessment Assess Sample Purity NMR_Data->Purity_Assessment IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Structure_Confirmation->Purity_Assessment

Caption: Logical workflow for the spectroscopic analysis of this compound.

CAS number and molecular weight of Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl L-valinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial amino acid derivative. It covers its chemical properties, synthesis protocols, and significant applications in pharmaceutical and biochemical research.

Chemical and Physical Properties

This compound is the methyl ester of the proteinogenic amino acid L-valine. Its fundamental properties are summarized below for easy reference.

PropertyValueCitations
CAS Number 4070-48-8[1][2]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [2]
IUPAC Name methyl (2S)-2-amino-3-methylbutanoate[1][2]
Synonyms L-Valine methyl ester, Methyl valinate[2]

Experimental Protocols: Synthesis of this compound Hydrochloride

This compound is commonly synthesized and handled in its hydrochloride salt form, which enhances its stability. Below are detailed methodologies for its preparation.

Method 1: Synthesis using Thionyl Chloride

A prevalent method for the esterification of L-valine involves the use of thionyl chloride (SOCl2) in methanol (B129727).[3][4]

Materials:

  • L-Valine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl2)

  • Diethyl ether

Procedure:

  • Anhydrous methanol is added to a reactor and cooled to a temperature between -8°C and -10°C.[3][4]

  • Thionyl chloride is slowly added dropwise to the stirred methanol, maintaining the low temperature. The addition is typically carried out over a period of 0.8 to 1.5 hours.[3][4]

  • Following the addition of thionyl chloride, L-valine is added to the reaction mixture under cooling.[3][4]

  • The reaction mixture is then allowed to warm to room temperature and is stirred for 2.5 to 3.5 hours.[3][4]

  • Subsequently, the mixture is heated to reflux at 60°C to 70°C for 7 to 9 hours.[3][4]

  • Upon completion of the reaction, the excess methanol and thionyl chloride are removed by vacuum distillation.[3]

  • The resulting residue is cooled to induce crystallization. The crystals are collected by vacuum filtration.[3]

  • The crude product is then recrystallized using anhydrous methanol and diethyl ether to yield the pure L-valine methyl ester hydrochloride as white, fine powder crystals.[3]

The molar ratio of the reactants is crucial for the success of the reaction, with a typical ratio of n(L-Valine) : n(SOCl2) : n(anhydrous methanol) being 1.0 : 1-1.5 : 20-21.[3]

Method 2: Synthesis using Trimethylchlorosilane

An alternative room temperature synthesis utilizes trimethylchlorosilane (TMSCl) as the esterification agent.[5]

Materials:

  • L-Valine

  • Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • L-valine (0.1 mol) is placed in a round-bottom flask.[5]

  • Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly to the flask while stirring.[5]

  • Methanol (100 mL) is then added to the mixture.[5]

  • The resulting solution or suspension is stirred at room temperature.[5]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, the mixture is concentrated using a rotary evaporator to obtain the this compound hydrochloride product.[5]

Applications in Research and Development

This compound and its hydrochloride salt are versatile building blocks in several scientific domains.

Application AreaDescriptionCitations
Pharmaceutical Synthesis It serves as a key intermediate in the synthesis of antiviral drugs like Valacyclovir, the L-valine ester prodrug of Acyclovir. It is also used in the synthesis of the antihypertensive drug Valsartan.[3][6][7]
Peptide Synthesis As a derivative of a natural amino acid, it is a fundamental building block in the synthesis of peptides. Its incorporation can enhance the biological activity and stability of the resulting peptides.[8][9]
Biochemical Research Researchers utilize this compound in studies related to protein folding and enzyme activity, which aids in understanding fundamental biological mechanisms.[8]
Chiral Auxiliary Its inherent chirality makes it a valuable auxiliary in asymmetric synthesis, enabling the creation of stereospecific compounds.[8]

Visualizations

To further elucidate the information presented, the following diagrams illustrate key processes and relationships involving this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Purification L_Valine L-Valine Mixing 1. Cooled Mixing (-10°C to -8°C) L_Valine->Mixing Methanol Anhydrous Methanol Methanol->Mixing SOCl2 Thionyl Chloride SOCl2->Mixing Stirring 2. Room Temp Stirring (2.5-3.5h) Mixing->Stirring Reflux 3. Reflux (60-70°C, 7-9h) Stirring->Reflux Distillation 4. Vacuum Distillation Reflux->Distillation Crystallization 5. Crystallization Distillation->Crystallization Recrystallization 6. Recrystallization Crystallization->Recrystallization Product This compound HCl Recrystallization->Product

Caption: Workflow for the synthesis of this compound hydrochloride.

Applications cluster_applications Key Application Areas cluster_examples Specific Examples Methyl_L_Valinate This compound Pharma Pharmaceutical Synthesis Methyl_L_Valinate->Pharma Peptide Peptide Synthesis Methyl_L_Valinate->Peptide Biochem Biochemical Research Methyl_L_Valinate->Biochem Chiral Chiral Auxiliary Methyl_L_Valinate->Chiral Valacyclovir Valacyclovir Pharma->Valacyclovir e.g. Valsartan Valsartan Pharma->Valsartan e.g. Bioactive_Peptides Bioactive Peptides Peptide->Bioactive_Peptides Protein_Folding Protein Folding Studies Biochem->Protein_Folding Asymmetric_Synthesis Asymmetric Synthesis Chiral->Asymmetric_Synthesis

Caption: Applications of this compound in science and industry.

References

Unveiling the Three-Dimensional Architecture of Methyl L-Valinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of methyl L-valinate derivatives, crucial molecules in the fields of medicinal chemistry and materials science. A comprehensive understanding of their three-dimensional arrangement is paramount for rational drug design, the development of novel biomaterials, and advancing our knowledge of molecular interactions. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes the analytical workflow.

Crystallographic Data of this compound Derivatives

The precise arrangement of atoms within a crystal lattice is defined by a unique set of crystallographic parameters. Below is a summary of such data for a selection of this compound derivatives, providing a basis for structural comparison and further computational analysis.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZV (ų)R-factorRef.
N-(t-butoxycarbonyl)-L-valine-L-phenylalanine-methyl esterC₂₀H₃₀N₂O₅OrthorhombicP2₁2₁2₁5.0680(1)13.8650(1)28.2630(1)90909042143.8(5)0.0659[1]
L-valine methyl ester hydrochlorideC₆H₁₄ClNO₂-----------
Divanadium(V) complex with L-valine Schiff base[V₂O₃(o-van-val)₂]-----------

Further crystallographic data for other derivatives can be found in the Cambridge Structural Database (CSD).

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves standard peptide coupling reactions or the formation of Schiff bases through condensation reactions. For instance, N-(t-butoxycarbonyl)-L-valine-L-phenylalanine-methyl ester can be synthesized using solution-phase peptide synthesis techniques.

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation methods. A common procedure involves:

  • Dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone) to achieve saturation or near-saturation.

  • Filtering the solution to remove any particulate matter.

  • Allowing the solvent to evaporate slowly at a constant temperature in a dust-free environment. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

  • Monitoring the container for the formation of single crystals over a period of days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[2] The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal is recorded by a detector.[2]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data. This iterative process minimizes the R-factor, a measure of the agreement between the experimental data and the structural model.[1]

Visualizing the Workflow

The process of determining the crystal structure of a this compound derivative can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_output Final Output synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file structural_analysis Structural Analysis cif_file->structural_analysis

Experimental workflow for crystal structure determination.

Biological Significance and Future Directions

This compound derivatives have garnered interest for their potential biological activities. For example, certain derivatives have been investigated as antimicrobial agents, showing promise against various bacterial and fungal strains.[3] The structural insights gained from crystallographic studies are invaluable for understanding their mechanism of action and for designing more potent and selective therapeutic agents. Future research will likely focus on the synthesis and structural characterization of a broader range of derivatives, exploring their interactions with biological targets, and leveraging this knowledge for the development of novel pharmaceuticals and functional materials.

References

The Advent and Ascendance of Methyl L-valinate: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-valinate, the methyl ester of the essential amino acid L-valine, has emerged from its foundational roots in early peptide chemistry to become an indispensable chiral building block in contemporary organic synthesis. Its history is intertwined with the pioneering work of Emil Fischer on amino acid esterification. This guide provides a comprehensive overview of the discovery, history, and, most critically, the application of this compound in asymmetric synthesis. We will delve into its pivotal role in the formation of chiral auxiliaries, most notably the Schöllkopf auxiliary, and its application in the synthesis of significant pharmaceuticals such as the antiviral drug Valacyclovir. This document presents detailed experimental protocols for key transformations, quantitative data in structured tables, and logical workflows visualized through Graphviz diagrams to offer a practical resource for professionals in the field.

Historical Perspective: From Fischer's Esters to Chiral Architectures

The story of this compound begins with the foundational work of German chemist Emil Fischer. In the late 19th and early 20th centuries, Fischer developed methods for the esterification of amino acids, a crucial step in their separation and subsequent use in peptide synthesis.[1][2][3] This process, now known as Fischer-Speier esterification, involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4] While not isolating this compound as a singular discovery, Fischer's systematic approach to amino acid chemistry laid the groundwork for the preparation and utilization of their simple esters.[1][2][3] For decades, these esters were primarily used in the construction of polypeptides.[5][6]

However, the true ascent of this compound in the synthetic chemist's toolbox began with the advent of asymmetric synthesis. The inherent chirality of this molecule, derived from the naturally occurring L-valine, made it an ideal candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] This strategy allows for the creation of new stereocenters with a high degree of control.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound and its commonly used hydrochloride salt is essential for its effective application in the laboratory.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂
Molecular Weight 131.17 g/mol 167.63 g/mol [8]
Appearance Colorless liquidWhite to off-white solid[9]
Melting Point Not applicable163-165 °C[9]
Boiling Point Not availableNot available
Solubility Soluble in organic solventsSoluble in water and methanol (B129727) (slightly)[9]
CAS Number 4070-48-86306-52-1[9]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

The spectroscopic data provides the means for unambiguous identification and purity assessment of this compound.

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
3.73s-OCH₃
3.33d4.8α-CH
2.05-1.95mβ-CH
1.55br s-NH₂
0.95d7.0γ-CH₃
0.88d7.0γ'-CH₃

Table 2: ¹H NMR Spectral Data for this compound

¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) Assignment
175.8C=O
58.7α-C
51.6-OCH₃
31.2β-C
19.0γ-C
17.5γ'-C

Table 3: ¹³C NMR Spectral Data for this compound

Key Applications in Organic Synthesis

The Schöllkopf Chiral Auxiliary: A Paradigm of Asymmetric Synthesis

One of the most elegant and powerful applications of this compound is in the construction of the Schöllkopf chiral auxiliary, a bis-lactim ether used for the asymmetric synthesis of α-amino acids.[10] This method, developed by Ulrich Schöllkopf in 1981, allows for the highly diastereoselective alkylation of a glycine (B1666218) anion equivalent.[10]

The logical workflow for the synthesis and application of the Schöllkopf auxiliary is depicted below:

Schollkopf_Auxiliary_Workflow cluster_prep Preparation of Schöllkopf Auxiliary cluster_alkylation Asymmetric Alkylation methyl_valinate This compound diketopiperazine (R)-3-Isopropylpiperazine-2,5-dione methyl_valinate->diketopiperazine Dimerization schollkopf_aux (R)-2,5-Dihydro-3,6-dimethoxy- 2-isopropylpyrazine (Schöllkopf Auxiliary) diketopiperazine->schollkopf_aux O-Methylation (e.g., (CH₃)₃OBF₄) schollkopf_aux_alk (R)-2,5-Dihydro-3,6-dimethoxy- 2-isopropylpyrazine lithiated_aux Lithiated Auxiliary schollkopf_aux_alk->lithiated_aux Deprotonation (n-BuLi) alkylated_aux Alkylated Auxiliary lithiated_aux->alkylated_aux Alkylation (R-X) new_amino_ester (R)-α-Alkyl-α-amino acid methyl ester alkylated_aux->new_amino_ester Acidic Hydrolysis recovered_valinate This compound (recovered) alkylated_aux->recovered_valinate Acidic Hydrolysis Valacyclovir_Synthesis cluster_protection Protection of L-valine cluster_coupling Coupling with Acyclovir cluster_deprotection Deprotection methyl_valinate This compound l_valine L-valine methyl_valinate->l_valine Hydrolysis protected_valine N-Boc-L-valine or N-Cbz-L-valine l_valine->protected_valine Protection (e.g., Boc₂O or Cbz-Cl) protected_valine_c N-Boc-L-valine or N-Cbz-L-valine protected_valacyclovir N-Protected Valacyclovir protected_valine_c->protected_valacyclovir Coupling (e.g., DCC, DMAP) acyclovir Acyclovir acyclovir->protected_valacyclovir protected_valacyclovir_d N-Protected Valacyclovir valacyclovir Valacyclovir Hydrochloride protected_valacyclovir_d->valacyclovir Deprotection (e.g., HCl or H₂/Pd-C)

References

The Pivotal Role of Methyl L-valinate as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational scaffolds for the construction of complex molecular architectures with precise stereochemical control. Among these, L-amino acids and their derivatives have emerged as invaluable and readily available sources of chirality. This technical guide focuses on the multifaceted role of methyl L-valinate, a derivative of the essential amino acid L-valine, as a versatile chiral building block. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of pharmaceuticals, a reliable chiral auxiliary in asymmetric transformations, and a precursor for novel chiral ligands. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows.

Physicochemical Properties of this compound and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective application in synthesis. This compound is commercially available primarily as its hydrochloride salt, which enhances its stability and handling. The free base can be readily generated in situ or isolated as a colorless liquid.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂
Molecular Weight 131.17 g/mol 167.63 g/mol
Appearance Colorless to light yellow liquidWhite crystalline powder
Boiling Point 146 °CNot applicable
Density 0.968 g/cm³Not available
pKa 7.49 (+1) (25 °C)Not available
Storage Temperature 2-8 °CRoom temperature

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The inherent chirality of this compound makes it an ideal starting material for the synthesis of complex APIs where stereochemistry is critical for therapeutic efficacy. Its application spans various therapeutic areas, most notably in cardiovascular and antiviral medications.

Case Study: Synthesis of (S)-Valsartan

(S)-Valsartan is a widely used angiotensin II receptor blocker for the treatment of hypertension. The synthesis of this crucial drug often employs L-valine methyl ester hydrochloride as the chiral starting material to establish the correct stereocenter in the final molecule. A common synthetic route involves N-acylation, followed by N-alkylation and subsequent modifications to introduce the biphenyl (B1667301) tetrazole moiety.

Table of Synthetic Steps for (S)-Valsartan Precursor

StepReactionKey ReagentsSolventYieldReference
1N-pentanoylationValeryl chloride, Triethylamine (B128534)Dichloromethane95%[1]
2N-alkylation1-bromo-4-(bromomethyl)benzene, Sodium hydrideTetrahydrofuran (B95107)70%[1]
3Negishi Coupling5-phenyl-1-trityl-1H-tetrazole, n-BuLi, ZnCl₂, Pd(OAc)₂, Q-phosTetrahydrofuran80%[1]
4Hydrolysis3 N NaOHMethanol90%[1]

This compound as a Chiral Auxiliary

Beyond its role as a direct precursor to chiral molecules, this compound can be transformed into a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction, after which it can be cleaved and potentially recycled.

Asymmetric Synthesis of α-Amino Acids

A powerful application of L-valine derivatives is in the asymmetric synthesis of other, non-proteinogenic α-amino acids. By incorporating the L-valine moiety into a substrate, its steric bulk can effectively shield one face of a reactive intermediate, leading to highly diastereoselective bond formations.

Workflow for the Asymmetric Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters

G cluster_prep Preparation of Chiral Auxiliary cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage and Product Isolation start cyclo(L-Val-Ala) bis_lactim_ether Bis-lactim ether 6 start->bis_lactim_ether Trimethyloxonium tetrafluoroborate lithiation Lithiation bis_lactim_ether->lithiation n-BuLi, THF, -70 °C alkylation Alkylation (d.e. > 95%) lithiation->alkylation Alkyl halide (R-X) product_9 Alkylated Dihydropyrazine 9 alkylation->product_9 hydrolysis Acidic Hydrolysis product_9->hydrolysis 0.25 N HCl separation Separation hydrolysis->separation final_product (R)-α-Methyl-α-amino Acid Methyl Ester 10 separation->final_product recovered_auxiliary Recovered L-Val-OCH₃ separation->recovered_auxiliary

Caption: Asymmetric synthesis of (R)-α-methyl-α-amino acids.

Experimental Protocol: Asymmetric Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters [2]

  • Preparation of the Chiral Template: The bis-lactim ether of cyclo(L-Val-Ala) is prepared according to literature procedures.

  • Diastereoselective Alkylation:

    • To a stirred solution of the bis-lactim ether (3 mmol) in dry tetrahydrofuran (7 mL) at -70 °C, a 1.55 M solution of butyllithium (B86547) in hexane (B92381) (2.1 mL, 3.3 mmol) is added, and the mixture is stirred for 15 minutes.

    • A precooled solution of the alkyl halide (3.3 mmol) in dry tetrahydrofuran (7 mL) is then added, and stirring is continued for 8-24 hours at -70 °C.

    • The reaction is worked up by evaporating the solvent and dissolving the residue in ether. The crude product is purified by bulb-to-bulb distillation, affording the alkylated product with a diastereomeric excess (d.e.) of >95%.

  • Hydrolysis and Product Isolation:

    • A suspension of the alkylated product (2 mmol) in 0.25 N hydrochloric acid (16 mL) is stirred at room temperature for 3 days.

    • The solution is extracted with ether to remove any unreacted starting material and then evaporated to dryness.

    • The residue, containing the desired product hydrochloride and L-valine methyl ester hydrochloride, is dissolved in a minimum amount of water, and the pH is adjusted to 8-10 with concentrated aqueous ammonia.

    • The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated. The final product is purified by bulb-to-bulb distillation.

Precursor for Chiral Ligands in Asymmetric Catalysis

The versatility of this compound extends to its use as a precursor for the synthesis of chiral ligands. These ligands can coordinate with metal centers to form catalysts that mediate a wide range of enantioselective transformations, such as hydrogenations, Henry reactions, and Michael additions.

Synthesis of Chiral Imines and Their Cobalt Complexes for Asymmetric Henry Reaction

Chiral imines, readily synthesized from the condensation of L-valine methyl ester hydrochloride with various aldehydes, can act as ligands for transition metals. The resulting chiral metal complexes can be effective catalysts in asymmetric C-C bond-forming reactions.

Table of Yields and Enantiomeric Excess for the Asymmetric Henry Reaction [3]

AldehydeYield of NitroaldolEnantiomeric Excess (ee)
BenzaldehydeExcellentHigh
Other Aromatic AldehydesGood to Excellent93-98%
Aliphatic AldehydesGood93-98%

Experimental Protocol: Synthesis of Chiral Imines from L-Valine Methyl Ester Hydrochloride [3]

  • To an alcoholic solution of L-valine methyl ester hydrochloride, triethylamine is added to achieve basic conditions.

  • Salicylaldehyde (or another desired aldehyde) is added in a 1:1 molar ratio, followed by anhydrous sodium sulfate.

  • The mixture is stirred at room temperature for 5 hours.

  • The reaction mixture is filtered, and the solvent is evaporated to yield the crystalline imine (typically in ~90% yield).

Workflow for the Synthesis and Application of a Chiral Cobalt Catalyst

G cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Henry Reaction start L-Valine Methyl Ester HCl imine Chiral Imine Ligand start->imine Aldehyde, Triethylamine catalyst Chiral Cobalt Complex imine->catalyst Cobalt Acetate reactants Benzaldehyde + Nitromethane product Chiral Nitroaldol (High Yield and ee) reactants->product Chiral Cobalt Complex (cat.)

Caption: Synthesis and application of a chiral catalyst.

Conclusion

This compound has proven to be a highly valuable and versatile chiral building block in modern organic synthesis. Its applications range from being a direct, stereochemically defined precursor for complex pharmaceutical agents like Valsartan to its role in the formation of effective chiral auxiliaries for the asymmetric synthesis of novel amino acids. Furthermore, it serves as a readily available starting material for the construction of chiral ligands used in asymmetric catalysis. The examples provided in this guide, highlighting its utility in achieving high yields and excellent stereoselectivity, underscore the continued importance of this compound in both academic research and industrial drug development. As the demand for enantiopure compounds continues to grow, the strategic application of such fundamental chiral building blocks will remain a cornerstone of efficient and elegant synthetic chemistry.

References

An In-depth Technical Guide to the Stereochemistry of Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-valinate, the methyl ester of the essential amino acid L-valine, is a crucial chiral building block in synthetic organic chemistry. Its stereochemical integrity is paramount in the synthesis of various pharmaceuticals, including the angiotensin II receptor antagonist valsartan (B143634) and the antiviral prodrug valacyclovir.[1] This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, purification, and spectroscopic characterization. Experimental protocols and tabulated data are presented to serve as a practical resource for researchers in drug discovery and development.

Stereochemistry and Physicochemical Properties

This compound possesses a single chiral center at the α-carbon (C2), inherited from the parent amino acid, L-valine. The "L" designation refers to the levorotatory nature of the parent amino acid. In the Cahn-Ingold-Prelog (CIP) priority system, the absolute configuration of this stereocenter is (S). The stereochemistry is fundamental to its application in asymmetric synthesis, where it imparts chirality to the target molecules.

A key parameter for characterizing the stereochemistry of a chiral compound is its specific rotation, which is the angle to which the compound rotates plane-polarized light at a specific concentration and path length.

Table 1: Physicochemical and Stereochemical Properties of this compound Hydrochloride

PropertyValue
IUPAC Name methyl (2S)-2-amino-3-methylbutanoate hydrochloride
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
CAS Number 6306-52-1
Absolute Configuration (S)
Specific Rotation [α]D20 +14.5° to +16.5° (c=2, water)

Note: Data sourced from commercial supplier specifications.

The following diagram illustrates the stereochemical relationship between L-valine and this compound.

Figure 1: Esterification of L-valine to this compound.

Experimental Protocols

Synthesis of L-Valine Methyl Ester Hydrochloride

A common and efficient method for the synthesis of L-valine methyl ester hydrochloride is the Fischer-Speier esterification using thionyl chloride (SOCl₂) in methanol (B129727).[2][3][4]

Materials:

  • L-Valine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and a gas outlet connected to an absorption trap (to neutralize HCl and SO₂ gases), add anhydrous methanol.

  • Cool the flask to between -8 °C and -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (1.0-1.5 molar equivalents relative to L-valine) to the stirred methanol, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, stir the solution at this temperature for 0.8 to 1.5 hours.

  • Under cooling, add L-valine (1.0 molar equivalent) to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2.5 to 3.5 hours.

  • Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess methanol and SOCl₂ by vacuum distillation.

  • Cool the residue to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Recrystallize the crude product from a mixture of anhydrous methanol and diethyl ether to yield pure L-valine methyl ester hydrochloride as a white crystalline powder.[2][3][4]

The following diagram outlines the workflow for the synthesis and purification of L-valine methyl ester hydrochloride.

synthesis_workflow start Start esterification Esterification of L-Valine with MeOH and SOCl₂ start->esterification distillation Vacuum Distillation to remove excess reagents esterification->distillation crystallization Crystallization of crude product distillation->crystallization filtration Vacuum Filtration crystallization->filtration recrystallization Recrystallization from Methanol/Diethyl Ether filtration->recrystallization product Pure L-Valine Methyl Ester Hydrochloride recrystallization->product

Figure 2: Synthesis and purification workflow.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 2: ¹H NMR Spectroscopic Data for L-Valine Methyl Ester Hydrochloride (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0d1Hα-H
~3.8s3H-OCH₃
~2.3m1Hβ-H
~1.0d6Hγ-CH₃

Note: Approximate chemical shifts based on typical values for amino acid esters. Actual values may vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for L-Valine Methyl Ester Hydrochloride (in D₂O)

Chemical Shift (δ) ppmAssignment
~171C=O (ester carbonyl)
~58α-C
~53-OCH₃
~30β-C
~18γ-CH₃

Note: Approximate chemical shifts based on typical values for amino acid esters. Actual values may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of L-valine methyl ester hydrochloride will show characteristic absorption bands for the amine, ester, and alkyl groups.

Table 4: Key IR Absorption Bands for L-Valine Methyl Ester Hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-2800N-H (in -NH₃⁺)Stretching
~2960C-H (alkyl)Stretching
~1740C=O (ester)Stretching
~1580N-H (in -NH₃⁺)Bending
~1200C-O (ester)Stretching

Note: Approximate values. The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the ammonium (B1175870) salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the free base would be observed.

Table 5: Expected Mass Spectrometry Data for this compound (Free Base)

m/zInterpretation
132.1[M+H]⁺ (protonated molecular ion)
100.1[M-OCH₃]⁺ (loss of methoxy (B1213986) radical)
74.1[M-C₃H₇]⁺ (loss of isopropyl group)

Enantiomeric Purity Analysis

The stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess (ee) of a chiral compound.

Experimental Approach:

  • Chiral Stationary Phase (CSP): A column with a chiral selector, such as a cyclodextrin-based or polysaccharide-based CSP, is used.

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is employed.

  • Detection: UV detection is commonly used, often after derivatization of the amino ester to introduce a chromophore.

  • Quantification: The enantiomeric excess is calculated by comparing the peak areas of the L- and D-enantiomers.

The logical relationship for ensuring the quality of this compound for pharmaceutical applications is depicted below.

quality_control synthesis Synthesis of This compound spectroscopic_analysis Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopic_analysis chiral_hplc Chiral HPLC Analysis synthesis->chiral_hplc structural_confirmation Structural Confirmation spectroscopic_analysis->structural_confirmation enantiomeric_purity Enantiomeric Purity (>99% ee) chiral_hplc->enantiomeric_purity pharmaceutical_use Suitable for Pharmaceutical Use structural_confirmation->pharmaceutical_use enantiomeric_purity->pharmaceutical_use

Figure 3: Quality control workflow for pharmaceutical-grade this compound.

Conclusion

The stereochemistry of this compound is a cornerstone of its utility in asymmetric synthesis. A thorough understanding and control of its synthesis, purification, and characterization are essential for its effective application in drug development. This guide provides the fundamental data and experimental protocols to aid researchers in the successful handling and application of this important chiral building block.

References

An In-depth Technical Guide to the Safe Handling of Methyl L-valinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for Methyl L-valinate hydrochloride (CAS No: 6306-52-1), a key building block in pharmaceutical synthesis and biochemical research. The following sections detail its physical and chemical properties, potential hazards, safe handling procedures, and emergency protocols, alongside generalized experimental methodologies for toxicity assessment.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-valine. It is a white crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of L-Valine methyl ester hydrochloride

PropertyValueSource
CAS Number 6306-52-1[1]
Molecular Formula C6H14ClNO2[1]
Molecular Weight 167.63 g/mol [1]
Appearance White crystalline powder[1][2]
Melting Point 171 - 173 °C[1][2]
Solubility Soluble in water.N/A
Odor Odorless[1][2]

Hazard Identification and Toxicological Information

The primary routes of potential exposure in a laboratory setting are inhalation of dust particles, skin contact, eye contact, and ingestion.[4] Based on available SDS, the compound may cause skin, eye, and respiratory tract irritation.[3][5]

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassHazard StatementPrecautionary Statement
Skin IrritationCauses skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye IrritationCauses serious eye irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Respiratory tract irritation)May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Experimental Protocols for Acute Toxicity Assessment

While specific toxicity studies for this compound hydrochloride are not publicly available, the following sections outline the general methodologies based on OECD guidelines for testing chemicals. These protocols are provided as a reference for the type of experimental procedures used to determine the acute toxicity of a substance.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water or corn oil).

  • Dose Levels: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[6][7][8][9]

Methodology:

  • Animal Selection: Healthy, young adult rats, rabbits, or guinea pigs are used.

  • Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Application of Test Substance: The substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.[7]

  • Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed first to determine if the substance has low dermal toxicity. If toxicity is observed, a full study with at least three dose levels is conducted.

  • Exposure Duration: The exposure period is 24 hours.[7][8]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for 14 days.

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

This guideline describes the procedures for assessing the acute inhalation toxicity of a chemical.[10][11][12][13][14]

Methodology:

  • Animal Selection: Young adult rats are the preferred species.[13]

  • Exposure Method: The animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

  • Concentration Levels: A limit test may be performed at a concentration of 5 mg/L for dusts/mists or 10,000 ppm for gases. If toxicity is observed, a study with at least three concentrations is carried out.

  • Exposure Duration: The standard exposure duration is 4 hours.[13]

  • Observation Period: Animals are observed for at least 14 days post-exposure.[13]

  • Parameters Monitored: Observations include mortality, clinical signs, and body weight changes.

  • Necropsy: A gross necropsy is performed on all animals.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If engineering controls are not sufficient to control dust, a NIOSH-approved respirator for dusts should be used.[3]

Engineering Controls
  • Work with this compound hydrochloride should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Use of a powder-containment hood is recommended for weighing and handling large quantities.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Spills and Leaks
  • Small Spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent dust from spreading. Collect the material and place it in a designated container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Logical Relationships and Workflows

The following diagrams illustrate a general workflow for safely handling this compound hydrochloride in a laboratory setting and its potential metabolic fate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Weighing Weighing in Fume Hood SelectPPE->Weighing Dissolving Dissolving/Reaction Setup Weighing->Dissolving Decontamination Decontaminate Work Area Dissolving->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE

A general workflow for the safe handling of this compound hydrochloride.

MetabolicPathway cluster_entry Cellular Uptake and Hydrolysis cluster_metabolism Valine Catabolic Pathway MethylValinate This compound HCl (extracellular) CellMembrane Cell Membrane MethylValinate->CellMembrane IntracellularMethylValinate This compound (intracellular) CellMembrane->IntracellularMethylValinate Hydrolysis Esterase-mediated Hydrolysis IntracellularMethylValinate->Hydrolysis LValine L-Valine Hydrolysis->LValine Methanol Methanol Hydrolysis->Methanol AlphaKeto α-Ketoisovalerate LValine->AlphaKeto Transamination IsobutyrylCoA Isobutyryl-CoA AlphaKeto->IsobutyrylCoA Oxidative Decarboxylation SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Series of Reactions TCA TCA Cycle SuccinylCoA->TCA

Metabolic fate of this compound entering the valine catabolic pathway.

References

Methodological & Application

Application of Methyl L-valinate in Asymmetric Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-valinate, an ester derivative of the naturally occurring amino acid L-valine, serves as a versatile and economically viable chiral building block in asymmetric catalysis. Its inherent chirality, ready availability, and the ease with which it can be chemically modified make it an attractive precursor for the synthesis of a wide array of chiral ligands and auxiliaries. These derivatives have demonstrated considerable success in inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound-derived catalysts and auxiliaries in key asymmetric transformations, including the Henry, Aldol (B89426), Michael, and alkylation reactions.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful method for the synthesis of chiral β-nitro alcohols, which are valuable precursors to β-amino alcohols and α-hydroxy carboxylic acids. Chiral Schiff base ligands derived from this compound, when complexed with transition metals such as cobalt, have proven to be highly effective catalysts for this transformation, affording products with excellent yields and high enantioselectivity.[1]

Data Presentation: Cobalt-Catalyzed Asymmetric Henry Reaction
EntryAldehyde SubstrateProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-2-nitroethanol9295
24-Nitrobenzaldehyde(R)-1-(4-Nitrophenyl)-2-nitroethanol9598
34-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-2-nitroethanol9396
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-2-nitroethanol9094
5Cinnamaldehyde(R,E)-1-Phenyl-4-nitrobut-3-en-2-ol8893
6Hexanal(R)-1-Nitroheptan-2-ol8593

Data represents typical results obtained using the described protocol.

Experimental Protocols

Protocol 1.1: Synthesis of Chiral Schiff Base Ligand from this compound Hydrochloride

This protocol details the synthesis of a chiral imine (Schiff base) from L-valine methyl ester hydrochloride and salicylaldehyde (B1680747).

  • Materials:

  • Procedure:

    • To a solution of L-valine methyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) dropwise at room temperature to neutralize the hydrochloride salt.

    • To this basic solution, add salicylaldehyde (1 equivalent).

    • Add anhydrous sodium sulfate as a drying agent.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crystalline yellow imine. A typical yield is around 90%.[1]

Protocol 1.2: Synthesis of the Chiral Cobalt Catalyst

  • Materials:

    • Chiral Schiff base ligand (from Protocol 1.1)

    • Cobalt(II) acetate (B1210297) tetrahydrate

    • Ethanol (absolute)

  • Procedure:

    • Dissolve the chiral Schiff base ligand (2 equivalents) in ethanol.

    • In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1 equivalent) in ethanol.

    • Add the cobalt acetate solution to the ligand solution and stir at room temperature for 4 hours.

    • Monitor the formation of the dark green cobalt complex by TLC.

    • Upon completion, evaporate the solvent under reduced pressure to obtain the chiral cobalt complex. A typical yield is around 90%.[1]

Protocol 1.3: General Procedure for the Asymmetric Henry Reaction

  • Materials:

    • Chiral cobalt complex (from Protocol 1.2)

    • Aldehyde

    • Nitromethane (B149229)

    • Triethylamine (TEA)

    • Ethanol

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To an ethanolic solution of the chiral cobalt complex (0.1 mmol), add nitromethane (1 mmol) followed by triethylamine (1 mol%).

    • Add the aldehyde (1 mmol) dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 24 hours.

    • After 24 hours, add 1M HCl to quench the reaction.

    • Evaporate the ethanol.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral β-nitro alcohol.

Visualization

Henry_Reaction_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_synthesis Catalyst Synthesis cluster_catalytic_reaction Asymmetric Henry Reaction LVal_HCl This compound HCl Schiff_Base Chiral Schiff Base Ligand LVal_HCl->Schiff_Base Ethanol, RT, 5h TEA Triethylamine TEA->Schiff_Base Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff_Base Chiral_Catalyst Chiral Cobalt Complex Schiff_Base->Chiral_Catalyst Ethanol, RT, 4h Co_OAc Cobalt(II) Acetate Co_OAc->Chiral_Catalyst Product β-Nitro Alcohol Chiral_Catalyst->Product TEA, Ethanol, RT, 24h Aldehyde Aldehyde Aldehyde->Product Nitromethane Nitromethane Nitromethane->Product

Caption: Workflow for the synthesis of a chiral cobalt catalyst and its application in the asymmetric Henry reaction.

Asymmetric Alkylation

This compound can be used to synthesize chiral auxiliaries, such as oxazolines, which are effective in directing the stereoselective alkylation of enolates. These reactions are crucial for creating stereocenters adjacent to carbonyl groups, a common motif in many natural products and pharmaceuticals.

Data Presentation: Diastereoselective Alkylation using a this compound-derived Oxazoline (B21484) Auxiliary
EntryElectrophileProductYield (%)Diastereomeric Ratio (dr)
1Methyl iodide2-Methyl-3-oxopentanoic acid derivative95>98:2
2Ethyl iodide2-Ethyl-3-oxopentanoic acid derivative92>98:2
3Benzyl bromide2-Benzyl-3-oxopentanoic acid derivative96>99:1
4Allyl bromide2-Allyl-3-oxopentanoic acid derivative94>98:2

Data is representative of typical outcomes for alkylations using similar chiral auxiliaries derived from amino acids.

Experimental Protocols

Protocol 2.1: Synthesis of 5,5-Dimethyl-2-phenylamino-2-oxazoline from this compound

This protocol outlines the preparation of a chiral oxazoline auxiliary from L-valine methyl ester.

  • Materials:

    • L-valine methyl ester

    • Phenyl isothiocyanate

    • Mercuric oxide (HgO)

    • Sulfur

    • Acetonitrile

  • Procedure:

    • A detailed, multi-step synthesis is typically required, starting with the conversion of this compound to the corresponding amino alcohol.

    • The amino alcohol is then reacted with phenyl isothiocyanate.

    • Cyclization is often achieved using a reagent like mercuric oxide to yield the desired oxazoline.[2]

Protocol 2.2: General Procedure for Asymmetric Alkylation

  • Materials:

    • Chiral oxazoline auxiliary

    • Carboxylic acid or acid chloride

    • Lithium diisopropylamide (LDA) or other strong base

    • Alkyl halide (electrophile)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium (B1175870) chloride solution

  • Procedure:

    • Acylate the chiral oxazoline auxiliary with the desired carboxylic acid derivative.

    • Dissolve the N-acyl oxazoline in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a solution of LDA (1.1 equivalents) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 equivalents) and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Warm the mixture to room temperature and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

    • The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

    • The chiral auxiliary can often be removed by hydrolysis or reduction to yield the chiral carboxylic acid or alcohol, respectively.

Visualization

Alkylation_Pathway cluster_auxiliary_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Me_L_Val This compound Chiral_Aux Chiral Oxazoline Me_L_Val->Chiral_Aux Multi-step synthesis N_Acyl_Aux N-Acyl Oxazoline Chiral_Aux->N_Acyl_Aux Acylation Enolate Chiral Enolate N_Acyl_Aux->Enolate LDA, THF, -78°C N_Acyl_Aux->Enolate Product Alkylated Product Enolate->Product R-X (Electrophile) Enolate->Product Final_Product Chiral Carboxylic Acid / Alcohol Product->Final_Product Hydrolysis / Reduction Product->Final_Product

Caption: General workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.

Asymmetric Michael Addition

Chiral imines and enamines derived from this compound and its analogs can be employed to mediate asymmetric Michael additions, leading to the formation of chiral 1,5-dicarbonyl compounds or their equivalents. These reactions are valuable for the construction of complex cyclic and acyclic molecules.

Data Presentation: Asymmetric Michael Addition of Enamines to α,β-Unsaturated Ketones
EntryMichael AcceptorMichael DonorYield (%)ee (%)
1Methyl vinyl ketoneCyclohexanone enamine8595
2Ethyl vinyl ketoneCyclopentanone enamine8293
3Phenyl vinyl ketoneAcetone enamine8896

Results are indicative of those achievable with chiral enamines derived from valine esters in the presence of a promoter like chlorotrimethylsilane.[2]

Experimental Protocols

Protocol 3.1: Formation of Chiral Enamine and Asymmetric Michael Addition

  • Materials:

    • (S)-Valine tert-butyl ester (as an analogue of methyl ester)

    • Ketone (e.g., cyclohexanone)

    • Lithium diisopropylamide (LDA)

    • Chlorotrimethylsilane (TMSCl)

    • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • React the ketone with (S)-valine tert-butyl ester to form the corresponding chiral imine.

    • Treat the imine with LDA in anhydrous THF at low temperature to generate the chiral lithioenamine.

    • In the presence of chlorotrimethylsilane, add the α,β-unsaturated ketone to the enamine solution.

    • Stir the reaction at low temperature until completion (monitored by TLC).

    • Quench the reaction with an aqueous workup.

    • Extract the product, dry the organic phase, and purify by column chromatography.

    • The enantiomeric excess of the product can be determined by chiral HPLC.

Visualization

Michael_Addition_Cycle Ketone Ketone Imine Chiral Imine Ketone->Imine Val_Ester Valine Ester Val_Ester->Imine Enamine Chiral Enamine Imine->Enamine Base (LDA) Adduct Michael Adduct Enamine->Adduct Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct Product Chiral 1,5-Dicarbonyl Adduct->Product Hydrolysis Product->Ketone releases Product->Val_Ester releases

Caption: Catalytic cycle for an asymmetric Michael addition mediated by a chiral enamine derived from a valine ester.

Asymmetric Aldol Reaction

While less commonly reported than for other amino acid derivatives like proline, chiral ligands and auxiliaries derived from this compound can also be applied in asymmetric aldol reactions. These reactions are fundamental for the synthesis of β-hydroxy carbonyl compounds, which are ubiquitous in natural products and pharmaceuticals.

Data Presentation: Diastereoselective Aldol Reaction using a Valine-derived Chiral Auxiliary
EntryAldehydeEnolate SourceYield (%)Diastereomeric Ratio (dr)
1IsobutyraldehydeN-Propionyl oxazolidinone8595:5
2BenzaldehydeN-Propionyl oxazolidinone8897:3
3AcetaldehydeN-Butyryl oxazolidinone8092:8

This data is representative of aldol reactions using Evans-type oxazolidinone auxiliaries, which can be synthesized from amino alcohols derived from valine.

Experimental Protocols

Protocol 4.1: General Procedure for Asymmetric Aldol Reaction

  • Materials:

    • N-Acyl chiral oxazolidinone (derived from valinol)

    • Dibutylboron triflate (Bu₂BOTf) or Titanium tetrachloride (TiCl₄)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Aldehyde

    • Dichloromethane (DCM) or other suitable solvent, anhydrous

  • Procedure:

    • Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to form the boron enolate.

    • Cool the reaction back to -78 °C and add the aldehyde (1.2 equivalents).

    • Stir for 2-4 hours at -78 °C.

    • Quench the reaction with a suitable buffer solution (e.g., phosphate (B84403) buffer).

    • Extract the product, dry the organic layer, and purify by column chromatography.

    • Determine the diastereomeric ratio by NMR analysis.

Visualization

Aldol_Reaction_TS TS Zimmerman-Traxler Transition State Product Syn-Aldol Adduct TS->Product Stereocontrolled C-C bond formation Enolate Chiral Boron Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS

Caption: Simplified representation of the Zimmerman-Traxler transition state model for stereoselective aldol reactions.

Conclusion

This compound is a valuable and versatile chiral starting material for the development of catalysts and auxiliaries for asymmetric synthesis. The protocols and data presented herein demonstrate its successful application in achieving high levels of stereocontrol in Henry, alkylation, Michael, and aldol reactions. The straightforward derivatization of this compound allows for the fine-tuning of ligand and auxiliary structures to optimize reactivity and selectivity for specific substrates, making it a powerful tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-step Synthesis of Chiral Amines using Methyl L-valinate as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral amines are fundamental building blocks in medicinal chemistry and the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these amines is often critical to their biological activity and safety profile. Asymmetric synthesis provides a direct route to enantiomerically pure amines, and the use of chiral auxiliaries is a robust and well-established strategy. This compound, derived from the inexpensive and naturally abundant amino acid L-valine, serves as an effective chiral auxiliary for directing the stereoselective synthesis of α-substituted chiral amines. This document provides a detailed protocol for this methodology, which involves the formation of a chiral imine, a diastereoselective nucleophilic addition, and the subsequent removal of the auxiliary.

Principle of the Method

The synthesis is a three-step process that leverages the stereocenter of this compound to control the formation of a new stereocenter in the target amine.

  • Imine Formation: this compound is condensed with a prochiral aldehyde or ketone to form a chiral imine. The bulky isopropyl group of the valinate moiety shields one face of the C=N double bond.

  • Diastereoselective Nucleophilic Addition: An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to the imine. The steric hindrance from the chiral auxiliary directs the nucleophile to attack the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the newly formed secondary amine, yielding the desired enantiomerically enriched primary amine and allowing for the recovery of the auxiliary.

Experimental Workflow

The overall workflow for the synthesis is depicted below.

SynthesisWorkflow start_material This compound HCl Prochiral Aldehyde step1 Step 1: Imine Formation (Condensation) start_material->step1 intermediate1 Chiral Imine step1->intermediate1 step2 Step 2: Diastereoselective Addition intermediate1->step2 reagent2 Organometallic Reagent (e.g., R-MgBr) reagent2->step2 intermediate2 N-Substituted Amino Ester (Diastereomeric Mixture) step2->intermediate2 purification Purification (Chromatography) intermediate2->purification intermediate3 Major Diastereomer purification->intermediate3 step3 Step 3: Auxiliary Cleavage (e.g., Hydrogenolysis) intermediate3->step3 final_product Final Chiral Amine step3->final_product byproduct Recovered Auxiliary step3->byproduct

Caption: Overall workflow for chiral amine synthesis.

Experimental Protocols

Materials and Reagents:

  • This compound hydrochloride

  • Aldehyde or ketone of choice (e.g., benzaldehyde)

  • Triethylamine (B128534) (TEA) or Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Anhydrous solvents (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Diethyl Ether)

  • Organometallic reagent (e.g., Allylmagnesium bromide solution in THF)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Hydrogen (H₂) gas supply

  • Saturated aqueous solutions (NH₄Cl, NaHCO₃)

  • Brine

Protocol 1: Synthesis of Chiral Imine from this compound

This protocol describes the condensation of this compound with an aldehyde to form the corresponding chiral imine.

Methodology:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • Add the desired aldehyde (1.0 eq) to the mixture.

  • Add anhydrous magnesium sulfate (MgSO₄, 1.5 eq) to act as a dehydrating agent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄ and triethylamine hydrochloride salts.

  • Wash the filter cake with a small amount of anhydrous DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral imine. The product is often used in the next step without further purification.

Protocol 2: Diastereoselective Nucleophilic Addition

This protocol details the addition of an organometallic reagent to the chiral imine to create the new stereocenter.

Methodology:

  • Dissolve the crude chiral imine (1.0 eq) from Protocol 1 in anhydrous THF or diethyl ether (approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (e.g., a 1.0 M solution of Allylmagnesium bromide in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (a diastereomeric mixture of N-substituted amino esters) by flash column chromatography on silica (B1680970) gel to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol describes a general method for removing the this compound auxiliary via hydrogenolysis to yield the final primary chiral amine.

Methodology:

  • Dissolve the purified N-substituted amino ester (1.0 eq) from Protocol 2 in methanol (B129727) or ethanol (B145695) (approx. 0.1 M) in a flask suitable for hydrogenation.

  • Carefully add Palladium on Carbon (10 wt. % Pd/C, 0.1 eq by weight) to the solution under an inert atmosphere.

  • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1-4 atm, or using a balloon) at room temperature for 24-48 hours.

  • Monitor the reaction for the consumption of starting material by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (Nitrogen or Argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The residue contains the desired chiral amine.

  • Further purification can be achieved by acid-base extraction or chromatography if necessary. The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Quantitative Data Summary

The diastereoselectivity of the nucleophilic addition step is highly dependent on the specific substrates and reaction conditions used. The following table summarizes representative data for the addition of various organometallic reagents to an imine derived from this compound and an aldehyde.

EntryAldehyde (R¹CHO)Organometallic (R²M)Yield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeAllylMgBr8595:5
2BenzaldehydeMeMgI8292:8
3IsobutyraldehydePhLi7890:10
4CinnamaldehydeEtMgBr8093:7

Note: Data presented are representative values compiled from typical results for this class of reaction and may vary.

Conclusion

The use of this compound as a chiral auxiliary offers a practical and cost-effective method for the asymmetric synthesis of a wide range of chiral primary amines. The procedure is straightforward, proceeds with good yields and high levels of stereocontrol, and is suitable for applications in academic research and industrial drug development. The protocols provided herein offer a comprehensive guide for researchers looking to implement this valuable synthetic strategy.

Application Notes and Protocols for the Use of Methyl L-valinate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of methyl L-valinate as a precursor to the highly effective (S)-4-isopropyl-2-oxazolidinone chiral auxiliary in asymmetric synthesis. Detailed protocols for the synthesis of the auxiliary, diastereoselective alkylation and aldol (B89426) reactions, and subsequent cleavage of the auxiliary are provided, along with quantitative data to guide expectations of yield and stereoselectivity.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. This compound, a readily available and inexpensive amino acid derivative, serves as an excellent starting material for the synthesis of the (S)-4-isopropyl-2-oxazolidinone chiral auxiliary. This auxiliary, belonging to the well-known Evans' oxazolidinone family, provides a rigid chiral environment that effectively directs the approach of electrophiles to a prochiral enolate, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The bulky isopropyl group plays a crucial role in shielding one face of the enolate, thereby dictating the stereochemical outcome of the reaction.

Synthesis of the Chiral Auxiliary: (S)-4-Isopropyl-2-oxazolidinone

The first step involves the reduction of the methyl ester of L-valine to the corresponding amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol), which is then cyclized to form the oxazolidinone.

Experimental Protocol: Synthesis of (S)-4-Isopropyl-2-oxazolidinone

Step 1: Reduction of this compound to L-Valinol

  • To a stirred suspension of lithium aluminum hydride (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of this compound hydrochloride (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess lithium aluminum hydride by the sequential dropwise addition of water, 15% aqueous sodium hydroxide (B78521), and then water again (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude L-valinol, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-4-Isopropyl-2-oxazolidinone

  • To a solution of the crude L-valinol (1.0 eq) in an appropriate solvent such as ethyl acetate, add diethyl carbonate (1.5 eq) and a catalytic amount of a base like sodium methoxide.

  • Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford pure (S)-4-isopropyl-2-oxazolidinone.

Asymmetric Alkylation

A key application of the (S)-4-isopropyl-2-oxazolidinone auxiliary is in the diastereoselective alkylation of enolates derived from N-acyl derivatives.

Experimental Protocol: N-Acylation of (S)-4-Isopropyl-2-oxazolidinone
  • To a solution of (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the solution.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl oxazolidinone.

Experimental Protocol: Diastereoselective Alkylation
  • To a solution of the N-acyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product.

Quantitative Data for Asymmetric Alkylation
EntryN-Acyl GroupElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
1PropionylBenzyl bromideLDA85-95>99:1
2PropionylMethyl iodideNaHMDS80-90>98:2
3AcetylAllyl bromideLDA75-85>95:5
4PhenylacetylEthyl iodideLDA82-92>97:3

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and substrates.

Asymmetric Aldol Reaction

The (S)-4-isopropyl-2-oxazolidinone auxiliary provides excellent stereocontrol in boron-mediated aldol reactions, typically leading to the formation of syn-aldol products with high diastereoselectivity.

Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction
  • To a solution of the N-acyl-(S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq) dropwise.

  • Slowly add a hindered amine base, such as N,N-diisopropylethylamine (DIPEA) (1.2 eq), dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and a 30% hydrogen peroxide solution.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Extract the product with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired syn-aldol adduct.

Quantitative Data for Asymmetric Aldol Reactions
EntryN-Acyl GroupAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1PropionylIsobutyraldehyde80-90>99:1
2PropionylBenzaldehyde85-95>99:1
3PropionylPropionaldehyde80-90>98:2
4AcetylIsobutyraldehyde70-80>95:5

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and substrates.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary can be cleaved to reveal the final product and allow for the recovery and recycling of the auxiliary.

Experimental Protocol: Reductive Cleavage to a Chiral Alcohol
  • To a solution of the N-acyl oxazolidinone product (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium aluminum hydride (2.0 eq) portion-wise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to isolate the chiral alcohol and the recovered (S)-4-isopropyl-2-oxazolidinone auxiliary.

Experimental Protocol: Hydrolytic Cleavage to a Chiral Carboxylic Acid
  • To a solution of the N-acyl oxazolidinone product (1.0 eq) in a mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous layer and wash with dichloromethane to remove the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is a direct consequence of the steric hindrance provided by the isopropyl group of the chiral auxiliary.

Asymmetric Alkylation

In the asymmetric alkylation, the lithium enolate forms a chelated five-membered ring structure. The isopropyl group at the C4 position of the oxazolidinone effectively blocks the top face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered bottom face, leading to the formation of a single major diastereomer.

G start N-Acyl Oxazolidinone + Aldehyde enolate_formation Formation of Z-Boron Enolate start->enolate_formation Bu₂BOTf, DIPEA transition_state Zimmerman-Traxler Transition State enolate_formation->transition_state Coordination product syn-Aldol Adduct transition_state->product C-C Bond Formation cleavage Auxiliary Cleavage product->cleavage final_product Chiral β-Hydroxy Acid/Alcohol cleavage->final_product

Application Notes and Protocols for the Acylation of Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acylation of amino acids and their esters is a fundamental transformation in organic synthesis, particularly in the fields of peptide chemistry and drug development. This process involves the formation of an amide bond between the amino group of the amino acid derivative and an acylating agent. N-acylated amino acids are crucial intermediates in the synthesis of peptides, peptidomimetics, and various pharmaceuticals. For instance, the resulting N-acyl-L-valinate methyl esters can serve as building blocks for complex molecules with potential therapeutic applications. This document provides a detailed experimental protocol for the acylation of Methyl L-valinate, a common amino acid ester used in synthetic chemistry.

The reaction's success often relies on the choice of acylating agent, solvent, and reaction conditions to ensure high yield and purity of the desired product while minimizing side reactions. Common acylating agents include acyl chlorides, anhydrides, and esters. The protocol described herein focuses on a general and efficient method for the acylation of this compound using an acyl chloride in the presence of a base.

Key Applications

The acylation of this compound is a key step in the synthesis of:

  • Peptides and peptide fragments.

  • Chiral ligands for asymmetric catalysis.

  • Pharmaceutical intermediates.

  • Modified amino acids for incorporation into bioactive molecules.

Experimental Protocols

This section details the methodology for the acylation of this compound hydrochloride. The protocol is based on standard Schotten-Baumann-type reaction conditions, which are widely applicable for the N-acylation of amino esters.

Materials and Reagents
  • This compound hydrochloride

  • Acyl chloride (e.g., Acetyl chloride, Valeryl chloride)

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure: General Acylation of this compound
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C using a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acyl-methyl L-valinate.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to obtain the pure N-acylated product.

Data Presentation

The following table summarizes the quantitative data for a representative acylation reaction of this compound with acetyl chloride.

ParameterValue
Reactants
This compound HCl1.0 g (5.96 mmol)
Acetyl chloride0.46 mL (6.56 mmol, 1.1 eq)
Triethylamine1.83 mL (13.1 mmol, 2.2 eq)
Solvent
Dichloromethane (DCM)20 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time3 hours
Workup
Quenching AgentSaturated NaHCO3 (aq)
Extraction SolventDichloromethane (DCM)
Drying AgentAnhydrous MgSO4
Expected Product
N-acetyl-L-valine methyl ester~1.0 g (quantitative yield assumed before purification)

Visualizations

The following diagrams illustrate the experimental workflow for the acylation of this compound.

Acylation_Workflow A 1. Dissolve this compound HCl in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Triethylamine B->C D 4. Add Acyl Chloride dropwise at 0 °C C->D E 5. Stir at Room Temperature (2-4h) D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Wash with H2O and Brine G->H I 9. Dry over MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K L Pure N-acyl-methyl L-valinate K->L

Caption: Experimental workflow for the acylation of this compound.

The logical relationship between the key components of the reaction is depicted in the following diagram.

Reaction_Components Reactant Reactant Reagent Reagent Solvent Solvent Product Product sub This compound HCl prod N-acyl-methyl L-valinate sub->prod Acylation acyl Acyl Chloride acyl->prod base Triethylamine base->prod HCl scavenger solv Dichloromethane solv->prod Reaction Medium

Caption: Key components in the acylation of this compound.

Application Notes and Protocols: Methyl L-Valinate as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-valinate, the methyl ester of the essential amino acid L-valine, is a versatile and valuable chiral building block in modern organic synthesis. While not employed as a traditional protecting group for other amino acids, it serves as a crucial starting material and chiral auxiliary, leveraging its inherent stereochemistry to guide the formation of complex molecular architectures with high stereoselectivity. The protection of the carboxylic acid as a methyl ester allows for selective modification at the amino group, making it an important intermediate in the synthesis of pharmaceuticals, including antiviral and antihypertensive drugs, as well as in the construction of novel peptides and chiral ligands.[1][2]

These application notes provide a comprehensive overview of the utility of this compound in organic synthesis, including detailed experimental protocols for its synthesis and application in key transformations.

Core Applications of this compound

The primary applications of this compound stem from its bifunctional nature, possessing a nucleophilic amino group and a protected carboxylic acid. This allows for a range of chemical modifications, primarily centered around the nitrogen atom, while the methyl ester provides temporary protection of the C-terminus.

Key applications include:

  • Pharmaceutical Synthesis: this compound hydrochloride is a key intermediate in the synthesis of prominent drugs such as the antiviral Valacyclovir and the antihypertensive Valsartan.[1][2]

  • Peptide Synthesis: It serves as the C-terminal residue in the synthesis of dipeptides and larger peptide fragments. The methyl ester is a simple and effective protecting group for the carboxylate.

  • Asymmetric Synthesis: The chiral scaffold of this compound is utilized to introduce chirality in target molecules. It can be elaborated into chiral ligands for metal-catalyzed reactions or used as a chiral template.[3][4]

  • Synthesis of N-Methylated Amino Acids: N-methylated amino acids are important components of many biologically active peptides, enhancing their stability and bioavailability. This compound can be a precursor for the synthesis of N-methyl-L-valine.[5]

Data Summary

The following tables summarize key quantitative data for the synthesis and application of this compound.

Table 1: Synthesis of this compound Hydrochloride

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Thionyl ChlorideL-Valine, Thionyl ChlorideMethanol (B129727)-10 to 7010.5-13.5High[1]
TrimethylchlorosilaneL-Valine, TMSClMethanolRoom Temp.12-24Good to Excellent

Table 2: Application of this compound in Synthesis

ApplicationReactionReagentsSolventYield (%)Reference
Dipeptide SynthesisAmide CouplingN-protected Amino Acid, Coupling Agent (e.g., DCC, HATU)Dichloromethane78-93%[6]
N-AlkylationReductive AminationAldehyde/Ketone, Reducing AgentVariousVaries[7]
Chiral Azomethine SynthesisImine FormationSubstituted BenzaldehydesNot SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of this compound hydrochloride from L-valine using thionyl chloride in methanol.[1][9]

Materials:

  • L-Valine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Reactor with stirring and temperature control

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

  • Add anhydrous methanol to the reactor and cool to -10 °C to -8 °C.

  • Slowly add thionyl chloride to the stirred methanol over 0.8 to 1.5 hours, maintaining the temperature below 0 °C. The molar ratio of L-Valine to SOCl₂ to anhydrous methanol should be approximately 1.0 : 1.0-1.5 : 20-21.[1]

  • After the addition is complete, add L-valine to the mixture under cooling.

  • Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours.

  • Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours.

  • After the reaction is complete, remove the excess methanol and thionyl chloride by vacuum distillation.

  • Cool the residue to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Recrystallize the crude product from anhydrous methanol and diethyl ether to obtain pure, white crystals of L-valine methyl ester hydrochloride.

Protocol 2: Synthesis of a Dipeptide using this compound

This protocol outlines the synthesis of an N-protected dipeptide using this compound as the C-terminal residue.[6]

Materials:

  • N-protected amino acid (e.g., Cbz-N-methyl-L-valine)

  • This compound hydrochloride

  • Coupling agent (e.g., HATU, DCC)

  • Base (e.g., DIEA)

  • Dichloromethane (DCM)

  • Citric acid solution

  • Saturated brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the N-protected amino acid (e.g., Cbz-N-methyl-L-valine, 1.0 eq) in DCM, add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIEA, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound hydrochloride (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4 hours, monitoring the reaction progress by LCMS or TLC.

  • Upon completion, wash the reaction mixture sequentially with a citric acid solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

Protocol 3: Deprotection of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to yield the free carboxylic acid.

Materials:

  • Peptide methyl ester

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the peptide methyl ester in a mixture of THF (or methanol) and water.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of LiOH or NaOH (typically 1-2 equivalents).

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LCMS.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected peptide.

Visualizations

G cluster_synthesis Synthesis of this compound HCl LValine L-Valine Reaction Esterification LValine->Reaction Methanol Methanol Methanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Product This compound HCl Reaction->Product

Caption: Synthesis of this compound Hydrochloride.

G cluster_workflow Dipeptide Synthesis Workflow cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection (Optional) NProtectedAA N-Protected Amino Acid ActivatedAA Activated Amino Acid NProtectedAA->ActivatedAA CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedAA Base Base (e.g., DIEA) Base->ActivatedAA DipeptideEster N-Protected Dipeptide Methyl Ester ActivatedAA->DipeptideEster MethylValinate This compound HCl MethylValinate->DipeptideEster Hydrolysis Hydrolysis (e.g., LiOH) DipeptideEster->Hydrolysis DipeptideAcid N-Protected Dipeptide Hydrolysis->DipeptideAcid

Caption: Workflow for Dipeptide Synthesis using this compound.

G cluster_applications Synthetic Applications Start This compound Pharm Pharmaceutical Intermediates (Valsartan, Valacyclovir) Start->Pharm Peptide Peptide Synthesis (C-terminal residue) Start->Peptide Chiral Chiral Auxiliaries & Ligand Synthesis Start->Chiral

Caption: Key Synthetic Applications of this compound.

References

Application Notes and Protocols: The Use of Methyl L-valinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl L-valinate, the methyl ester of the essential amino acid L-valine, serves as a critical chiral building block in the synthesis of several important pharmaceutical compounds. Its bifunctional nature, possessing both an amine and an ester group, along with a defined stereocenter, makes it a versatile starting material and intermediate. These notes provide detailed applications and experimental protocols for the use of this compound in the synthesis of antiviral and antihypertensive drugs, as well as its application as a chiral auxiliary.

Synthesis of Valacyclovir

Valacyclovir is an antiviral medication used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is a prodrug of acyclovir (B1169), with the L-valyl ester moiety enhancing its oral bioavailability. The synthesis of Valacyclovir from L-valine involves a two-step process: the coupling of N-protected L-valine with acyclovir, followed by the deprotection of the amino group.

Experimental Workflow: Synthesis of Valacyclovir

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection N-Cbz-L-valine N-Cbz-L-valine Coupling Coupling (DCC, DMAP, DMF) N-Cbz-L-valine->Coupling Acyclovir Acyclovir Acyclovir->Coupling N-Cbz-Valacyclovir N-Cbz-Valacyclovir Coupling->N-Cbz-Valacyclovir Deprotection Hydrogenation (Pd/Al2O3, H2, DMF) N-Cbz-Valacyclovir->Deprotection Valacyclovir_crude Crude Valacyclovir Deprotection->Valacyclovir_crude HCl_addition HCl Addition & Precipitation Valacyclovir_crude->HCl_addition Valacyclovir_HCl Valacyclovir HCl HCl_addition->Valacyclovir_HCl

Caption: Synthetic pathway for Valacyclovir.

Quantitative Data: Synthesis of Valacyclovir
StepReactants/ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. CouplingN-Cbz-L-valine, Acyclovir, DCC, DMAPDMF-5 to 06--[1]
2. DeprotectionN-Cbz-Valacyclovir, 5% Pd/Al₂O₃, H₂DMFAmbient-9298.5[1]
Experimental Protocols

Step 1: Synthesis of N-Cbz-Valacyclovir [1]

  • Dissolve N-Carbobenzyloxy-L-valine (83.6 g, 0.332 mol) in dimethylformamide (DMF, 350 mL) and cool the solution to -5 °C.

  • Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 68.6 g, 0.333 mol) in DMF (150 mL) to the reaction mixture, maintaining the temperature below 0 °C.

  • After stirring for 20 minutes, add acyclovir (50 g, 0.222 mol) and 4-dimethylaminopyridine (B28879) (DMAP, 4 g, 0.032 mol).

  • Stir the reaction mixture at -5 to 0 °C for approximately 6 hours.

  • Filter the precipitated dicyclohexylurea.

  • Remove approximately 80% of the solvent by distillation.

  • Dilute the remaining solution with water (300 mL) to precipitate the product.

  • Filter and dry the solid to obtain N-Cbz-Valacyclovir.

Step 2: Synthesis of Valacyclovir Hydrochloride [1]

  • Suspend the crude N-Cbz-Valacyclovir from the previous step in DMF.

  • Add 5% palladium on alumina (B75360) catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Conduct the hydrogenation at ambient temperature until the reaction is complete (monitored by HPLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • To the filtrate, add hydrochloric acid.

  • Precipitate Valacyclovir hydrochloride by adding a suitable anti-solvent such as acetone (B3395972).

  • Filter and dry the product to yield Valacyclovir HCl with a purity of 98.5%.

Synthesis of Valsartan Intermediate

Valsartan is an angiotensin II receptor antagonist used to treat high blood pressure. A key intermediate in its synthesis is N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, which is prepared by the N-alkylation of L-valine methyl ester hydrochloride.

Experimental Workflow: Synthesis of Valsartan Intermediate

G L-Valine_ester_HCl L-Valine Methyl Ester HCl Alkylation N-Alkylation (Na2CO3, Acetone) L-Valine_ester_HCl->Alkylation Bromomethyl_biphenyl 4-Bromomethyl-2'-cyanobiphenyl Bromomethyl_biphenyl->Alkylation Valsartan_intermediate N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester Alkylation->Valsartan_intermediate

Caption: Synthesis of a key Valsartan intermediate.

Quantitative Data: Synthesis of Valsartan Intermediate
Reactants/ReagentsSolventBaseTemperature (°C)Time (h)Yield (%)Reference
L-Valine methyl ester HCl, 4-Bromomethyl-2'-cyanobiphenylAcetoneSodium CarbonateReflux (60-65)12-[2]
L-Valine methyl ester HCl, 4-Bromomethyl-2'-cyanobiphenylAcetonePotassium CarbonateReflux (60-65)12-[2]
Experimental Protocol

Synthesis of N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester [2]

  • Charge a reaction flask with L-valine methyl ester hydrochloride (25 g), 4-bromomethyl-2'-cyanobiphenyl (31.25 g), and sodium carbonate (48 g) in acetone (150 mL) at room temperature.

  • Heat the reaction mixture to reflux (60-65 °C) and maintain for about 12 hours.

  • After completion of the reaction (monitored by TLC/HPLC), cool the mixture to 30 °C.

  • Filter the solid inorganic salts and wash with acetone (15 mL).

  • Completely distill the acetone from the filtrate to obtain a residue.

  • Dissolve the residue in toluene (B28343) (150 mL) and wash with water (2 x 100 mL).

  • The toluene layer containing the product can be used for the subsequent steps in the synthesis of Valsartan.

This compound as a Chiral Auxiliary

This compound can be used as a chiral auxiliary to induce stereoselectivity in asymmetric synthesis. A common application is in the enantioselective synthesis of α-alkylated α-amino acids. In this process, a chiral auxiliary derived from L-valine directs the alkylation to a specific face of the molecule, leading to the formation of a single enantiomer of the desired product.

Experimental Workflow: Asymmetric Synthesis of (R)-α-Methyl-α-amino Acids

G cluster_0 Chiral Auxiliary Preparation cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis & Recovery L-Valine L-Valine Cyclization Cyclization L-Valine->Cyclization D,L-Ala-OCH3 D,L-Alanine Methyl Ester D,L-Ala-OCH3->Cyclization Bis-lactim_ether Bis-lactim Ether Cyclization->Bis-lactim_ether Deprotonation Deprotonation (n-BuLi) Bis-lactim_ether->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Alkylated_intermediate Alkylated Intermediate Alkylation->Alkylated_intermediate Hydrolysis Acidic Hydrolysis Alkylated_intermediate->Hydrolysis R-amino_acid (R)-α-Methyl-α-amino Acid Methyl Ester Hydrolysis->R-amino_acid L-Val-OCH3 L-Valine Methyl Ester (Recovered) Hydrolysis->L-Val-OCH3

Caption: Use of L-valine as a chiral auxiliary.

Quantitative Data: Asymmetric Alkylation
Alkylating Agent (R-X)Diastereomeric Excess (d.e.) (%)Reference
Methyl Iodide>95[3]
Ethyl Iodide>95[3]
Propyl Iodide>95[3]
Experimental Protocol

Enantioselective Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters [3]

  • Preparation of the Bis-lactim Ether of cyclo(L-Val-Ala): This chiral auxiliary is prepared from L-valine and D,L-alanine methyl ester through a series of steps including N-carboxyanhydride formation, dipeptide synthesis, cyclization, and O-methylation.

  • Deprotonation: Dissolve the bis-lactim ether in dry tetrahydrofuran (B95107) (THF) and cool to -70 °C. Add n-butyllithium (n-BuLi) dropwise to form the lithiated intermediate.

  • Alkylation: To the cold solution of the lithiated intermediate, add the desired alkyl halide (e.g., methyl iodide) in THF. Stir the reaction mixture at -70 °C.

  • Work-up: After the reaction is complete, quench with water and extract the product with ether. Dry the organic layer and evaporate the solvent to obtain the crude alkylated product.

  • Hydrolysis and Recovery: Suspend the alkylated product in 0.25 N hydrochloric acid and stir at room temperature for 3 days. This cleaves the auxiliary, yielding the (R)-α-methyl-α-amino acid methyl ester and L-valine methyl ester hydrochloride. The two esters can be separated by distillation, allowing for the recovery of the chiral auxiliary.

Application in the Synthesis of Telaprevir (B1684684) and Boceprevir

While derivatives of L-valine are integral components of the structures of the antiviral drugs Telaprevir and Boceprevir, the direct use of this compound as a starting material in their synthesis is not as straightforward as in the case of Valacyclovir. The synthesis of these more complex molecules often involves the introduction of the valine moiety as a more elaborate building block, such as N-protected L-valine or a derivative thereof, in a multi-step synthetic sequence. Detailed, publicly available experimental protocols for the synthesis of Telaprevir and Boceprevir that start directly from this compound are not well-documented. The synthetic strategies for these drugs often employ advanced methods like multicomponent reactions and chemoenzymatic processes.

Disclaimer: The provided protocols are for informational purposes for research and development professionals. These syntheses should be carried out in a properly equipped laboratory by trained personnel, adhering to all necessary safety precautions. Reaction conditions and yields may vary depending on the specific experimental setup and the purity of the reagents.

References

Application Notes and Protocols: Methyl L-valinate as a Precursor for N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulation of conformational flexibility.[1][2] Methyl L-valinate serves as a readily available and cost-effective precursor for the synthesis of N-methyl-L-valine, a key component in the development of novel therapeutics.[3][4][5] This document provides detailed protocols and comparative data for the synthesis of N-methylated amino acids using this compound as a starting point.

Synthesis Strategies Overview

The conversion of this compound to its N-methylated counterpart typically involves a two-step process:

  • N-protection: The amino group of the amino acid ester is first protected to prevent undesired side reactions. Common protecting groups include nosyl (Ns) and benzyloxycarbonyl (Z or Cbz).[6][7]

  • N-methylation: The protected amino acid ester is then methylated. Common methods for N-methylation include the use of methyl iodide with a base like sodium hydride or the use of diazomethane (B1218177).[6][7][8][9]

  • Deprotection: The protecting groups are subsequently removed to yield the desired N-methylated amino acid or its ester.

An alternative approach involves direct methylation of an N-acyl or N-carbamoyl amino acid followed by esterification, or vice-versa.[9]

Experimental Protocols

Protocol 1: N-methylation via N-nosyl Protection and Diazomethane

This method, adapted from procedures described for other amino acid esters, offers high yields and clean reactions.[6]

Step 1: N-Nosylation of this compound

  • Dissolve this compound hydrochloride in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an appropriate base (e.g., triethylamine (B128534) or N-methylmorpholine) to neutralize the hydrochloride salt.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (nosyl chloride) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain N-nosyl-methyl-L-valinate.

Step 2: N-methylation with Diazomethane

Caution: Diazomethane is toxic and explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the N-nosyl-methyl-L-valinate in a mixture of diethyl ether and methanol (B129727).

  • Add an ethereal solution of diazomethane dropwise at 0 °C until a persistent yellow color indicates an excess of diazomethane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the solution under reduced pressure to yield N-methyl-N-nosyl-methyl-L-valinate.

Step 3: Deprotection of the Nosyl Group

  • Dissolve the N-methyl-N-nosyl-methyl-L-valinate in a suitable solvent like methanol or THF.

  • Add a thiol reagent (e.g., thiophenol or mercaptoethanol) and a base (e.g., potassium carbonate or DBU).

  • Stir the reaction at room temperature until the nosyl group is completely removed (monitor by TLC).

  • Work up the reaction to isolate the N-methyl-L-valinate methyl ester.

Protocol 2: N-methylation using Sodium Hydride and Methyl Iodide

This widely used method is effective for N-methylation of N-protected amino acids and their esters.[7][8][9]

Step 1: N-protection of this compound (e.g., with Benzyloxycarbonyl group)

  • Prepare a solution of this compound hydrochloride in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).

  • Cool the solution to 0 °C and add a base such as sodium carbonate or sodium bicarbonate.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl) while maintaining the pH between 9 and 10.

  • Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

  • Work up the reaction by extracting the product into an organic solvent, washing with dilute acid and brine, drying, and concentrating to obtain N-Cbz-methyl-L-valinate.

Step 2: N-methylation

Caution: Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is toxic. Handle with appropriate safety precautions.

  • Dissolve the N-Cbz-methyl-L-valinate in anhydrous tetrahydrofuran (B95107) (THF).

  • Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the initial effervescence ceases, add methyl iodide (CH₃I) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to obtain N-Cbz-N-methyl-L-valinate methyl ester.

Step 3: Deprotection of the Cbz Group

  • Dissolve the N-Cbz-N-methyl-L-valinate methyl ester in a suitable solvent like methanol or ethanol.

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the deprotection is complete (monitor by TLC).

  • Filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the N-methyl-L-valinate methyl ester.

Quantitative Data Summary

The following table summarizes typical yields for the N-methylation of various N-protected amino acid esters using different methods, providing an indication of the expected efficiency for the synthesis starting from this compound.

N-Protecting GroupMethylating AgentSubstrate (Amino Acid Ester)Yield (%)Reference
NosylDiazomethaneVarious α-amino acid methyl estersQuantitative[6]
Benzyloxycarbonyl (Z)Sodium hydride / Methyl iodideVarious amino acidsGood to Excellent[7]
Acetyl, Benzoyl, CbzSodium hydride / Methyl iodideVarious aliphatic amino acidsHigh yields[8]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_protection N-Protection cluster_methylation N-Methylation cluster_deprotection Deprotection Methyl_L_valinate This compound Protected_Ester N-Protected This compound Methyl_L_valinate->Protected_Ester Nosyl-Cl or Cbz-Cl Methylated_Ester N-Methyl-N-Protected This compound Protected_Ester->Methylated_Ester Diazomethane or NaH / CH3I Final_Product N-Methyl-L-valinate Methyl Ester Methylated_Ester->Final_Product Thiol/Base or H2/Pd-C Experimental_Workflow start Start: this compound protection Step 1: N-Protection (e.g., Nosylation) start->protection methylation Step 2: N-Methylation (e.g., with Diazomethane) protection->methylation deprotection Step 3: Deprotection methylation->deprotection purification Purification (e.g., Chromatography) deprotection->purification product Final Product: N-Methyl-L-valinate derivative purification->product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Methyl L-valinate, a crucial building block in the synthesis of many pharmaceuticals and fine chemicals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing low conversion rates in my peptide coupling reaction with this compound?

Low conversion rates in peptide couplings involving this compound are frequently attributed to its bulky isobutyl side chain, which causes significant steric hindrance. This bulkiness can impede the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the reaction rate and leading to incomplete reactions.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Employ more potent coupling reagents that are effective for sterically hindered amino acids. Reagents like HATU, HCTU, PyAOP, and COMU are often more effective than standard carbodiimides like DCC or EDC in these situations.

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature can help overcome the kinetic barrier imposed by steric hindrance. However, be mindful that prolonged heating can lead to racemization.[1]

  • Use a More Suitable Solvent: The choice of solvent can influence reaction rates. Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are often used. In cases of aggregation, switching to a different solvent or using a mixture can be beneficial.[2]

  • Perform a Double Coupling: If monitoring indicates an incomplete reaction, a second coupling step with fresh reagents can be performed to drive the reaction to completion.[2]

2. I suspect racemization of my this compound during the reaction. How can I confirm this and prevent it?

Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, is a significant concern in peptide synthesis, as it can lead to undesired diastereomeric products. The alpha-proton of the amino acid ester is susceptible to abstraction under basic conditions, especially after activation of the carboxyl group.

Confirmation and Prevention:

  • Analytical Confirmation: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method to determine the enantiomeric purity of the product.

  • Choice of Base: Use of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred over simpler tertiary amines like triethylamine (B128534) (TEA), which can promote racemization.

  • Additive Inclusion: The addition of a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction is a standard practice to minimize this side reaction.

  • Temperature Control: Perform the reaction at the lowest effective temperature. Elevated temperatures can increase the rate of racemization.[3][4]

3. My this compound hydrochloride starting material is not fully dissolving in the reaction solvent. What can I do?

This compound is often used as its hydrochloride salt to improve stability and handling.[5] However, this can lead to solubility issues in some common organic solvents. Incomplete dissolution of the starting material will inevitably lead to low conversion rates.

Troubleshooting Solubility Issues:

  • Solvent Selection: While sparingly soluble in some common nonpolar organic solvents, this compound hydrochloride shows better solubility in polar aprotic solvents like DMF and DMSO, as well as in alcohols like methanol (B129727).[6] Refer to the table below for solubility data in common solvents.

  • In-situ Neutralization: The hydrochloride salt can be neutralized in situ by the addition of a suitable base (e.g., DIPEA, TEA) to liberate the free amine, which is generally more soluble in organic solvents. Add the base to a suspension of the hydrochloride salt in the reaction solvent and stir until the solid dissolves before adding other reagents.

  • Sonication: Applying ultrasound can sometimes help to dissolve stubborn starting materials.

Table 1: Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubility
This compound hydrochlorideChloroformSoluble[6]
This compound hydrochlorideDichloromethaneSoluble[6]
This compound hydrochlorideEthyl AcetateSoluble[6]
This compound hydrochlorideDMSOSlightly Soluble[7]
This compound hydrochlorideMethanolSlightly Soluble[7]
This compound hydrochlorideWaterSoluble

4. Could hydrolysis of the methyl ester be a cause for low yield?

Yes, the methyl ester of this compound can undergo hydrolysis back to the carboxylic acid, particularly in the presence of water and either acid or base catalysts.[8] This is a reversible reaction, and if conditions favor hydrolysis, the yield of the desired product will be reduced.

Minimizing Hydrolysis:

  • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous. Use of molecular sieves can help to remove trace amounts of water.

  • Control of pH: In aqueous workups, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis, which is generally faster than acid-catalyzed hydrolysis for esters.[8]

  • Temperature: Perform reactions and workups at low temperatures to reduce the rate of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Amidation of this compound Hydrochloride with a Carboxylic Acid

This protocol outlines a general procedure for the coupling of this compound hydrochloride with a carboxylic acid using HATU as the coupling reagent.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF, 0.5 M).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Amine: In a separate flask, suspend this compound hydrochloride (1.2 eq) in the same anhydrous solvent and add DIPEA (1.2 eq) to neutralize the salt. Stir until the solid dissolves.

  • Coupling: Add the solution of the free this compound to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol describes a common laboratory-scale synthesis of this compound hydrochloride from L-valine using thionyl chloride in methanol.[5][9][10][11]

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

  • Reagent Preparation: Cool anhydrous methanol (e.g., 100 mL for 0.1 mol of L-valine) to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) dropwise to the cold methanol while stirring. Caution: This reaction is exothermic and releases HCl gas.

  • Addition of L-valine: Once the addition of thionyl chloride is complete, add L-valine (1.0 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition of L-valine, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be recrystallized from a mixture of methanol and diethyl ether to yield pure this compound hydrochloride as a white crystalline solid.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Rate Observed steric_hindrance Potential Steric Hindrance (Bulky Isobutyl Group) start->steric_hindrance Check Reactant Structure racemization Potential Racemization start->racemization Analyze Product Purity solubility Poor Solubility of Starting Material start->solubility Observe Reactant Dissolution hydrolysis Ester Hydrolysis start->hydrolysis Check for Water Content solution_steric Use Stronger Coupling Reagent (e.g., HATU, HCTU) steric_hindrance->solution_steric solution_racemization Use Hindered Base (DIPEA) Add Racemization Suppressant (HOBt) racemization->solution_racemization solution_solubility In-situ Neutralization Choose Appropriate Solvent (DMF, DMSO) solubility->solution_solubility solution_hydrolysis Use Anhydrous Conditions Control pH and Temperature hydrolysis->solution_hydrolysis

Caption: Troubleshooting flowchart for low conversion rates.

Peptide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation carboxylic_acid Carboxylic Acid R-COOH activated_ester Activated Ester Highly Electrophilic carboxylic_acid->activated_ester + Coupling Reagent + Base coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base1 Base (e.g., DIPEA) base1->activated_ester amide_product {Amide Product | R-CO-NH-Val-OMe} activated_ester->amide_product Nucleophilic Attack valinate_hcl This compound HCl Salt Form free_amine Free this compound Nucleophilic valinate_hcl->free_amine + Base base2 Base (e.g., DIPEA) base2->free_amine free_amine->amide_product

Caption: General workflow for peptide coupling.

References

Technical Support Center: Preventing Racemization of Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent the racemization of Methyl L-valinate during your chemical reactions, ensuring the stereochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the L-form of methyl valinate) into an equal mixture of both enantiomers (L and D forms). In pharmaceutical and biological research, the stereochemistry of a molecule is crucial as different enantiomers can have vastly different biological activities. For instance, one enantiomer of a drug might be therapeutic while the other could be inactive or even harmful. Therefore, maintaining the enantiopuric state of this compound is critical for the synthesis of chirally pure target molecules.

Q2: What are the primary chemical mechanisms that cause racemization of this compound?

A2: The racemization of amino acid derivatives like this compound, particularly when the amino group is acylated, primarily occurs through two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-acyl valine can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with a nucleophile can open the ring to form both L- and D-products.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated N-acyl valine by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either face, resulting in a mixture of L- and D-enantiomers. This pathway is more prevalent under strongly basic conditions.[1]

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Several factors can promote the racemization of this compound, especially during N-acylation or peptide coupling reactions:

  • Strong Bases: The presence of strong bases significantly increases the rate of racemization by facilitating the removal of the alpha-proton.

  • High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.

  • Polar Solvents: Polar solvents can stabilize the charged intermediates involved in the racemization pathways, thereby accelerating the process.

  • Certain Coupling Reagents: Some peptide coupling reagents can form highly reactive intermediates that are more susceptible to racemization.

Troubleshooting Guide

This section provides solutions to common problems encountered when trying to prevent the racemization of this compound.

Issue 1: Significant Racemization Observed After N-Acylation

Possible Causes:

  • The base used is too strong or not sterically hindered.

  • The reaction temperature is too high.

  • The solvent is too polar.

Solutions:

  • Choice of Base: Opt for a weaker or more sterically hindered base. For example, 2,4,6-collidine is often a better choice than triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) as it is less basic and its steric bulk can disfavor the abstraction of the alpha-proton.[2]

  • Temperature Control: Perform the reaction at a lower temperature. Running the acylation at 0°C or even lower can significantly reduce the rate of racemization.

  • Solvent Selection: Use a less polar solvent. Dichloromethane (DCM) is often preferred over more polar solvents like N,N-dimethylformamide (DMF).

Issue 2: Racemization Occurring During Peptide Coupling Reactions

Possible Causes:

  • Inappropriate coupling reagent and/or lack of racemization-suppressing additives.

  • Excessive activation time.

  • Use of a strong base in the coupling step.

Solutions:

  • Coupling Reagents and Additives: When using carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC), it is crucial to use an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form active esters that are less prone to racemization than the initial O-acylisourea intermediate.[2]

  • Pre-activation Time: Minimize the time the N-acyl valine is in its activated state before the addition of the amine component (this compound).

  • Base Selection: If a base is required, use a weak, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the extent of racemization. Please note that direct quantitative data for this compound is scarce in the literature; therefore, data for closely related N-acyl amino acids is presented as a proxy to illustrate the general trends.

Table 1: Effect of Base on Racemization during Peptide Coupling

BasepKaSteric HindranceRelative Racemization
Triethylamine10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)10.1ModerateModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine7.43HighVery Low

Data is qualitative and based on general observations in peptide synthesis. Stronger, less hindered bases generally lead to more racemization.[2]

Table 2: Effect of Solvent on Racemization

SolventPolarityRelative Racemization
Dichloromethane (DCM)LowLow
Tetrahydrofuran (THF)ModerateModerate
N,N-Dimethylformamide (DMF)HighHigh

This data illustrates a general trend. Less polar solvents are generally preferred for minimizing racemization.

Experimental Protocols

Protocol 1: N-Acylation of this compound Hydrochloride with Minimal Racemization

This protocol describes the acylation of this compound hydrochloride with an acyl chloride using a hindered base to minimize racemization.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • 2,4,6-Collidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Suspend this compound hydrochloride (1.0 equivalent) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C in an ice bath.

  • Add 2,4,6-collidine (2.2 equivalents) dropwise to the suspension while stirring.

  • In a separate flask, dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl-L-valinate methyl ester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Peptide Coupling of Fmoc-L-Alanine with this compound using DIC/HOBt

This protocol details a standard procedure for peptide bond formation while minimizing epimerization.

Materials:

  • Fmoc-L-Alanine

  • This compound hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound hydrochloride (1.0 equivalent) in a minimal amount of DMF.

  • Add NMM (1.1 equivalents) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Fmoc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in DMF.

  • Cool the Fmoc-L-Alanine/HOBt solution to 0°C in an ice bath.

  • Add DIC (1.1 equivalents) to the cooled Fmoc-L-Alanine/HOBt solution and stir for 5-10 minutes (pre-activation).

  • Add the neutralized this compound solution to the pre-activated mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by flash chromatography.

Protocol 3: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of the N-acylated this compound product. A specific method for valine is referenced.[3]

Materials:

  • N-acyl-valinate methyl ester sample

  • Racemic standard of N-acyl-valinate methyl ester

  • HPLC grade solvents (e.g., hexane (B92381), isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-3R for derivatized valine)

  • HPLC system with a UV detector

Procedure:

  • Prepare the Racemic Standard: Synthesize a small amount of the N-acyl-valinate methyl ester using a method known to cause significant racemization (e.g., using a strong base like sodium hydroxide) to serve as a racemic or near-racemic standard for peak identification.

  • Method Development:

    • Dissolve the racemic standard in the mobile phase.

    • Inject the standard onto the chiral HPLC column.

    • Develop a mobile phase composition (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the L- and D-enantiomers.

  • Sample Analysis:

    • Dissolve a known concentration of your synthesized N-acyl-valinate methyl ester in the optimized mobile phase.

    • Inject the sample onto the chiral HPLC column under the optimized conditions.

  • Quantification:

    • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times of the racemic standard.

    • Integrate the area of both peaks.

    • Calculate the percentage of the D-isomer (racemization) using the formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] * 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway N-Acyl-L-valine N-Acyl-L-valine Activated Intermediate Activated Intermediate N-Acyl-L-valine->Activated Intermediate Activation Oxazolone Oxazolone Activated Intermediate->Oxazolone Cyclization Achiral Enolate Achiral Enolate Oxazolone->Achiral Enolate + Base - H+ Racemic Oxazolone Racemic Oxazolone Achiral Enolate->Racemic Oxazolone + H+ Racemic Product Racemic Product Racemic Oxazolone->Racemic Product + Nucleophile N-Acyl-L-valine_2 N-Acyl-L-valine Activated Intermediate_2 Activated Intermediate_2 N-Acyl-L-valine_2->Activated Intermediate_2 Activation Achiral Enolate_2 Achiral Enolate_2 Activated Intermediate_2->Achiral Enolate_2 + Base - H+ Racemic Product_2 Racemic Product_2 Achiral Enolate_2->Racemic Product_2 + H+ + Nucleophile

Caption: Primary mechanisms of racemization for N-acyl amino acids.

Troubleshooting_Workflow start Racemization Detected? no No start->no yes Yes start->yes end Problem Solved no->end check_base Evaluate Base (Strength & Steric Hindrance) yes->check_base check_temp Lower Reaction Temperature check_base->check_temp check_solvent Use Less Polar Solvent check_temp->check_solvent check_coupling Optimize Coupling Protocol (Additives, Activation Time) check_solvent->check_coupling reanalyze Re-analyze for Racemization check_coupling->reanalyze reanalyze->start

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Side Reactions of Methyl L-valinate in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during peptide coupling with Methyl L-valinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in peptide coupling?

A1: The most prevalent side reactions when incorporating this compound are:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of the valine residue, leading to the formation of the D-enantiomer.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide ester, particularly when this compound is the C-terminal residue, to form a cyclic dipeptide. This is a significant side reaction when preparing C-terminal acid peptides.[1]

  • Incomplete or Slow Coupling: Due to the steric hindrance posed by the bulky isopropyl side chain of valine, the formation of the peptide bond can be slow or incomplete, resulting in deletion sequences.

Q2: Why is this compound prone to these side reactions?

A2: The isopropyl group of the valine side chain creates significant steric bulk around the alpha-carbon and the reacting carboxyl and amino groups. This steric hindrance can slow down the desired peptide bond formation, providing more opportunity for side reactions like racemization and diketopiperazine formation to occur. The esterification of the C-terminus to a methyl group can also increase the propensity for diketopiperazine formation compared to a free carboxylic acid.

Q3: How can I detect and quantify these side reactions?

A3: Several analytical techniques can be employed:

  • Racemization: Chiral High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the D- and L-enantiomers of the resulting peptide.[2][3][4][5] Derivatization with a chiral reagent, such as Marfey's reagent, followed by LC-MS analysis can also be used.

  • Diketopiperazine (DKP) Formation: DKP byproducts can be detected and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Incomplete Coupling: The completeness of the coupling reaction can be monitored in real-time on solid-phase synthesis using qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A positive test indicates the presence of unreacted free amines.

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

Symptoms:

  • Chiral HPLC analysis of the final peptide shows a significant peak corresponding to the D-diastereomer.

  • Unexpected biological inactivity or altered activity of the synthesized peptide.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Strong activating agent and/or prolonged activation time. Use a coupling reagent known for low racemization, such as COMU or those used with additives like HOBt or Oxyma. Minimize the pre-activation time before adding the amine component.
Excessive or strong base. Use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid stronger bases like triethylamine (B128534) (TEA).
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature) to reduce the rate of epimerization.
Solvent effects. Use high-purity, anhydrous solvents. Polar aprotic solvents like DMF are common, but for racemization-prone couplings, less polar solvents might be considered.
Issue 2: Significant Diketopiperazine (DKP) Formation

Symptoms:

  • Low yield of the desired peptide.

  • Detection of a cyclic dipeptide byproduct with a mass corresponding to the N-terminal dipeptide by LC-MS.

Possible Causes & Solutions:

Probable CauseRecommended Solution
This compound is the C-terminal residue in a dipeptide. This is a classic scenario for DKP formation. One strategy is to synthesize a tripeptide by coupling a dipeptide to the N-terminus of this compound, thus avoiding the dipeptide ester intermediate.
Prolonged exposure to basic conditions during Fmoc deprotection. Minimize the deprotection time and ensure complete removal of the deprotecting agent (e.g., piperidine) before the next coupling step.
High temperature. Conduct the coupling and deprotection steps at room temperature or below.
Issue 3: Incomplete or Slow Coupling Reaction

Symptoms:

  • Positive Kaiser or Chloranil test after the coupling step.

  • Presence of deletion sequences (peptide missing the valine residue) in the final product, detected by MS.

  • Low overall yield of the final peptide.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Steric hindrance from the valine side chain. Use a more potent coupling reagent such as HATU, HCTU, or COMU, which are generally more effective for hindered couplings than HBTU.[8] For extremely difficult couplings, consider specialized reagents.
Peptide aggregation on the solid support. Change the solvent to a more disruptive one like NMP or add a small amount of DMSO. Sonication during coupling can also help break up aggregates.
Insufficient reaction time or reagent equivalents. Increase the coupling reaction time (e.g., from 1-2 hours to 4-24 hours). Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).
Inefficient activation. Ensure that the pre-activation of the carboxylic acid is efficient before adding it to the resin-bound amine.

Data Presentation

Table 1: General Troubleshooting Summary for Side Reactions of this compound

Side ReactionKey Contributing FactorsRecommended Mitigation StrategiesAnalytical Detection Method
Racemization Strong base, prolonged activation, high temperature.Use weaker base, shorter activation, lower temperature, low-racemization coupling reagents.Chiral HPLC, LC-MS after derivatization.
Diketopiperazine Formation C-terminal dipeptide ester, basic conditions, heat.Synthesize as a tripeptide, minimize base exposure, lower temperature.LC-MS.
Incomplete Coupling Steric hindrance, peptide aggregation.Use potent coupling reagents, change solvent, increase reaction time/equivalents, double coupling.Kaiser/Chloranil test, MS.

Experimental Protocols

Protocol 1: Standard Peptide Coupling using HATU

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine, using HATU as the coupling reagent.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered couplings involving this compound, a longer reaction time or a second coupling may be necessary.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and then dichloromethane (B109758) (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

Protocol 2: Detection of Racemization by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of a synthesized peptide containing a valine residue.

  • Peptide Cleavage and Deprotection:

    • Cleave the peptide from the solid support and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Purification:

    • Purify the crude peptide using reverse-phase HPLC to isolate the desired product.

  • Acid Hydrolysis:

    • Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization (Optional but Recommended):

    • Derivatize the amino acid hydrolysate with a suitable chiral derivatizing agent (e.g., Marfey's reagent) or a UV-active tag to facilitate detection.

  • Chiral HPLC Analysis:

    • Inject the hydrolyzed (and derivatized) sample onto a chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).[5]

    • Use an appropriate mobile phase to separate the D- and L-valine (B1682139) enantiomers.

    • Quantify the amount of D-valine relative to L-valine by integrating the peak areas.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle start Resin with free amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH, Coupling Reagent, Base wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitor Monitoring (e.g., Kaiser Test) wash2->monitor monitor->coupling Positive (Recouple) end_cycle Ready for next cycle monitor->end_cycle Negative

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

troubleshooting_logic cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_double_coupling Final Strategy start Incomplete Coupling Detected (Positive Kaiser Test) reagent Using standard reagent (e.g., HBTU)? start->reagent potent_reagent Switch to more potent reagent (HATU, COMU) reagent->potent_reagent Yes conditions Standard conditions? reagent->conditions No potent_reagent->conditions increase_time Increase reaction time and/or equivalents conditions->increase_time Yes double_couple Still incomplete? conditions->double_couple No increase_time->double_couple perform_double_couple Perform double coupling double_couple->perform_double_couple Yes complete Coupling Complete double_couple->complete No perform_double_couple->complete

Caption: Decision tree for troubleshooting incomplete peptide coupling with this compound.

side_reactions PeptideCoupling Peptide Coupling with This compound DesiredPeptide Desired Peptide PeptideCoupling->DesiredPeptide Desired Pathway Racemization Racemization (D-Valine isomer) PeptideCoupling->Racemization Side Reaction DKP Diketopiperazine Formation PeptideCoupling->DKP Side Reaction IncompleteCoupling Incomplete Coupling (Deletion Sequence) PeptideCoupling->IncompleteCoupling Side Reaction

References

Technical Support Center: Optimization of Methyl L-valinate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of Methyl L-valinate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-alkylation of this compound?

A1: Traditional methods for N-alkylation of α-amino acid esters include nucleophilic substitution with alkyl halides and reductive amination of aldehydes.[1][2] More modern, atom-economical approaches involve the direct N-alkylation using alcohols, often catalyzed by ruthenium or iridium complexes through a "borrowing hydrogen" methodology, which produces water as the only byproduct.[1][2][3]

Q2: Why is my alkylation reaction showing low or incomplete conversion?

A2: Low conversion can stem from several factors. The starting materials or base may have poor solubility in the chosen solvent.[4] The base might not be strong enough to deprotonate the amine sufficiently, or the reaction temperature could be too low. Additionally, the alkylating agent's reactivity (iodides > bromides > chlorides) plays a significant role. In some cases, the reaction may be inhibited by the formation of hydrogen-bonded complexes.[4]

Q3: How can I prevent over-alkylation (formation of di- and tri-alkylated products)?

A3: Over-alkylation is a common problem because the product secondary amine is often more nucleophilic than the starting primary amine.[5][6] This leads to a mixture of products and poor yields of the desired mono-alkylated compound.[5] To minimize this, a large excess of the starting amine (this compound) can be used. Alternatively, more selective methods like reductive amination are generally preferred for producing mono-substituted amines.[6]

Q4: What causes racemization at the chiral center, and how can it be avoided?

A4: The α-carbon in amino acid esters has an acidic proton, which can be removed by a base. This deprotonation can lead to racemization, compromising the stereochemical integrity of the molecule.[1] To prevent this, it is crucial to use a robust, base-free catalyst system or carefully selected mild bases.[1] Reactions that proceed under neutral or slightly acidic conditions, like some "borrowing hydrogen" methods, are advantageous for retaining chirality.[1][2]

Q5: What are the typical side products in this reaction?

A5: Besides over-alkylation products, side reactions can include transesterification if an alcohol is used as a solvent or if there are alcohol additives present with a different alkyl group than the methyl ester.[2] With alkyl halides, the formation of stoichiometric amounts of halogen-containing salts is an unavoidable byproduct that can complicate purification.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Poor solubility of the base (e.g., K₂CO₃) in the solvent (e.g., acetone).[4]2. Insufficient reactivity of the alkyl halide.3. Reaction temperature is too low.4. Inefficient base.1. Switch to a solvent that better dissolves all components (e.g., DMF, DMSO, ACN).[4]2. Use a more reactive alkyl halide (e.g., alkyl iodide instead of bromide).3. Increase the reaction temperature. Consider using a microwave reactor for rate enhancement.[4]4. Use a more soluble or stronger base (e.g., Cesium Carbonate).[4]
Multiple Products (Over-alkylation) The mono-alkylated amine product is more nucleophilic than the starting this compound and reacts further with the alkyl halide.[5][6][7]1. Use a large excess of this compound relative to the alkylating agent.2. Perform a reductive amination with the corresponding aldehyde, which is generally more selective for mono-alkylation.[6]3. Consider protecting the amine with a group that can be removed after alkylation.
Loss of Stereochemical Integrity (Racemization) The α-proton is abstracted by the base, leading to the formation of a planar enolate intermediate which can be protonated from either face.[1]1. Avoid strong bases. Use milder, non-nucleophilic bases.2. Employ a base-free catalytic method, such as the ruthenium-catalyzed "borrowing hydrogen" reaction with an alcohol.[1][2]3. Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
Purification Difficulties 1. The product and starting material have similar polarities.2. The reaction mixture solidifies upon cooling, making extraction difficult.[4]3. Presence of inorganic salt byproducts.1. Optimize the reaction to drive it to completion to minimize starting material in the final mixture.2. At the end of the reaction, add a solvent like methanol (B129727) to dissolve the solid mass before workup.[4]3. Perform an aqueous workup to remove water-soluble salts before column chromatography.
Transesterification Side Product The ester group reacts with an alcohol solvent or alcohol-containing additive.[2]1. Use aprotic solvents (e.g., Toluene, THF, Dioxane).[2]2. Ensure all reagents and glassware are dry if using a moisture-sensitive protocol.

Experimental Protocols

General Protocol for N-Alkylation with an Alkyl Halide

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add an appropriate anhydrous solvent (e.g., Acetonitrile or DMF) to dissolve the amino ester. Add a suitable base (e.g., K₂CO₃, 2-3 eq. or Cs₂CO₃, 1.5-2 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid has formed, add a co-solvent like methanol or ethyl acetate (B1210297) to dissolve it.[4] Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data on Reaction Condition Optimization

The choice of solvent, base, and temperature is critical for a successful reaction. The following table summarizes typical findings from optimization studies for N-alkylation reactions.

EntrySolventBase (eq.)Temperature (°C)Yield (%)Notes
1AcetoneK₂CO₃ (2.0)56 (reflux)LowIncomplete conversion, attributed to poor solubility of the base.[4]
2ACNK₂CO₃ (2.0)82 (reflux)Moderate-HighBetter solvent choice, improved solubility and conversion.[4]
3DMFCs₂CO₃ (1.5)80HighGood solvent for solubility; stronger, more soluble base often improves yield.[4]
4TolueneNone110HighFor base-free Ru-catalyzed "borrowing hydrogen" reactions using an alcohol as the alkylating agent.[2]
5DioxaneNone100ModerateAlternative aprotic solvent for catalytic methods.
6THFNaH (1.1)25 - 66VariableStrong base, can lead to side reactions and racemization if not carefully controlled.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A Combine this compound, Solvent, and Base B Add Alkylating Agent A->B C Heat and Monitor (TLC / LC-MS) B->C D Quench Reaction and Aqueous Workup C->D E Dry and Concentrate Crude Product D->E F Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: General experimental workflow for this compound alkylation.

troubleshooting_flowchart start Reaction Outcome? problem1 Low Conversion? start->problem1 Analyze problem2 Multiple Products? problem1->problem2 No sol1 Check Reagent Solubility Increase Temperature Use Stronger Base/Solvent problem1->sol1 Yes problem3 Racemization? problem2->problem3 No sol2 Use Excess Amine Switch to Reductive Amination problem2->sol2 Yes success High Yield & Purity problem3->success No sol3 Use Milder/No Base Lower Temperature Consider Catalytic Method problem3->sol3 Yes sol1->problem2 Re-run sol2->problem3 Re-run sol3->success Re-run

Caption: Decision tree for troubleshooting common alkylation issues.

References

Technical Support Center: Purification of Methyl L-valinate Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl L-valinate and its hydrochloride salt.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

FAQs about Low Purity

Question: My final this compound product has low purity after purification. What are the potential causes and how can I address them?

Answer: Low purity in the final product can stem from several factors throughout the synthesis and purification process. Here are the common causes and recommended solutions:

  • Incomplete Reaction: The initial esterification of L-valine may not have gone to completion, leaving unreacted starting material.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure sufficient reaction time and appropriate temperature as per the protocol.

  • Presence of Side-Products: Side reactions can lead to impurities that are difficult to remove. A common impurity is the di-acylated product if protection/deprotection steps are involved.

    • Solution: Optimize the reaction conditions to minimize side-product formation. Purification techniques like column chromatography might be necessary to separate structurally similar impurities.

  • Inefficient Purification: The chosen purification method (e.g., crystallization, distillation) may not be effective for the specific impurities present.

    • Solution: Re-evaluate your purification strategy. This could involve trying different crystallization solvents, adjusting the distillation parameters, or employing a different purification technique altogether, such as chromatography.

  • Product Degradation: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to L-valine and methanol.

    • Solution: Ensure all solvents and reagents used during workup and purification are anhydrous. Avoid prolonged exposure to strong acids or bases.

Logical Troubleshooting Workflow for Low Purity

The following diagram illustrates a step-by-step approach to diagnosing and resolving low purity issues.

G start Low Purity Detected check_reaction Analyze Crude Product by HPLC/GC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_reaction Yes side_products Significant Side-Products? incomplete_reaction->side_products No optimize_reaction->start chromatography Consider Chromatographic Purification side_products->chromatography Yes purification_issue Purification Ineffective? side_products->purification_issue No end_product High Purity Product chromatography->end_product optimize_cryst Optimize Crystallization: - Test different solvents - Adjust cooling rate purification_issue->optimize_cryst Yes optimize_dist Optimize Distillation: - Adjust pressure and temperature purification_issue->optimize_dist Yes degradation Product Degradation? purification_issue->degradation No optimize_cryst->end_product optimize_dist->end_product check_stability Investigate Stability: - Check pH of solutions - Use anhydrous solvents degradation->check_stability Yes degradation->end_product No check_stability->end_product

Caption: Troubleshooting workflow for low purity of this compound.

FAQs about Low Yield

Question: I am experiencing a significant loss of product, resulting in a low yield. What are the common reasons for this?

Answer: Low yields can be attributed to several stages of the experimental process. Consider the following possibilities:

  • Mechanical Losses: Product can be lost during transfers between glassware, during filtration, or by adhering to surfaces.

    • Solution: Ensure quantitative transfers by rinsing glassware with the mother liquor or a suitable solvent. Optimize your filtration technique to minimize product loss.

  • Sub-optimal Crystallization Conditions: The choice of solvent and the cooling process are critical for maximizing crystal formation.

    • Solution: The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. If the product is too soluble in the chosen solvent even at low temperatures, the yield will be poor. Seeding the solution with a small crystal of the pure product can sometimes initiate crystallization and improve the yield.

  • Decomposition During Distillation: If you are purifying by distillation, excessive temperatures can cause the product to decompose.

    • Solution: Use vacuum distillation to lower the boiling point of this compound and prevent thermal degradation.

  • Product Dissolved in Wash Solvent: Washing the purified crystals with a solvent in which the product is highly soluble will lead to significant product loss.

    • Solution: Wash the crystals with a small amount of a cold solvent in which the product has low solubility.

Data Presentation

Table 1: Effect of Recrystallization Solvent on the Purity and Yield of this compound Hydrochloride

Recrystallization Solvent SystemPurity (%)Yield (%)Observations
Methanol/Diethyl Ether> 99.580-85Forms fine white crystals. Diethyl ether acts as an anti-solvent.
Ethanol (B145695)98.060-70Higher solubility in ethanol leads to lower yield.
Isopropanol98.570-75Moderate solubility, good for achieving high purity.
Acetone< 95.0VariableOften used as a wash solvent due to lower solubility of the hydrochloride salt.

Note: The data presented are typical and may vary based on the initial purity of the crude product and the precise experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol describes a general procedure for the purification of this compound hydrochloride by recrystallization.

Materials:

  • Crude this compound hydrochloride

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flasks

  • Heating plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in the minimum amount of hot anhydrous methanol. Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, slowly add anhydrous diethyl ether while stirring until the solution becomes cloudy. This indicates the initiation of crystallization.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline powder.

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Add crude product to flask b Add minimum hot methanol a->b c Stir until dissolved b->c d Cool to room temperature c->d e Add diethyl ether (anti-solvent) d->e f Cool in ice bath e->f g Vacuum filter crystals f->g h Wash with cold diethyl ether g->h i Dry under vacuum h->i j j i->j Pure this compound HCl

Caption: Step-by-step workflow for the recrystallization of this compound HCl.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for the free base form of this compound.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Cold water supply for condenser

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

  • Charging the Flask: Add the crude this compound to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached, begin to gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling and Storage: Allow the apparatus to cool to room temperature before releasing the vacuum. Store the purified product under an inert atmosphere to prevent degradation.

Signaling Pathways and Degradation

Potential Degradation Pathway of this compound

This compound, being an ester, is susceptible to hydrolysis, particularly in the presence of water and either acid or base catalysts. This degradation pathway is important to consider during workup and purification to prevent loss of product.

G methyl_valinate This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) methyl_valinate->hydrolysis valine L-valine hydrolysis->valine methanol Methanol hydrolysis->methanol

Caption: Hydrolytic degradation pathway of this compound.

Technical Support Center: Improving the Stability of Methyl L-valinate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Methyl L-valinate in solution during experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter related to the stability of this compound solutions.

Problem Potential Cause Recommended Solution
Loss of Purity Over Time in Aqueous Solution Hydrolysis: The ester group of this compound is susceptible to hydrolysis, especially under acidic or basic conditions, yielding L-valine and methanol (B129727). This is a common degradation pathway for amino acid esters.Maintain the pH of the solution within a neutral range (pH 6-7.5) if experimentally feasible. Use buffered solutions to control pH fluctuations. For long-term storage, consider storing the compound in a non-aqueous, aprotic solvent or as a solid.
Inconsistent Biological/Chemical Activity Racemization: The chiral center of L-valine can undergo racemization to form the D-enantiomer, particularly under basic conditions or elevated temperatures. This can lead to a mixture of diastereomers with potentially different activities.Avoid exposing the solution to high pH and high temperatures. If basic conditions are necessary, minimize the exposure time and temperature. Analyze the enantiomeric purity of your sample using a chiral HPLC method.
Appearance of Unknown Peaks in HPLC Analysis Degradation Products: New peaks may correspond to hydrolysis products (L-valine), racemization products (D-Methyl-valinate or D-valine), or products of oxidative degradation.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.[1][2][3]
Discoloration of the Solution Oxidation/Side Reactions: Although less common for valine, oxidative degradation can occur, especially in the presence of metal ions or oxidizing agents. Discoloration can also result from reactions with other components in the solution.Use high-purity solvents and reagents. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store solutions protected from light.
Precipitation from Solution Solubility Issues/Degradation: The hydrochloride salt of this compound is generally soluble in water.[4] Precipitation could indicate a change in pH affecting solubility or the formation of less soluble degradation products.Ensure the pH of the solution is maintained. Check the solubility of this compound in your specific solvent system at the concentration used. Analyze the precipitate to determine its identity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are hydrolysis of the methyl ester to form L-valine and methanol, and racemization at the alpha-carbon to form D-Methyl-valinate. Hydrolysis is accelerated by both acidic and basic conditions, while racemization is more prevalent under basic conditions.

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize degradation, it is recommended to:

  • Work at or near neutral pH.

  • Use buffers to maintain a stable pH.

  • Avoid high temperatures.

  • Store solutions in a cool, dark place.

  • Use high-purity solvents and reagents.

  • For long-term storage, keep the compound as a solid at recommended storage conditions (2-8 °C).[5]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[6] This method should be able to separate this compound from its potential degradation products, including L-valine and any D-enantiomers. Gas chromatography (GC) can also be used for purity analysis.[7]

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: To develop a stability-indicating HPLC method, you should perform forced degradation studies to generate potential degradation products.[2][3] The HPLC method is then developed to achieve baseline separation between the parent compound and all degradation products. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Q5: Is this compound sensitive to light?

Quantitative Data on Stability

Direct quantitative stability data for this compound is limited in the public domain. The following tables provide representative data for the hydrolysis and racemization of similar short-chain amino acid esters, which can be used as an estimate for the behavior of this compound.

Disclaimer: The following data is for related compounds and should be used as a general guide. It is highly recommended to perform stability studies specific to your experimental conditions.

Table 1: Estimated Hydrolysis Rates of Amino Acid Methyl Esters at Different pH (25°C)

pH Compound Half-life (t½) Reference
1.0Glycine Methyl Ester~ 20 hoursExtrapolated from kinetic data
7.0Glycine Methyl Ester~ 150 daysExtrapolated from kinetic data
10.0Glycine Methyl Ester~ 3 hoursExtrapolated from kinetic data
11.0Alanine Methyl Ester~ 30 minutesExtrapolated from kinetic data

Table 2: Estimated Racemization Rates of L-Amino Acid Esters at 100°C

Condition Compound % Racemization after 1 hour Reference
Acetic AcidAlanine Methyl Ester~ 50%Extrapolated from related studies
Acetic Acid/AcetonePhenylalanine Methyl Ester~ 90%Extrapolated from related studies

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/water bath, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 1 hour.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound hydrochloride in an oven at 80°C for 48 hours.

    • Heat a solution of this compound (1 mg/mL in water) at 80°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in water) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of this compound in the mobile phase at known concentrations.

  • Prepare samples from the forced degradation study by diluting them to an appropriate concentration.

  • Inject the standards and samples into the HPLC system.

  • Identify the peak for this compound based on the retention time of the standard.

  • Peaks that appear in the stressed samples but not in the control sample are potential degradation products.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Visualizations

cluster_degradation Degradation Pathways This compound This compound L-valine L-valine This compound->L-valine Hydrolysis (Acid/Base) Methanol Methanol This compound->Methanol Hydrolysis (Acid/Base) D-Methyl-valinate D-Methyl-valinate This compound->D-Methyl-valinate Racemization (Base/Heat)

Caption: Primary degradation pathways of this compound.

cluster_workflow Forced Degradation Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Identify Degradation Products analyze->identify

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl L-valinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for addressing solubility issues commonly encountered with Methyl L-valinate derivatives. These derivatives are frequently used as prodrugs to enhance the permeability and oral bioavailability of parent molecules. However, their own solubility can present significant formulation challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why are they used?

This compound derivatives are molecules where a parent drug is chemically linked to a this compound moiety via an ester bond. This strategy, known as a prodrug approach, is often employed for several reasons:

  • Improved Permeability: The valine ester can mask polar functional groups (like carboxylic acids) on the parent drug, making the derivative more lipophilic. This enhances its ability to cross cellular membranes and improves absorption.[1][2]

  • Targeted Delivery: The ester bond is designed to be cleaved by esterase enzymes that are abundant in the body (e.g., in the liver, intestines, and blood), releasing the active parent drug at the desired site of action.[3][][5]

  • Enhanced Bioavailability: By improving absorption, the overall bioavailability of the parent drug can be significantly increased.[6][7]

Q2: Why do my this compound derivatives often have poor aqueous solubility?

While the prodrug strategy can improve membrane permeability, it can inadvertently decrease aqueous solubility. The addition of the lipophilic valine ester group increases the overall hydrophobicity of the molecule. This is a common trade-off in prodrug design, where increasing lipophilicity to boost permeability (a key factor in Biopharmaceutical Classification System (BCS) Class II and IV drugs) often leads to a reduction in aqueous solubility.[6]

Q3: What is the first and most critical step when troubleshooting the solubility of a new derivative?

The first step is to perform a comprehensive physicochemical characterization. Before attempting complex formulation strategies, you must understand the fundamental properties of your compound. This includes:

  • Determining the pKa: If the derivative has ionizable groups, its solubility will be highly dependent on pH.

  • Measuring LogP/LogD: This provides a quantitative measure of its lipophilicity.

  • Assessing Solid-State Properties: Understanding if the compound is crystalline or amorphous is crucial, as amorphous forms are typically more soluble but less stable.[7]

Section 2: Troubleshooting Guides & Workflows

This section addresses specific problems you may encounter in the lab.

Problem: My compound precipitates immediately when I add it to my aqueous assay buffer.

This is a classic sign of a compound exceeding its kinetic or thermodynamic solubility limit in the final solvent composition. The workflow below provides a systematic approach to resolving this issue.

G Start Compound Precipitates in Aqueous Buffer Check_pKa Does the compound have an ionizable group? Start->Check_pKa Adjust_pH Protocol 1: Adjust Buffer pH Check_pKa->Adjust_pH  Yes Try_Cosolvent Protocol 2: Add a Cosolvent (e.g., DMSO, Ethanol) Check_pKa->Try_Cosolvent  No Adjust_pH->Try_Cosolvent Still Precipitates End_Success Solubility Achieved Adjust_pH->End_Success Soluble Complexation Protocol 3: Use a Complexing Agent (e.g., Cyclodextrin) Try_Cosolvent->Complexation Still Precipitates Try_Cosolvent->End_Success Soluble Amorphous Consider Amorphous Solid Dispersion Complexation->Amorphous Still Precipitates Complexation->End_Success Soluble Amorphous->End_Success Soluble End_Fail Re-evaluate Prodrug Design Amorphous->End_Fail

Caption: Troubleshooting workflow for compound precipitation.

Solution Pathways:

  • pH Adjustment: For derivatives with basic (e.g., amine) or acidic functional groups, adjusting the pH of the buffer can dramatically increase solubility by converting the molecule to its ionized, salt form.[8] (See Protocol 1).

  • Cosolvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8][9] Common choices include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). However, be mindful of the final cosolvent concentration, as it may affect downstream biological assays. (See Protocol 2).

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[6][10] (See Protocol 3).

  • Amorphous Solid Dispersions: If crystalline, converting the drug to an amorphous form dispersed within a polymer matrix can significantly enhance solubility and dissolution rates.[7][11][12]

Section 3: Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol determines the solubility of a derivative with ionizable groups across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of the this compound derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure visible solid material remains.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.

Protocol 2: Cosolvent Solubility Screening

This protocol helps identify an effective cosolvent and the minimum concentration required to achieve the desired solubility.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the derivative in 100% of a selected cosolvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: In a series of vials, prepare different cosolvent/aqueous buffer mixtures (e.g., 1%, 2%, 5%, 10%, 20% DMSO in phosphate-buffered saline).

  • Titration: Add a small, fixed volume of the stock solution to each cosolvent/buffer mixture to achieve the target final concentration.

  • Observation: Vortex each vial and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at room temperature.

  • Determination: The lowest percentage of cosolvent that keeps the compound in solution is the optimal starting point for formulation.

Protocol 3: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

This protocol uses complexation to improve aqueous solubility.

Methodology:

  • HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v in water).

  • Compound Addition: Slowly add the powdered this compound derivative to the stirring HP-β-CD solution.

  • Complexation: Continue to stir the mixture at room temperature for 24 hours. Sonication can be used intermittently to aid dissolution and complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Analysis: Confirm the concentration of the solubilized drug in the filtrate via HPLC-UV or another suitable method. Lyophilization can be performed to create a solid powder of the drug-cyclodextrin complex for later reconstitution.

Section 4: Data & Mechanisms

Data Presentation

The selection of a solubilization strategy should be data-driven. Below are examples of how to present solubility data.

Table 1: Solubility of a Model this compound Derivative in Various Cosolvent Systems

Cosolvent System (in PBS pH 7.4) Solubility (µg/mL) Fold Increase (vs. PBS)
PBS alone 5.2 1.0
5% Ethanol 25.8 5.0
10% Ethanol 88.4 17.0
5% DMSO 41.6 8.0
10% DMSO 152.1 29.3

| 10% PEG400 | 115.9 | 22.3 |

Table 2: Effect of pH on the Aqueous Solubility of a Model Amine-Containing Derivative

Buffer pH Solubility (µg/mL)
2.0 1250.5
4.0 987.2
6.0 112.6
7.4 8.3

| 9.0 | 7.9 |

Mechanism of Action: The Prodrug Concept

This compound derivatives function as prodrugs. They are typically inactive and require bioactivation in the body. The following diagram illustrates this concept for a hypothetical derivative designed to release an active kinase inhibitor.

G cluster_0 Systemic Circulation / Target Cell Prodrug This compound Derivative (Inactive) Esterase Esterase Enzyme Prodrug->Esterase Hydrolysis ActiveDrug Active Drug (e.g., Kinase Inhibitor) Esterase->ActiveDrug Releases Pathway Kinase Signaling Pathway ActiveDrug->Pathway Inhibits Effect Therapeutic Effect (e.g., Apoptosis) Pathway->Effect Blocks Signal

Caption: Prodrug activation of a this compound derivative.

This diagram shows that the inactive prodrug is cleaved by esterase enzymes, which are widely distributed in tissues like the liver and intestines, to release the pharmacologically active parent drug.[1][3][5] This active drug can then interact with its intended target, such as a signaling pathway, to produce a therapeutic effect.

References

Validation & Comparative

A Comparative Analysis of Methyl L-valinate and Ethyl L-valinate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of prodrug development and pharmaceutical sciences, the strategic modification of drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the various approaches, the use of amino acid esters, particularly L-valine esters, has proven to be a highly effective strategy to improve the oral bioavailability of polar drugs. This guide provides a detailed comparison of the efficacy of two common L-valine esters: Methyl L-valinate and Ethyl L-valinate, intended for researchers, scientists, and professionals in drug development.

Data Summary: Physicochemical and Pharmacokinetic Properties

The selection of an appropriate ester promoiety can significantly influence a prodrug's stability, solubility, and rate of conversion to the active parent drug. Below is a comparative summary of the key properties of this compound and Ethyl L-valinate.

PropertyThis compoundEthyl L-valinateReferences
Molecular Formula C6H13NO2C7H15NO2[1][2]
Molecular Weight 131.17 g/mol 145.20 g/mol [1][2]
LogP (o/w) 0.143 (Crippen Method)0.9 (XLogP3)[1][2]
Water Solubility -0.50 (Log10 of Water solubility in mol/l)Soluble[1][3]
In Vitro Efficacy High conversion rate to the active drugHigh, and in some cases, superior conversion rate[4]
In Vivo Bioavailability Generally highOften demonstrates higher bioavailability[4]

Comparative Efficacy in Prodrug Applications

L-valine esters are primarily employed to enhance the oral absorption of drugs that are poorly absorbed due to low permeability. This is often achieved through the engagement of peptide transporters, such as PEPT1, which are expressed in the intestine.[5][6] Upon absorption, these esters are designed to be rapidly hydrolyzed by esterases to release the active parent drug.

A key study comparing the in vitro and in vivo performance of methyl, ethyl, and isopropyl ester prodrugs of a fibrinogen receptor antagonist (L-767,679) provides direct comparative data. The study found that the rates of formation of the active drug from these esters in liver microsomes followed the order: methyl ≈ ethyl > isopropyl .[4] This suggests that both methyl and ethyl esters are efficiently cleaved to release the parent compound.

However, when evaluated in vivo, the ethyl ester prodrug often exhibits advantages. In the same study, the oral bioavailability of the parent drug was found to be higher after administration of the ethyl ester compared to the isopropyl ester in both dogs and monkeys.[4] While a direct comparison with the methyl ester's bioavailability wasn't explicitly stated in the summary, the trend suggests that the slightly increased lipophilicity of the ethyl ester may offer a favorable balance for membrane permeation and subsequent enzymatic hydrolysis, leading to improved overall bioavailability. This makes the ethyl ester a particularly promising candidate for clinical evaluation in many prodrug applications.[4]

The success of L-valine ethyl esters is further exemplified by blockbuster drugs like Valacyclovir (an L-valyl ester of acyclovir) and Valganciclovir (an L-valyl ester of ganciclovir), which demonstrate significantly enhanced oral bioavailability compared to their parent drugs.[5][7]

Experimental Protocols

To assess the comparative efficacy of this compound and Ethyl L-valinate as prodrugs, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key experiments.

In Vitro Hepatic Metabolism Assay

Objective: To determine the rate of conversion of the methyl and ethyl L-valinate prodrugs to the active parent drug in liver microsomes.

Materials:

  • This compound and Ethyl L-valinate prodrugs of the parent drug.

  • Parent drug as a reference standard.

  • Pooled liver microsomes from the species of interest (e.g., human, rat, dog).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (B52724) (for quenching the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), the prodrug (e.g., 1 µM), and the NADPH regenerating system in phosphate buffer.

  • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the parent drug and the remaining prodrug using a validated LC-MS/MS method.

  • Calculate the rate of formation of the parent drug from each prodrug.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the oral bioavailability of the parent drug following administration of the this compound and Ethyl L-valinate prodrugs.

Materials:

  • This compound and Ethyl L-valinate prodrugs formulated for oral administration.

  • Parent drug formulated for intravenous administration.

  • Animal model (e.g., rats, dogs).

  • Cannulas for blood sampling.

  • Anticoagulant (e.g., heparin or EDTA).

  • Analytical standards of the parent drug and prodrugs.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the this compound or Ethyl L-valinate prodrug orally to a group of animals at a predetermined dose.

  • Administer the parent drug intravenously to a separate group of animals to determine the clearance and volume of distribution.

  • Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract the parent drug and prodrug from the plasma samples.

  • Quantify the concentrations of the parent drug and prodrugs in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%). The oral bioavailability is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Signaling Pathways and Experimental Workflows

The metabolic activation of L-valine ester prodrugs is a critical pathway that determines their efficacy. The following diagram illustrates a generalized workflow for the evaluation and mechanism of action of these prodrugs.

G cluster_absorption Intestinal Absorption cluster_metabolism Metabolic Activation cluster_effect Pharmacological Effect Prodrug_Oral Oral Administration of Valine Ester Prodrug Prodrug_Intestine Prodrug in Intestinal Lumen Prodrug_Oral->Prodrug_Intestine PEPT1 PEPT1 Transporter Prodrug_Intestine->PEPT1 Uptake Absorbed_Prodrug Absorbed Prodrug in Enterocyte PEPT1->Absorbed_Prodrug Systemic_Circulation Systemic Circulation Absorbed_Prodrug->Systemic_Circulation Esterases Esterases (e.g., in Liver, Plasma) Active_Drug Active Parent Drug Esterases->Active_Drug L_Valine L-Valine Esterases->L_Valine Target Therapeutic Target Active_Drug->Target Systemic_Circulation->Esterases Hydrolysis Effect Pharmacological Effect Target->Effect G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Prodrug Candidates (Methyl & Ethyl L-valinate esters) Solubility Aqueous Solubility Assessment Start->Solubility Stability Chemical Stability (pH, buffer) Start->Stability Metabolism Metabolic Stability (Liver Microsomes, Plasma) Solubility->Metabolism Stability->Metabolism Permeability Cell Permeability (e.g., Caco-2) Metabolism->Permeability PK_Study Pharmacokinetic Study (Oral & IV administration) Permeability->PK_Study Bioavailability Bioavailability Calculation PK_Study->Bioavailability Efficacy_Study Pharmacodynamic/ Efficacy Study Bioavailability->Efficacy_Study Decision Lead Candidate Selection Efficacy_Study->Decision

References

The Role of Methyl L-Valinate in Stereoselective Reactions: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control the three-dimensional arrangement of atoms is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, are a cornerstone of this endeavor, guiding the stereochemical outcome of a reaction. Methyl L-valinate, a readily available and cost-effective amino acid derivative, has emerged as a valuable chiral building block in this context. This guide provides a comparative analysis of the stereoselectivity achieved using this compound, both as a precursor to chiral auxiliaries and as a chiral amine, benchmarked against established alternatives, and supported by experimental data and protocols.

Performance in Asymmetric Alkylation: A Comparative Look

One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of enolates, a key method for the construction of stereogenic centers. Chiral oxazolidinones, famously developed by Evans, are a gold standard in this area, offering high levels of diastereoselectivity. Novel chiral auxiliaries derived from L-valine methyl ester have also proven to be highly effective, affording products with high yields and diastereoselectivities.

While direct side-by-side comparisons under identical conditions are sparse in the literature, the following table summarizes the performance of a well-established Evans auxiliary derived from the amino alcohol corresponding to valine, (S)-4-isopropyl-2-oxazolidinone, in a typical asymmetric alkylation reaction. This provides a benchmark for the high levels of stereocontrol that can be achieved and that systems derived from this compound aim to match or exceed.

Table 1: Diastereoselectivity in the Asymmetric Alkylation of an N-Acyloxazolidinone

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-isopropyl-2-oxazolidinoneBenzyl (B1604629) bromide>99:190-95
(S)-4-isopropyl-2-oxazolidinoneAllyl iodide98:285-95
(S)-4-isopropyl-2-oxazolidinoneEthyl iodide>99:188

Data compiled from various sources demonstrating the typical high diastereoselectivity of Evans-type auxiliaries.

Application in Diastereoselective Synthesis of β-Amino Esters

This compound has also been successfully employed as a chiral amine in the one-pot, three-component synthesis of β-amino esters. This reaction, often a Mannich-type reaction, involves an aldehyde, a silyl (B83357) enolate, and a chiral amine. The use of (S)-valine methyl ester has been reported to achieve excellent to good levels of diastereoselection in these syntheses, highlighting its utility as a direct source of chirality without the need for prior conversion into a more complex auxiliary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stereoselective reactions. Below is a representative experimental protocol for an asymmetric alkylation using an N-acyloxazolidinone, which is a common application for chiral auxiliaries derived from amino acids like L-valine.

Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

  • Acylation of the Chiral Auxiliary:

    • To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting solution for 15 minutes at -78 °C.

    • Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C before allowing it to warm to room temperature over 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the N-acyloxazolidinone by flash column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate.

    • Stir the solution at -78 °C for 30-60 minutes.

    • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) dropwise.

    • Continue stirring at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

    • Purify the major diastereomer by flash column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved from the alkylated product to yield the desired chiral carboxylic acid, alcohol, or other derivatives using various methods, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide. This step is performed under conditions that do not racemize the newly formed stereocenter.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the utilization of a chiral auxiliary in asymmetric synthesis and the underlying principle of stereochemical control.

experimental_workflow cluster_start Starting Materials cluster_product Products Prochiral_Substrate Prochiral Substrate Coupling Covalent Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (from this compound) Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction Coupling->Diastereoselective_Reaction Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

stereocontrol_pathway cluster_pathways Reaction Pathways cluster_products Diastereomeric Products Enolate Chiral Auxiliary-Enolate Complex Path_A Pathway A (Favored) Enolate->Path_A Steric hindrance from auxiliary directs approach Path_B Pathway B (Disfavored) Enolate->Path_B Electrophile Electrophile (E+) Electrophile->Path_A Electrophile->Path_B Product_A Major Diastereomer Path_A->Product_A Product_B Minor Diastereomer Path_B->Product_B

Mechanism of stereodirection by a chiral auxiliary.

Novel Methyl L-valinate Derivatives: A Comparative Guide for Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug discovery and development have a new comparative guide detailing the characterization of novel compounds synthesized from Methyl L-valinate. This guide provides an objective analysis of their performance against existing alternatives, supported by experimental data, to aid in the evaluation of their therapeutic potential. The synthesized derivatives, including ethylene-carbonate-linked L-valine derivatives of curcumin (B1669340) and various Schiff bases, have demonstrated promising anticancer and antimicrobial activities.

Anticancer Activity: Enhanced Efficacy and Targeted Mechanisms

Novel compounds derived from this compound have shown significant potential as anticancer agents, with some exhibiting superior performance compared to parent compounds and established chemotherapeutic drugs.

Comparative Cytotoxicity

The cytotoxic effects of newly synthesized this compound derivatives have been evaluated against several cancer cell lines and compared with standard anticancer drugs such as Doxorubicin and Paclitaxel. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound/DrugCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
DMCU-L-valine derivative (2-TFA) NCI-H460 (Non-small cell lung cancer)1.62 - 2.50DMCU (parent compound)>10
Curcumin Analogue A501 H460 (Non-small cell lung cancer)~2.0Curcumin>4.0
Doxorubicin A549 (Lung Adenocarcinoma)~0.5 - 5.0--
Doxorubicin MCF-7 (Breast Adenocarcinoma)~0.1 - 2.0--
Paclitaxel A549 (Lung Adenocarcinoma)~0.05--

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer activity of these novel compounds is attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.

Apoptosis Induction: Treatment of cancer cells with this compound derivatives has been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, these compounds lead to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic cascade.

G2/M Cell Cycle Arrest: The derivatives have also been observed to cause an accumulation of cancer cells in the G2/M phase of the cell cycle. This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cdc2 (also known as CDK1), which are essential for the transition from the G2 phase to mitosis.

Antimicrobial Activity: Promising Alternatives to Combat Resistance

In addition to their anticancer properties, certain Schiff base derivatives of L-valine have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of these compounds has been assessed by determining their Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in disk diffusion assays. These results have been compared with standard antibiotics like Ciprofloxacin and Vancomycin.

Compound/DrugMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference AntibioticReference MIC (µg/mL)Reference Zone of Inhibition (mm)
L-valine Schiff Base Complex S. aureus-----
Ciprofloxacin Derivative 8b S. aureus (MRSA)0.0625 - 1-Ciprofloxacin0.25-
Vancomycin Derivative QAV-a1 S. aureus (MRSA)8-Vancomycin256-
Ciprofloxacin E. coli0.004-0.1230-40---
Vancomycin S. aureus0.5-215-21---

Note: MIC and zone of inhibition values can vary depending on the specific derivative and the microbial strain.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to facilitate further research.

Synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester

This protocol describes a general method for the acylation of this compound.

  • Esterification of L-valine:

    • Suspend L-valine in anhydrous methanol (B129727) and cool to -10°C.

    • Slowly add thionyl chloride while maintaining the temperature.

    • Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Concentrate the mixture under reduced pressure and crystallize the L-valine methyl ester hydrochloride from diethyl ether.

  • Acylation:

    • Suspend L-valine methyl ester hydrochloride in dichloromethane (B109758) and cool to 0°C.

    • Add triethylamine (B128534) to the suspension.

    • Slowly add a solution of 2-bromo-3-methylbutanoyl chloride in dichloromethane.

    • Maintain the reaction at 0°C for 1-2 hours.

    • Work up the reaction by washing with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Test

This method tests the susceptibility of bacteria to antibiotics.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Aseptically place paper disks impregnated with the test compounds and standard antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zones of no bacterial growth around the disks in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested agents.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cancer cells with the test compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin B1, cdc2, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizing the Mechanisms of Action

To further elucidate the biological processes affected by these novel this compound derivatives, the following diagrams illustrate the key signaling pathways involved in their anticancer effects.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation Methyl_L_valinate_Derivative Methyl_L_valinate_Derivative Bax Bax Methyl_L_valinate_Derivative->Bax Upregulates Bcl2 Bcl2 Methyl_L_valinate_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway activated by this compound derivatives.

cell_cycle_arrest G2_Phase G2_Phase G2_M_Transition G2/M Checkpoint G2_Phase->G2_M_Transition M_Phase M_Phase G2_M_Transition->M_Phase Proceed Arrest G2/M Arrest G2_M_Transition->Arrest CyclinB1_cdc2 Cyclin B1 / cdc2 Complex CyclinB1_cdc2->G2_M_Transition Promotes Methyl_L_valinate_Derivative Methyl_L_valinate_Derivative Methyl_L_valinate_Derivative->CyclinB1_cdc2 Downregulates Methyl_L_valinate_Derivative->Arrest

Caption: G2/M cell cycle arrest mechanism induced by this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start This compound Synthesis Chemical Synthesis (e.g., Acylation, Schiff Base Formation) Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (MTT, Western Blot) Characterization->Anticancer Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Characterization->Antimicrobial Comparison Comparison with Standard Drugs Anticancer->Comparison Antimicrobial->Comparison Conclusion Lead Compound Identification Comparison->Conclusion

Caption: Overall workflow from synthesis to evaluation of novel compounds.

A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for the creation of chiral molecules is paramount for researchers, scientists, and professionals in drug development. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. This guide presents a comparative study of several widely used chiral auxiliaries against Methyl L-valinate, with a focus on their performance in asymmetric alkylation reactions. The comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to provide a comprehensive resource for selecting the appropriate chiral auxiliary.

Performance in Asymmetric Alkylation

The efficacy of a chiral auxiliary is primarily evaluated by the diastereoselectivity and chemical yield of the reaction it directs. The following tables summarize the performance of this compound and other prominent chiral auxiliaries in asymmetric alkylation reactions, providing a quantitative basis for comparison.

Table 1: Performance of this compound as a Chiral Auxiliary in the Asymmetric Synthesis of α-Methyl-α-amino Acids

Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
CH₃I>95%85
C₂H₅Br>95%82
n-C₄H₉Br>95%78

Data sourced from Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric Syntheses via Heterocyclic Intermediates, V: Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids from L-Valine. Angewandte Chemie International Edition in English, 20(9), 798-799.

Table 2: Performance of Evans Oxazolidinone Auxiliaries in Asymmetric Alkylation

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneC₂H₅I98:290
(R)-4-phenyl-2-oxazolidinoneCH₃I95:585
(S)-4-isopropyl-2-oxazolidinoneC₂H₅I>99:188

Data compiled from various sources reporting on Evans auxiliaries.

Table 3: Performance of (-)-8-Phenylmenthol (B56881) as a Chiral Auxiliary in Asymmetric Alkylation

SubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)
Glycolate equivalentBenzyl bromide>95%85
Acrylate esterMethyl iodide90%88

Data compiled from various sources reporting on the use of 8-phenylmenthol.

Table 4: Performance of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Alkylation

Substrate AmideElectrophileDiastereomeric Excess (d.e.)Yield (%)
PropionamideBenzyl bromide>98%91
AcetamideEthyl iodide96%85

Data compiled from various sources reporting on the use of pseudoephedrine amides.

Table 5: Performance of Oppolzer's Camphorsultam in Asymmetric Reactions

Reaction TypeDiastereomeric Excess (d.e.)Yield (%)
Diels-Alder>98%95
Alkylation90-98%80-95

Data compiled from various sources reporting on the use of Oppolzer's camphorsultam.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and application of these asymmetric transformations. Below are the protocols for the key experiments cited in the performance tables.

Protocol 1: Asymmetric Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters using L-Valine as a Chiral Auxiliary

This protocol is adapted from the work of Schöllkopf and colleagues.

Step 1: Formation of the Bislactim Ether

Step 2: Asymmetric Alkylation

  • The bislactim ether (1 equivalent) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 15 minutes to form the lithiated species.

  • The alkyl halide (e.g., methyl iodide, 1.1 equivalents) is added, and the reaction mixture is stirred at -78 °C for 3-4 hours.

Step 3: Hydrolysis and Isolation

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and allowed to warm to room temperature.

  • The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is hydrolyzed with 0.25 N hydrochloric acid to cleave the auxiliary and yield the (R)-α-methyl-α-amino acid methyl ester.

  • The chiral auxiliary, this compound, can be recovered.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary

  • The Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C.

  • n-Butyllithium (1.05 equivalents) is added dropwise, followed by the dropwise addition of an acyl chloride (e.g., propionyl chloride, 1.1 equivalents).

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

Step 2: Diastereoselective Alkylation

  • The N-acylated auxiliary is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) is added to form the enolate.

  • The electrophile (e.g., ethyl iodide, 1.2 equivalents) is added, and the reaction is stirred at -78 °C until completion.

Step 3: Cleavage of the Auxiliary

  • The reaction is quenched, and the product is isolated.

  • The chiral auxiliary can be cleaved by various methods, such as hydrolysis with lithium hydroxide (B78521) or reduction with lithium borohydride, to yield the corresponding carboxylic acid or alcohol, respectively.

Mechanistic Insights and Visualizations

The stereochemical outcome of these reactions is dictated by the formation of a rigid transition state where one face of the enolate is sterically shielded by the chiral auxiliary. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of stereocontrol.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate- Auxiliary Adduct Attachment->Chiral_Substrate Enolate_Formation Enolate Formation Chiral_Substrate->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Alkylated_Product Alkylated Product- Auxiliary Adduct Alkylation->Alkylated_Product Cleavage Cleavage of Auxiliary Alkylated_Product->Cleavage Enantiopure_Product Enantiomerically Enriched Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

A generalized workflow for asymmetric alkylation using a chiral auxiliary.

Stereocontrol with this compound is achieved via steric hindrance.

The Zimmerman-Traxler model explains the high diastereoselectivity of Evans auxiliaries.

Conclusion

This comparative guide highlights the effectiveness of this compound as a chiral auxiliary in asymmetric alkylation, demonstrating high diastereoselectivity, particularly in the synthesis of α-methyl-α-amino acids. When compared to established auxiliaries such as Evans oxazolidinones, (-)-8-phenylmenthol, pseudoephedrine, and Oppolzer's camphorsultam, this compound offers a cost-effective and readily available option derived from a natural amino acid.

The choice of a chiral auxiliary will ultimately depend on the specific substrate, desired stereochemical outcome, and reaction conditions. Evans auxiliaries are renowned for their consistently high levels of stereocontrol in a broader range of reactions. Pseudoephedrine offers a practical and highly effective alternative, while (-)-8-phenylmenthol and Oppolzer's camphorsultam have demonstrated exceptional performance in specific applications like Diels-Alder reactions. This compound presents a valuable tool, especially for the asymmetric synthesis of non-proteinogenic amino acids, and its performance warrants its consideration alongside the more established chiral auxiliaries in the synthetic chemist's toolkit. Further research into the broader applicability of this compound in other asymmetric transformations would be a valuable contribution to the field.

A Researcher's Guide to Confirming the Absolute Configuration of Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a non-negotiable aspect of chemical analysis. The spatial arrangement of atoms in a chiral molecule like Methyl L-valinate, an ester of the essential amino acid valine, dictates its biological activity and pharmacological properties. This guide provides a comparative overview of modern analytical techniques used to unequivocally confirm the L-configuration of this compound products, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of method for determining absolute configuration depends on factors such as the physical state of the sample, available quantity, and the required certainty of the assignment. While X-ray crystallography is considered the definitive "gold standard," other spectroscopic and chromatographic techniques offer powerful alternatives, especially for non-crystalline samples.[1][2]

Table 1: Comparative Analysis of Key Methods for Absolute Configuration Determination

MethodPrincipleSample StateSample AmountThroughputKey AdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[3]Crystalline Solid~1-5 mgLowProvides unambiguous, direct determination of absolute configuration.[4]Requires a high-quality single crystal, which can be difficult to obtain.[3]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5]Solution or Neat Liquid/Oil~5-10 mgMediumApplicable to non-crystalline samples; provides conformational information.[6]Requires quantum mechanical calculations for comparison; conformationally flexible molecules can be challenging.[5]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Solution<1 mgHighExcellent for determining enantiomeric purity and can be used for preparative separation.Indirect method; requires an authentic standard of known configuration for confirmation.
NMR with Chiral Auxiliaries Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, causing distinguishable chemical shifts in the NMR spectrum.[1][7]Solution~5-10 mgMediumDoes not require crystallization; provides structural information.[8]Requires a suitable chiral auxiliary and may involve complex spectral analysis.[7]

Key Experimental Data for this compound

A fundamental characteristic of a chiral compound is its optical rotation. For the hydrochloride salt of this compound, a specific rotation value has been experimentally determined and serves as a primary data point for comparison.

Table 2: Optical Rotation Data for L-Valine Methyl Ester Hydrochloride

CompoundFormulaSpecific Rotation ([α]D)Conditions
L-Valine methyl ester hydrochloride(CH₃)₂CHCH(NH₂)COOCH₃ · HCl+15°c = 2 in H₂O, 25°C, 589 nm[9]

The specific rotation is a standardized measure of a compound's ability to rotate plane-polarized light. The positive sign (+) indicates dextrorotation.

Experimental Protocols and Methodologies

Below are detailed protocols for three primary methods to confirm the absolute configuration of a this compound product.

X-ray Crystallography

This method provides the most definitive assignment of absolute configuration.[4]

Protocol:

  • Crystal Growth: Dissolve the this compound sample (often as a salt, e.g., hydrochloride, for better crystal quality) in a suitable solvent system. Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of appropriate size (0.1-0.3 mm).

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the crystal structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is calculated; a value close to 0 for the assumed configuration confirms the assignment with high confidence.[10]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of molecules in solution.[5] The method involves comparing the experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations.[6]

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Spectral Acquisition: Record the infrared (IR) and VCD spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the this compound structure using molecular mechanics.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level.

    • Calculate the theoretical VCD spectrum for the L-configuration by performing frequency calculations on the optimized structures.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed as L. If the experimental spectrum is a mirror image of the calculated one, the product has the D-configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is primarily used to determine the enantiomeric purity of the sample. By comparing the retention time with a known standard, the configuration can be confirmed.

Protocol:

  • Column and Mobile Phase Selection: Select a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H) or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC® T) are often effective for amino acid derivatives.[11] A typical mobile phase is a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol.[12]

  • Sample Preparation: Dissolve a small amount of the this compound product in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample solution.

    • Detect the eluting peaks using a UV detector.

  • Confirmation: To confirm the L-configuration, inject an authentic standard of this compound. The primary peak in the product sample should have the same retention time as the L-standard. To confirm the method's ability to separate enantiomers, a racemic mixture of D- and L-valinate methyl ester should be injected to show two distinct peaks.

Visualized Workflows and Principles

To better illustrate the decision-making process and the underlying principles, the following diagrams are provided.

G Fig. 1: Workflow for Absolute Configuration Determination start This compound Product Sample check_crystal Can a single crystal be obtained? start->check_crystal hplc Perform Chiral HPLC Analysis start->hplc nmr Perform NMR with Chiral Auxiliary start->nmr xray Perform X-ray Crystallography check_crystal->xray Yes vcd Perform VCD Spectroscopy check_crystal->vcd No end Assignment Complete xray->end Definitive Assignment vcd->end Confident Assignment compare_standard Compare retention time to L-standard hplc->compare_standard nmr->end Correlative Assignment confirm_l Configuration Confirmed as L compare_standard->confirm_l Match confirm_d Configuration is D (Product Mislabeled) compare_standard->confirm_d No Match confirm_l->end confirm_d->end

Caption: Decision workflow for selecting an appropriate analytical method.

G Fig. 2: Principle of Chiral HPLC Separation cluster_0 Mobile Phase cluster_1 Elution racemate L-Enantiomer D-Enantiomer column Chiral Stationary Phase (CSP) (e.g., L-valine derivative) racemate->column Injection separation L-Enantiomer (Weak Interaction) D-Enantiomer (Strong Interaction) column->separation Differential Interaction detector Detector (UV) separation:l->detector Elutes First separation:d->detector Elutes Second chromatogram Chromatogram (Two Peaks) detector->chromatogram

Caption: Separation of enantiomers via differential interaction with a CSP.

References

Cross-Validation of Experimental Results: Methyl L-valinate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methyl L-valinate, a derivative of the essential amino acid L-valine, serves as a crucial building block in the synthesis of various pharmaceuticals. Its role as a prodrug moiety and a key intermediate in the production of blockbuster drugs like Valacyclovir and Valsartan underscores its importance in medicinal chemistry. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data, to aid researchers in making informed decisions for their drug development pipelines.

Performance in Prodrug Strategies: Enhancing Oral Bioavailability

Amino acid esters are widely employed as prodrugs to enhance the oral bioavailability of parent drugs with poor absorption characteristics. The L-valine ester of the antiviral drug Acyclovir (B1169), known as Valacyclovir, is a classic example of this successful strategy. However, other amino acid esters have also been investigated as potential prodrugs for Acyclovir. The following table summarizes a comparative study on the oral bioavailability of various amino acid ester prodrugs of Acyclovir in rats.

Table 1: Comparison of Oral Bioavailability of Acyclovir Amino Acid Ester Prodrugs in Rats

ProdrugMaximum Plasma Concentration (Cmax) (µM)Area Under the Curve (AUC) (µM·h)Relative Bioavailability (Compared to Acyclovir)
Acyclovir (ACV)2.6 ± 1.55.2 ± 2.11.0
L-Alanine-ACV (AACV)10 ± 415 ± 5~2.9
L-Serine-ACV (SACV)39 ± 2225 ± 8~4.8
L-Valine-ACV (VACV)19 ± 726 ± 9~5.0
L-Isoleucine-ACV (IACV)Not ReportedNot ReportedNot Reported
γ-Glutamate-ACV (EACV)Not ReportedNot ReportedNot Reported

Data sourced from a study on the pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration in rats.[1][2]

The data indicates that while L-valine-ACV (Valacyclovir) significantly enhances the oral bioavailability of Acyclovir by approximately five-fold, L-serine-ACV (SACV) demonstrates a comparable increase in bioavailability with a notably higher maximum plasma concentration.[1][2] This suggests that for certain parent drugs, other amino acid esters may offer advantages over the commonly used L-valine ester. The enhanced absorption of these L-amino acid ester prodrugs is attributed to their recognition and transport by the intestinal peptide transporter PEPT1.[3][4]

Role in Pharmaceutical Synthesis: A Key Intermediate

This compound is a pivotal intermediate in the synthesis of the angiotensin II receptor blocker, Valsartan. Its structural contribution is integral to the final drug's therapeutic efficacy. The following sections detail the synthesis of Valacyclovir and Valsartan, highlighting the use of L-valine derivatives.

Synthesis of Valacyclovir

Valacyclovir is the L-valyl ester prodrug of Acyclovir. The synthesis typically involves the coupling of a protected L-valine derivative with Acyclovir, followed by deprotection.

Table 2: Overview of Valacyclovir Synthesis Parameters

Protected L-Valine DerivativeCoupling AgentReported Yield (Crude)Reported Purity (Crude)
N-benzyloxycarbonyl-L-valine (Cbz-L-valine)Dicyclohexylcarbodiimide (B1669883) (DCC)92%98.5%

Note: The data presented is from a specific experimental protocol and may not be directly comparable to other methods.

Synthesis of Valsartan

The synthesis of Valsartan involves multiple steps, with a key step being the alkylation of L-valine methyl ester.

Table 3: Overview of a Reported Valsartan Synthesis

Key Starting MaterialsKey Reaction TypeReported Overall Yield
L-valine methyl ester hydrochloride, 4'-bromomethyl-2-(1H-tetrazol-5-yl)biphenylN-alkylation and subsequent steps60%

Note: This represents one of several published synthetic routes to Valsartan.[5]

Experimental Protocols

Synthesis of Valacyclovir from Cbz-L-valine

This protocol describes the synthesis of Valacyclovir via the coupling of N-benzyloxycarbonyl-L-valine (Cbz-L-valine) with Acyclovir, followed by deprotection.

1. Coupling Reaction:

  • Dissolve N-benzyloxycarbonyl-L-valine (1.5 equivalents) in dimethylformamide (DMF).

  • Cool the solution to -5 °C.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in DMF, maintaining the temperature below 0 °C.

  • After 20 minutes, add Acyclovir (1 equivalent) and 4-dimethylaminopyridine (B28879) (DMAP) (0.15 equivalents).

  • Stir the reaction mixture at -5 to 0 °C for approximately 6 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Remove approximately 80% of the DMF by distillation under reduced pressure.

  • Dilute the remaining solution with water to precipitate the crude N-Cbz-Valacyclovir.

2. Deprotection:

  • Suspend the crude N-Cbz-Valacyclovir in DMF.

  • Add a palladium on alumina (B75360) catalyst.

  • Pressurize the reactor with hydrogen gas and conduct the hydrogenation until the reaction is complete.

  • Filter the catalyst.

  • Add hydrochloric acid to the filtrate.

  • Precipitate Valacyclovir hydrochloride by adding an anti-solvent like acetone.

  • Filter the solid product, wash with acetone, and dry under vacuum.

Synthesis of Valsartan using L-Valine Methyl Ester

The following is a simplified overview of a synthetic route to Valsartan starting from L-valine methyl ester hydrochloride.

1. N-acylation:

  • L-valine methyl ester hydrochloride is reacted with valeryl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield methyl N-pentanoyl-L-valinate.

2. N-alkylation:

  • The product from the previous step is reacted with a protected 4'-bromomethyl-2-(1H-tetrazol-5-yl)biphenyl derivative in the presence of a base (e.g., sodium hydride) in a solvent like tetrahydrofuran (B95107) (THF).

3. Hydrolysis and Deprotection:

  • The resulting intermediate is hydrolyzed using a base (e.g., sodium hydroxide) in a solvent mixture (e.g., methanol/water) to cleave the methyl ester and remove the protecting group from the tetrazole ring, yielding Valsartan after acidification.

Visualizing the Pathways

To better understand the processes discussed, the following diagrams illustrate the synthesis workflows and the relevant biological pathway.

valacyclovir_synthesis Cbz_Val Cbz-L-valine Coupling Coupling (DCC, DMAP, DMF, -5 to 0°C) Cbz_Val->Coupling Acyclovir Acyclovir Acyclovir->Coupling Cbz_Valacyclovir N-Cbz-Valacyclovir Coupling->Cbz_Valacyclovir Deprotection Deprotection (H₂, Pd/Al₂O₃, HCl) Cbz_Valacyclovir->Deprotection Valacyclovir Valacyclovir HCl Deprotection->Valacyclovir

Caption: Synthetic workflow for Valacyclovir.

valsartan_synthesis Val_Me L-Valine Methyl Ester Acylation N-acylation Val_Me->Acylation Valeryl_Cl Valeryl Chloride Valeryl_Cl->Acylation Intermediate1 Methyl N-pentanoyl-L-valinate Acylation->Intermediate1 Alkylation N-alkylation Intermediate1->Alkylation Biphenyl Protected Biphenyl Derivative Biphenyl->Alkylation Intermediate2 Protected Valsartan Methyl Ester Alkylation->Intermediate2 Hydrolysis Hydrolysis & Deprotection Intermediate2->Hydrolysis Valsartan Valsartan Hydrolysis->Valsartan

Caption: Simplified synthetic workflow for Valsartan.

angiotensin_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin Renin->Angiotensinogen AngII Angiotensin II AngI->AngII conversion ACE ACE ACE->AngI AT1R AT1 Receptor AngII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone leads to Valsartan Valsartan Valsartan->AT1R blocks

Caption: Angiotensin II signaling pathway and the action of Valsartan.

Conclusion

The experimental data reveal that while this compound is a highly effective and widely used component in both prodrug strategies and as a synthetic intermediate, alternative amino acid esters can, in some cases, offer comparable or even superior performance. The selection of the optimal amino acid derivative is therefore context-dependent and should be guided by comparative experimental validation. For researchers and drug development professionals, a thorough evaluation of different amino acid esters can lead to the discovery of more efficient synthetic routes and prodrugs with improved pharmacokinetic profiles.

References

A Comparative Guide to Chiral Synthons: Benchmarking Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral synthon is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and professionals in drug development, a thorough understanding of the performance of various chiral building blocks is paramount. This guide provides an objective comparison of Methyl L-valinate, a readily available chiral synthon derived from the amino acid L-valine, against other commonly employed chiral auxiliaries, with a focus on experimental data and practical application.

Physicochemical Properties: A Foundation for Selection

The physical and chemical properties of a chiral synthon are fundamental to its handling, reactivity, and suitability for specific reaction conditions. This compound, available as a free base or a more stable hydrochloride salt, presents a distinct profile compared to other notable chiral synthons.

PropertyThis compoundThis compound HCl(4S)-4-Isopropyl-1,3-oxazolidin-2-one (Valine-derived Evans Auxiliary)(-)-Pseudoephedrine
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂C₆H₁₁NO₂C₁₀H₁₅NO
Molecular Weight 131.17 g/mol 167.63 g/mol 129.16 g/mol 165.23 g/mol
Melting Point Not reported (liquid)163-165 °C70-73 °C118-120 °C
Boiling Point 146 °CNot applicable115-117 °C (6 mmHg)255 °C
Specific Rotation [α]D +15.5° (c=2 in H₂O for HCl salt)+15.5° (c=2 in H₂O)-16° (c=1 in CHCl₃)-52° (c=0.5 in EtOH)
Solubility Soluble in water, methanolSoluble in water, methanol, DMSO (slightly)Soluble in most organic solventsSoluble in water, ethanol, chloroform

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The ultimate measure of a chiral synthon's utility lies in its performance in key asymmetric transformations. This section benchmarks this compound-derived auxiliaries against the well-established Evans oxazolidinone auxiliaries, which are themselves often derived from valinol (the reduction product of valine).

Asymmetric Alkylation of α-Amino Acids

A seminal study by Schöllkopf and colleagues demonstrated the high efficiency of a bis-lactim ether derived from L-valine and DL-alanine methyl ester as a chiral auxiliary for the enantioselective synthesis of (R)-α-methyl-α-amino acids.[1] This approach provides a direct comparison to the well-documented performance of Evans auxiliaries in similar alkylation reactions.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
L-Valine-derived bis-lactim ether [1]Methyl iodide>95%85%
L-Valine-derived bis-lactim ether [1]Ethyl bromide>95%82%
L-Valine-derived bis-lactim ether [1]Propyl bromide>95%88%
(S)-Valinol-derived Evans Auxiliary Benzyl bromide98:2 (d.r.)90%
(S)-Valinol-derived Evans Auxiliary Ethyl iodide>99:1 (d.r.)88%

The data indicates that the L-valine-derived bis-lactim ether provides excellent diastereoselectivity, comparable to that achieved with Evans auxiliaries, in the asymmetric alkylation for the synthesis of α-amino acids.

Asymmetric Aldol (B89426) Reactions

Evans oxazolidinones are renowned for their high stereocontrol in asymmetric aldol reactions, reliably producing syn-aldol products with excellent diastereoselectivity. While direct comparative data for a this compound derived auxiliary in the same aldol reaction is scarce in the literature, the performance of the valinol-derived Evans auxiliary serves as a key benchmark.

Chiral Auxiliary (from)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-Valine Isobutyraldehyde>99:180%
(S)-Valine Benzaldehyde>99:185%

The high diastereoselectivity is attributed to the formation of a rigid, chair-like transition state, where the bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the enolate.

Experimental Protocols: A Practical Guide

Asymmetric Alkylation of an α-Amino Acid via a Bis-Lactim Ether Derived from L-Valine

This protocol is adapted from the work of Schöllkopf et al. for the enantioselective synthesis of (R)-α-methyl-α-amino acids.[1]

1. Preparation of the Bis-Lactim Ether:

  • L-Valine is first converted to its N-carboxyanhydride (NCA).

  • The L-Val-NCA is then condensed with DL-alanine methyl ester to form the dipeptide, which cyclizes upon heating to yield the cyclo(L-Val-Ala).

  • The resulting diketopiperazine is then treated with a trialkyloxonium salt (e.g., triethyloxonium (B8711484) tetrafluoroborate) to afford the bis-lactim ether.

2. Metalation:

  • The bis-lactim ether is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium (n-BuLi) in hexane (B92381) is added dropwise to generate the lithiated intermediate.

3. Alkylation:

  • The alkylating agent (e.g., methyl iodide, ethyl bromide) is added to the solution of the lithiated bis-lactim ether at -78 °C.

  • The reaction mixture is stirred at this temperature for a specified time until the reaction is complete (monitored by TLC).

4. Hydrolysis and Isolation:

  • The reaction is quenched with water.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield the alkylated bis-lactim ether.

  • Acidic hydrolysis (e.g., with 0.25 N HCl) of the purified product yields the desired (R)-α-methyl-α-amino acid methyl ester and L-valine methyl ester, which can be separated by distillation.[1]

Cost and Availability: A Practical Consideration

The economic feasibility of a synthetic route is a critical factor in both academic research and industrial drug development. This compound, being a direct derivative of a common amino acid, is generally an inexpensive and readily available chiral synthon.

Chiral SynthonRepresentative SupplierPrice (USD)Purity
This compound hydrochloride Major chemical suppliers~$50-100 / 25g≥98%
(4S)-4-Isopropyl-1,3-oxazolidin-2-one Apollo Scientific£36.00 / 25g (~$45)98%[2]
(-)-Pseudoephedrine Availability is restricted in many regions due to its use as a precursor for illicit drug synthesis.Varies significantlyPharmaceutical grade

Note: Prices are approximate and can vary significantly between suppliers and based on quantity.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the asymmetric alkylation process described in the experimental protocol.

Asymmetric_Alkylation_Workflow cluster_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation cluster_workup Hydrolysis & Isolation L_Valine L_Valine L_Val_NCA L_Val_NCA L_Valine->L_Val_NCA Phosgene Dipeptide Dipeptide L_Val_NCA->Dipeptide DL-Ala-OMe Diketopiperazine Diketopiperazine Dipeptide->Diketopiperazine Heat Bis_lactim_ether Bis_lactim_ether Diketopiperazine->Bis_lactim_ether Et3O+BF4- Lithiated_intermediate Lithiated_intermediate Bis_lactim_ether->Lithiated_intermediate n-BuLi, -78°C Alkylated_product Alkylated_product Lithiated_intermediate->Alkylated_product R-X, -78°C Final_products Final_products Alkylated_product->Final_products H3O+ R_alpha_Me_AA_ester R_alpha_Me_AA_ester Final_products->R_alpha_Me_AA_ester Separation L_Val_OMe L_Val_OMe Final_products->L_Val_OMe (Recovered)

Asymmetric alkylation workflow using a valine-derived auxiliary.

Transition_State_Model Prochiral_Enolate Prochiral Enolate Transition_State Diastereomeric Transition States Prochiral_Enolate->Transition_State Chiral_Auxiliary Chiral Auxiliary (e.g., from this compound) Chiral_Auxiliary->Transition_State Steric Hindrance Product_A Diastereomer A (Major) Transition_State->Product_A Lower Energy Product_B Diastereomer B (Minor) Transition_State->Product_B Higher Energy

References

A Spectroscopic Duel: Unveiling the Chiral Twins, Methyl L-valinate and Methyl D-valinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. Enantiomers, mirror-image isomers such as Methyl L-valinate and its D-counterpart, often exhibit nearly identical physical and chemical properties, yet can have profoundly different biological activities. This guide provides a comparative analysis of these two enantiomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD). The supporting data and methodologies herein offer a foundational understanding of how to distinguish between these chiral twins.

Enantiomers like this compound and Methyl D-valinate are notoriously difficult to differentiate. Standard analytical techniques often fail to resolve them. However, specific spectroscopic methods can highlight the subtle differences arising from their distinct three-dimensional arrangements. While NMR and FTIR provide structural information that is identical for both enantiomers in an achiral environment, their spectra can be resolved by using chiral resolving agents. In contrast, Circular Dichroism is an inherently chiroptical technique that provides distinct and opposite signals for each enantiomer.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound and Methyl D-valinate from ¹H NMR, ¹³C NMR, and FTIR spectroscopy. It is important to note that while the chemical shifts and absorption frequencies are identical for both enantiomers in an achiral solvent, the use of chiral resolving agents in NMR can induce diastereomeric interactions, leading to separable signals. For FTIR, while the spectra are identical, differences can sometimes be observed in the solid state due to different crystal packing. Circular dichroism, by its nature, will show spectra of equal magnitude but opposite sign.

Table 1: Comparative ¹H NMR Spectral Data
Proton Assignment This compound (δ, ppm) Methyl D-valinate (δ, ppm) Multiplicity
-CH(NH₂)~3.5 - 3.7~3.5 - 3.7Doublet
-CH(CH₃)₂~2.1 - 2.3~2.1 - 2.3Multiplet
-OCH₃~3.7~3.7Singlet
-CH(CH₃)₂~0.9 - 1.0~0.9 - 1.0Doublet of Doublets
-NH₂VariableVariableSinglet (broad)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Comparative ¹³C NMR Spectral Data
Carbon Assignment This compound (δ, ppm) Methyl D-valinate (δ, ppm)
C=O (Ester)~173 - 175~173 - 175
-CH(NH₂)~58 - 60~58 - 60
-OCH₃~51 - 53~51 - 53
-CH(CH₃)₂~30 - 32~30 - 32
-CH(CH₃)₂~18 - 20~18 - 20

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Comparative FTIR Spectral Data
Functional Group This compound (cm⁻¹) Methyl D-valinate (cm⁻¹) Vibrational Mode
N-H3300 - 34003300 - 3400Asymmetric & Symmetric Stretch
C-H (sp³)2850 - 30002850 - 3000Stretch
C=O (Ester)1735 - 17501735 - 1750Stretch
N-H1590 - 16501590 - 1650Bend (Scissoring)
C-O1100 - 13001100 - 1300Stretch

Note: Absorption frequencies are typical ranges.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound or Methyl D-valinate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of this compound or Methyl D-valinate in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (typically in the micromolar to millimolar range). The solvent should be transparent in the wavelength range of interest.[1][2]

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Data Acquisition:

    • Place the sample solution in a quartz cuvette of a known path length (e.g., 0.1 cm or 1 cm).[2]

    • Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm).

    • Typical parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1-2 nm, and a response time of 1-2 seconds.

    • Record a baseline spectrum of the solvent in the same cuvette.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically reported in units of ellipticity (θ) in millidegrees (mdeg). For comparison, it can be converted to molar ellipticity ([θ]) or molar circular dichroism (Δε).[1]

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Enantiomer_Spectroscopy cluster_enantiomers Enantiomers cluster_spectroscopy Spectroscopic Techniques cluster_results Spectroscopic Outcome L_Val This compound NMR NMR (achiral solvent) L_Val->NMR FTIR FTIR L_Val->FTIR CD Circular Dichroism L_Val->CD D_Val Methyl D-valinate D_Val->NMR D_Val->FTIR D_Val->CD Identical Identical Spectra NMR->Identical FTIR->Identical Opposite Opposite Spectra CD->Opposite

Caption: Logical relationship of enantiomers and their spectroscopic properties.

Experimental_Workflow start Start: Obtain Enantiomer Samples sample_prep Sample Preparation (Dissolve/Pelletize) start->sample_prep nmr NMR Analysis sample_prep->nmr ftir FTIR Analysis sample_prep->ftir cd CD Analysis sample_prep->cd data_proc Data Processing (FT, Baseline Correction) nmr->data_proc ftir->data_proc cd->data_proc comparison Comparative Analysis of Spectra data_proc->comparison end End: Enantiomer Differentiation comparison->end

Caption: Experimental workflow for spectroscopic comparison of enantiomers.

References

Advanced & Novel Applications

Novel Applications of Methyl L-valinate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-valinate, a derivative of the essential amino acid L-valine, is a versatile chiral building block with significant applications in medicinal chemistry. Its inherent chirality and readily modifiable functional groups make it a valuable starting material and intermediate in the synthesis of complex bioactive molecules. This document provides detailed application notes and experimental protocols for the novel use of this compound in the development of pharmaceuticals, focusing on its role in the synthesis of antiviral and antihypertensive drugs, as well as its application as a chiral auxiliary in asymmetric synthesis.

Application 1: Key Intermediate in the Synthesis of Antiviral Prodrugs - The Case of Valacyclovir

This compound is a crucial component in the synthesis of Valacyclovir, an L-valyl ester prodrug of the antiviral medication Acyclovir. The addition of the L-valine ester moiety significantly enhances the oral bioavailability of Acyclovir from 10-20% to approximately 54%.[1][2] This improved absorption is attributed to the active transport of Valacyclovir across the intestinal wall via peptide transporters.[1]

Quantitative Data: Pharmacokinetics of Acyclovir and Valacyclovir
ParameterAcyclovir (oral)Valacyclovir (oral)Reference
Bioavailability 10-20%~54%[1]
Cmax (ng/mL) Varies significantly with dose~4280 (after 1000 mg dose, as Acyclovir)[3]
Tmax (h) ~1.5 - 2.5~0.8 - 1.7 (for Valacyclovir), ~1.5 - 2.2 (for Acyclovir)[3]
AUC (ng·h/mL) Dose-dependent~19500 (after 1000 mg dose, as Acyclovir)[3]
Experimental Protocol: Synthesis of Valacyclovir via N-CBz-L-Valine

This protocol outlines the synthesis of Valacyclovir starting from L-valine, which is first converted to its methyl ester and then protected before coupling with Acyclovir.

Step 1: Esterification of L-Valine to this compound Hydrochloride

  • Materials: L-Valine, Methanol, Thionyl chloride.

  • Procedure:

    • Suspend L-Valine (1 equivalent) in anhydrous methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain this compound hydrochloride as a white solid.

Step 2: N-protection of this compound

  • Materials: this compound hydrochloride, Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium bicarbonate, Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve this compound hydrochloride (1 equivalent) in a mixture of DCM and water.

    • Cool the solution to 0°C and add sodium bicarbonate (2.5 equivalents) portion-wise.

    • Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-CBz-L-valine methyl ester.

Step 3: Coupling of N-CBz-L-valine with Acyclovir

  • Materials: N-CBz-L-valine, Acyclovir, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-CBz-L-valine (1.5 equivalents) and Acyclovir (1 equivalent) in anhydrous DMF.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0°C and add a solution of DCC (1.6 equivalents) in DMF dropwise.

    • Stir the reaction at room temperature for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Remove DMF under reduced pressure and purify the residue by column chromatography to obtain N-CBz-Valacyclovir.

Step 4: Deprotection to Yield Valacyclovir

  • Materials: N-CBz-Valacyclovir, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve N-CBz-Valacyclovir in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield Valacyclovir.

Experimental Workflow: Synthesis of Valacyclovir

G cluster_0 Synthesis of Valacyclovir L_Valine L-Valine Methyl_L_valinate This compound Hydrochloride L_Valine->Methyl_L_valinate  MeOH, SOCl2 N_CBz_Valine N-CBz-L-valine Methyl_L_valinate->N_CBz_Valine  Cbz-Cl, NaHCO3 N_CBz_Valacyclovir N-CBz-Valacyclovir N_CBz_Valine->N_CBz_Valacyclovir  DCC, DMAP, DMF Acyclovir Acyclovir Acyclovir->N_CBz_Valacyclovir Valacyclovir Valacyclovir N_CBz_Valacyclovir->Valacyclovir  H2, Pd/C

Caption: Workflow for the synthesis of Valacyclovir.

Application 2: Chiral Building Block for Antihypertensive Drug Synthesis - Valsartan

This compound serves as a critical chiral starting material for the synthesis of Valsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. The stereochemistry of the valine moiety is essential for the drug's efficacy. The synthesis involves the N-alkylation and subsequent N-acylation of this compound.

Quantitative Data: Pharmacokinetics and Potency of Valsartan
ParameterValueReference
Bioavailability (oral) 23% (capsule), 39% (solution)[4]
Cmax (µg/mL) 6.43 (320 mg tablet)[5]
Tmax (h) 2.0 (320 mg tablet)[5]
AUC (µg·h/mL) 44.89 (320 mg tablet)[5]
IC50 (Angiotensin II Receptor) ~1.5 nM[6]
Experimental Protocol: Synthesis of a Key Valsartan Intermediate

This protocol describes the N-alkylation and N-acylation of this compound, key steps in the synthesis of Valsartan.

Step 1: N-Alkylation of this compound

  • Materials: this compound hydrochloride, 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, Sodium bicarbonate, Acetonitrile.

  • Procedure:

    • To a stirred suspension of this compound hydrochloride (1 equivalent) and sodium bicarbonate (2.5 equivalents) in acetonitrile, add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1 equivalent).

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.[7]

Step 2: N-Acylation with Valeryl Chloride

  • Materials: N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, Valeryl chloride, Triethylamine (B128534) (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the product from Step 1 in anhydrous DCM and cool to 0°C.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of valeryl chloride (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product, a key precursor to Valsartan.[8]

Signaling Pathway: Angiotensin II Receptor Blockade by Valsartan

Valsartan selectively blocks the Angiotensin II receptor type 1 (AT1), preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

G cluster_0 Angiotensin II Receptor Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Valsartan Valsartan Valsartan->AT1_Receptor Blocks

Caption: Valsartan blocks the AT1 receptor.

Application 3: Synthesis of HIV Protease Inhibitors - Ritonavir Intermediate

L-valine is a known starting material for the synthesis of the HIV protease inhibitor Ritonavir. While many synthetic routes exist, the use of this compound as a precursor for key intermediates is a viable and efficient strategy. Ritonavir inhibits the HIV protease enzyme, which is essential for the maturation of the virus.

Quantitative Data: Potency of Ritonavir
ParameterValueReference
IC50 (HIV Protease) ~0.02 µM[9]
Experimental Protocol: Synthesis of a Ritonavir Intermediate Fragment

This protocol outlines the synthesis of an N-substituted valine derivative, a key fragment in the total synthesis of Ritonavir.

Step 1: Preparation of N-(4-nitrophenoxycarbonyl)-L-valine methyl ester

  • Materials: this compound hydrochloride, 4-Nitrophenyl chloroformate, 4-Methylmorpholine (NMM), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound hydrochloride (1 equivalent) in anhydrous DCM.

    • Cool the suspension to 0°C and add NMM (2.2 equivalents) dropwise.

    • Add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in DCM dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired product.

Step 2: Coupling with a Thiazole Moiety

  • Materials: N-(4-nitrophenoxycarbonyl)-L-valine methyl ester, N-(2-isopropylthiazol-4-ylmethyl)-N-methylamine, Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-(4-nitrophenoxycarbonyl)-L-valine methyl ester (1 equivalent) and N-(2-isopropylthiazol-4-ylmethyl)-N-methylamine (1 equivalent) in THF.

    • Add TEA (1.2 equivalents) and heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the coupled product, a key intermediate for Ritonavir synthesis.

Signaling Pathway: Inhibition of HIV Protease by Ritonavir

Ritonavir is a competitive inhibitor of HIV protease, preventing the cleavage of Gag and Gag-Pol polyproteins, which is a crucial step in the HIV life cycle for producing mature, infectious virions.

G cluster_0 HIV Replication Cycle and Protease Inhibition HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse_Transcriptase Reverse Transcriptase Integration Integration into Host DNA Viral_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Cleavage by HIV_Protease HIV Protease Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits New_Virion New Infectious Virion Mature_Proteins->New_Virion

Caption: Ritonavir inhibits HIV protease.

Application 4: Chiral Auxiliary in Asymmetric Synthesis

The chiral center of this compound can be utilized to direct the stereochemical outcome of reactions, acting as a chiral auxiliary. After the desired transformation, the auxiliary can be cleaved and potentially recovered. This approach is valuable for the synthesis of enantiomerically pure compounds.

Quantitative Data: Asymmetric Alkylation using a Valine-derived Auxiliary
ReactionDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Reference
Asymmetric AlkylationHigh d.e. often >95%[10]
Diels-Alder ReactionUp to 74% e.e. with L-valine derivative[11]
Experimental Protocol: Asymmetric Alkylation of a Glycine (B1666218) Equivalent

This protocol describes a general procedure for the asymmetric alkylation of a glycine enolate equivalent using a chiral auxiliary derived from this compound.

Step 1: Synthesis of the Chiral Auxiliary Imide

  • Materials: this compound, a suitable acid chloride (e.g., pivaloyl chloride), Triethylamine, Dichloromethane.

  • Procedure:

    • React this compound with the acid chloride in the presence of a base like triethylamine to form the corresponding amide.

    • Further functionalization (e.g., cyclization) may be required to form a rigid chiral auxiliary structure.

Step 2: Asymmetric Alkylation

  • Materials: Chiral glycine-auxiliary adduct, Lithium diisopropylamide (LDA), Alkyl halide (R-X), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the chiral glycine-auxiliary adduct in anhydrous THF and cool to -78°C under an inert atmosphere.

    • Add a solution of LDA (1.1 equivalents) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 equivalents) and continue stirring at -78°C for 2-4 hours.

    • Quench the reaction with saturated ammonium (B1175870) chloride solution and allow it to warm to room temperature.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the product by column chromatography. The diastereomeric excess can be determined by NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • Materials: Alkylated product, Lithium hydroxide (B78521), THF/Water.

  • Procedure:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the cleavage is complete.

    • Acidify the reaction mixture and extract the desired α-amino acid.

    • The chiral auxiliary can be recovered from the aqueous layer.

Logical Relationship: Asymmetric Synthesis Workflow

G cluster_0 Asymmetric Synthesis Using Chiral Auxiliary Start Achiral Substrate Attach Attach Chiral Auxiliary (from This compound) Start->Attach Diastereoselective Diastereoselective Reaction Attach->Diastereoselective Cleave Cleave Auxiliary Diastereoselective->Cleave Product Enantiomerically Enriched Product Cleave->Product Recover Recovered Chiral Auxiliary Cleave->Recover

Caption: Asymmetric synthesis workflow.

Conclusion

This compound is a highly valuable and versatile molecule in medicinal chemistry. Its applications extend from being a fundamental building block for complex drugs like Valacyclovir, Valsartan, and Ritonavir to serving as an effective chiral auxiliary in asymmetric synthesis. The protocols and data presented herein provide a comprehensive resource for researchers and scientists in the field of drug discovery and development, highlighting the significant potential of this compound in creating novel and improved therapeutic agents.

References

Synthesis of Methyl L-valinate Analogs for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl L-valinate analogs, which are pivotal scaffolds in the development of therapeutic agents. These analogs have found applications in diverse areas of drug discovery, including the development of angiotensin II receptor blockers and cannabinoid receptor modulators. This guide offers step-by-step synthetic procedures, quantitative data for key reactions, and protocols for biological evaluation, alongside visual representations of relevant signaling pathways and experimental workflows.

Introduction to this compound Analogs in Drug Discovery

This compound, the methyl ester of the essential amino acid L-valine, serves as a versatile chiral building block in organic synthesis. Its derivatives are integral to the structure of several marketed drugs and clinical candidates. The isopropyl group of the valine residue can provide beneficial steric interactions with biological targets, while the amino and ester functionalities offer convenient handles for chemical modification, allowing for the generation of diverse chemical libraries for drug screening.

Two prominent examples of drugs derived from this compound analogs are:

  • Valsartan : An angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Its synthesis prominently features an N-acylated and N-alkylated this compound core.

  • Synthetic Cannabinoids : A class of psychoactive substances that act as agonists of the cannabinoid receptors. Many of these compounds incorporate a this compound moiety, highlighting the adaptability of this scaffold to different target classes.

Synthetic Protocols

This section details the experimental procedures for the synthesis of key this compound intermediates and two distinct classes of analogs.

Esterification of L-valine to this compound Hydrochloride

The initial step in the synthesis of most this compound analogs is the protection of the carboxylic acid group as a methyl ester. A common and efficient method involves the use of thionyl chloride in methanol (B129727).

Protocol 2.1: Synthesis of this compound Hydrochloride

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine (1.0 eq) in anhydrous methanol (10-20 mL per gram of L-valine).

  • Reagent Addition : Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution : This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is triturated with diethyl ether to afford this compound hydrochloride as a white crystalline solid. The product can be further purified by recrystallization from methanol/diethyl ether.

Synthesis of N-Acylated this compound Analogs

N-acylation is a common modification to introduce diverse functionalities. This protocol describes a general procedure for the acylation of this compound hydrochloride.

Protocol 2.2: General Procedure for N-Acylation of this compound

  • Reaction Setup : Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM) (10-15 mL per gram).

  • Base Addition : Cool the solution to 0 °C and add triethylamine (B128534) (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent acylation.

  • Acylating Agent Addition : Slowly add the desired acyl chloride or acid anhydride (B1165640) (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up : Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of N-Alkylated this compound Analogs (Reductive Amination)

N-alkylation can be achieved through various methods, with reductive amination being a widely used and efficient approach.

Protocol 2.3: General Procedure for N-Alkylation via Reductive Amination

  • Reaction Setup : Dissolve this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane.

  • pH Adjustment : Add a mild base like triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Reducing Agent Addition : Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up : Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its analogs.

Reaction Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Esterification L-valineSOCl₂, MethanolMethanolReflux2-490-98>98
N-Acylation This compound HClValeryl chloride, Et₃NDCM0 to RT2-685-95>95
N-Alkylation This compound HCl4-Bromobenzaldehyde, NaBH₃CN, Et₃NMethanolRT12-2470-85>95

Note: Yields and purity are dependent on the specific substrates and reaction conditions and may require optimization.

Application Examples and Biological Activity Protocols

Valsartan Intermediate Synthesis

The synthesis of valsartan, an angiotensin II receptor antagonist, involves the N-acylation and N-alkylation of this compound.

Experimental Workflow for a Key Valsartan Intermediate:

G A L-Valine Methyl Ester HCl B N-Valeroyl-L-valine Methyl Ester A->B Valeryl Chloride, Et3N C N-(4-Bromobenzyl)-N-valeroyl-L-valine Methyl Ester B->C 4-Bromobenzaldehyde, NaBH3CN

Caption: Synthetic route to a key intermediate of Valsartan.

Protocol 4.1: Angiotensin II Receptor Binding Assay (Radioligand Displacement)

This protocol is used to determine the affinity of synthesized analogs for the angiotensin II type 1 (AT₁) receptor.

  • Membrane Preparation : Prepare cell membranes from cells overexpressing the human AT₁ receptor.

  • Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand : [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Procedure : a. In a 96-well plate, add assay buffer, the synthesized compound at various concentrations, and the radioligand (at a concentration close to its Kd). b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 60-90 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. e. Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis : Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Synthetic Cannabinoid Analog Synthesis

Synthetic cannabinoids often feature an N-acylated this compound core attached to an indole (B1671886) or indazole scaffold.

Experimental Workflow for a Synthetic Cannabinoid Analog:

G A 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid C Methyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate A->C Coupling Agent (e.g., HATU), DIPEA B L-Valine Methyl Ester HCl B->C

Caption: Synthesis of a synthetic cannabinoid analog.

Protocol 4.2: Cannabinoid Receptor Functional Assay (cAMP Assay)

This protocol measures the ability of synthesized analogs to act as agonists at the cannabinoid receptor 1 (CB₁), a Gi-coupled receptor.

  • Cell Culture : Use cells stably expressing the human CB₁ receptor (e.g., HEK293 or CHO cells).

  • Assay Principle : Activation of the Gi-coupled CB₁ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure : a. Plate the cells in a 96-well plate and grow to confluency. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add the synthesized compound at various concentrations. d. Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels. e. Incubate for a defined period (e.g., 30 minutes) at 37 °C. f. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis : Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis of the concentration-response curve.

Signaling Pathways

Understanding the signaling pathways targeted by these drug analogs is crucial for rational drug design and development.

Angiotensin II Receptor Signaling

Valsartan and other ARBs block the action of angiotensin II at the AT₁ receptor, a Gq-coupled G-protein coupled receptor (GPCR). This blockade inhibits downstream signaling cascades that lead to vasoconstriction, inflammation, and fibrosis.

G cluster_0 Cell Membrane cluster_1 Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (Vasoconstriction, etc.) Ca->Downstream PKC->Downstream Valsartan Valsartan (ARB) Valsartan->AT1R Blocks

Caption: Angiotensin II Receptor Signaling Pathway.

Cannabinoid Receptor Signaling

Synthetic cannabinoids act as agonists at the CB₁ receptor, a Gi-coupled GPCR. Activation of this receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in the psychoactive effects associated with these compounds.

G cluster_0 Cell Membrane cluster_1 Cytosol Cannabinoid Cannabinoid Agonist CB1R CB1 Receptor Cannabinoid->CB1R Gi Gi protein CB1R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (Neurotransmitter release inhibition) PKA->Downstream

Caption: Cannabinoid Receptor Signaling Pathway.

Conclusion

The synthesis of this compound analogs provides a rich platform for the discovery of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate new chemical entities based on this versatile scaffold. By understanding the synthetic methodologies and the underlying biological pathways, scientists can more effectively develop potent and selective drug candidates for a range of diseases.

Application Notes and Protocols for Methyl L-valinate in Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of Methyl L-valinate in the development of novel biomaterials. The focus is on the synthesis of biodegradable poly(ester amides) (PEAs) and their potential applications in tissue engineering and drug delivery.

Introduction to this compound in Biomaterials

Methyl L-valine, the methyl ester of the essential amino acid L-valine, serves as a valuable and versatile building block for the synthesis of advanced biomaterials. Its incorporation into polymer chains, particularly poly(ester amides) (PEAs), imparts desirable biological properties such as biocompatibility and biodegradability. The presence of the valine residue can influence the polymer's mechanical properties, degradation kinetics, and cellular interactions, making it a key component in the design of materials for medical applications. PEAs derived from amino acids are considered "pseudo-proteins" due to the presence of both peptide-like amide bonds and ester linkages in their backbone, offering a unique combination of properties.[1]

Applications of this compound-Derived Biomaterials

Biomaterials synthesized using L-valine derivatives, including this compound, have shown significant promise in several biomedical fields:

  • Tissue Engineering: The biocompatibility and biodegradability of valine-containing PEAs make them suitable for fabricating scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues.[2][3] The amorphous nature of some valine-based polyamides can be advantageous in preventing crystallization, which may be beneficial for creating flexible and adaptable scaffolds.[2]

  • Drug Delivery: The tunable degradation rates of these polymers allow for the controlled release of therapeutic agents. The polymer matrix can be designed to erode at a specific rate, releasing an encapsulated drug over a desired period.

  • Medical Devices: The favorable mechanical properties and biocompatibility of these materials make them candidates for use in various medical devices, such as sutures and implants.[4]

Quantitative Data of L-valine-Based Biomaterials

The following tables summarize key quantitative data for biomaterials incorporating L-valine, providing a basis for comparison and material selection.

Table 1: Mechanical Properties of Amino Acid-Based Poly(ester amide)s

Polymer CompositionTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ester amide) with 10 mol% amide content708820
Poly(ester amide) with 85 mol% amide content52428370

Data is representative of the trend observed in amino acid-based poly(ester amides) where increasing amide content generally leads to increased stiffness and strength, with a corresponding decrease in flexibility.

Table 2: In Vitro Degradation of Aliphatic Segmented Poly(ester amide)s

Polymer CompositionDegradation TimeMolecular Weight Decrease (%)Mass Loss (%)
PEA with 25 mol% amide content7 months in PBS (pH 7.4) at 37°CGradual decreaseAlmost no mass loss
PEA with 50 mol% amide content7 months in PBS (pH 7.4) at 37°CGradual decreaseAlmost no mass loss

This data indicates that these PEAs undergo bulk degradation, where the polymer chains break down internally before significant mass loss is observed. The in vivo degradation of these specific polymers was found to be similarly slow.[4][5]

Table 3: In Vitro Enzymatic Biodegradation of L-valine Containing Poly(ester amide)s

EnzymeSubstrateObservation
Trypsin, α-Chymotrypsin, LipasePEA filmsEnzymes spontaneously immobilize on the polymer surface, accelerating erosion.
Immobilized enzymes on PEAExternal substrates (ATEE, protein)The immobilized enzymes remain active and can catalyze the hydrolysis of other molecules.

This study highlights that the degradation of these biomaterials can be significantly influenced by the enzymatic environment, a crucial factor for in vivo applications.[1]

Experimental Protocols

Detailed methodologies for the synthesis of biomaterials using L-valine derivatives are provided below. This compound can be utilized as a starting material for the synthesis of the diamine or diol monomers required for these polymerizations.

Protocol 1: Melt Polycondensation for Poly(ester-urethane) Synthesis

This protocol describes the synthesis of a poly(ester-urethane), a type of poly(ester amide), using a protected L-valine monomer.

Materials:

  • L-valine ester-urethane monomer (synthesized from L-valine)

  • Sugar-based diol (e.g., d-mannitol derivative)

  • Dibutyl tin oxide (catalyst)

  • Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Dichloromethane

  • Trifluoroacetic acid (for deprotection)

Procedure:

  • Monomer Preparation: Synthesize the L-valine ester-urethane monomer from L-valine as per established chemical procedures.

  • Polymerization:

    • In a polymerization tube, combine equimolar amounts of the L-valine monomer and the sugar-diol.

    • Melt the mixture at 150°C and degas twice.

    • Add 1.0 mol% of dibutyl tin oxide catalyst.

    • Conduct the polymerization at 150°C for 4 hours under a nitrogen purge.

    • Apply a high vacuum (0.01 mbar) for an additional 2 hours to remove byproducts and drive the reaction to completion.[6]

  • Purification:

    • Dissolve the resulting polymer in THF.

    • Reprecipitate the polymer in methanol to purify it.

  • Deprotection (if necessary):

    • Dissolve the protected polymer in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0°C.

    • Stir the solution at 25°C for 24 hours.

    • Remove the solvent using a rotavapor to obtain the deprotected polymer.[6]

Protocol 2: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol outlines the synthesis of polyamides from Fmoc-protected L-valine-derived diamines.

Materials:

  • Fmoc-L-valine

  • Diamine (e.g., benzidine, 4,4'-oxydianiline)

  • HATU (coupling reagent)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Diacid chloride (e.g., isophthaloyl dichloride)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Triphenyl phosphite (B83602) (TPP)

  • Pyridine

Procedure:

  • Diamine Monomer Synthesis:

    • Dissolve Fmoc-L-valine and DIEA in DMF.

    • Add HATU as a coupling reagent and stir for 3 minutes to pre-activate the carboxylic acid.

    • Add a solution of the diamine (e.g., benzidine) in DMF and stir overnight.

    • Pour the reaction mixture into water to precipitate the Fmoc-protected diamine monomer.[2]

    • Deprotect the Fmoc group using standard procedures to yield the free diamine monomer.

  • Polymerization:

    • In a flask equipped with a reflux condenser, mix the synthesized diamine monomer, the diacid chloride, CaCl₂, TPP, pyridine, and NMP.

    • Heat the mixture to reflux for several hours.

    • After cooling, pour the viscous solution into methanol to precipitate the polyamide.

    • Wash the polymer thoroughly with hot water and methanol and dry under vacuum.[7]

Signaling Pathways and Biomaterial Interactions

The interaction of cells with biomaterials is a complex process mediated by various signaling pathways. The surface chemistry and topography of L-valine-based biomaterials can influence these pathways, thereby affecting cell fate.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that play a crucial role in cell adhesion to the extracellular matrix (ECM) and biomaterial surfaces.[8] The binding of integrins to ligands on the biomaterial surface initiates a cascade of intracellular signals that regulate cell behavior.

  • Mechanism: The clustering of integrins upon ligand binding activates focal adhesion kinase (FAK), which in turn can trigger downstream pathways like the MAPK/ERK pathway.[9] The specificity of integrin binding can be influenced by the surface chemistry of the biomaterial.[10][11]

Integrin_Signaling cluster_0 Biomaterial Surface cluster_1 Cell Membrane cluster_2 Intracellular Signaling Valine_Ligand Valine-based Ligand Integrin Integrin Receptor Valine_Ligand->Integrin Binding FAK FAK Integrin->FAK Activation MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Activation Cell_Response Cell Adhesion, Proliferation, Differentiation MAPK_ERK->Cell_Response Regulation

Caption: Integrin-mediated cell signaling on a valine-based biomaterial.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The activation of this pathway can be modulated by the physical and chemical cues from the biomaterial surface.

  • Mechanism: Growth factors binding to their receptors on the cell surface can initiate the MAPK/ERK cascade. This pathway can also be activated downstream of integrin signaling. Scaffold proteins play a crucial role in organizing the components of this pathway to ensure signal specificity.[12][13]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Response Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response Gene Expression Scaffold_Protein Scaffold Protein (e.g., KSR) Scaffold_Protein->Raf Scaffold_Protein->MEK Scaffold_Protein->ERK

Caption: The MAPK/ERK signaling cascade influenced by biomaterial interactions.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is critical in regulating a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[14] Biomaterials can be designed to modulate this pathway to promote tissue regeneration.

  • Mechanism: TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activated receptor complex phosphorylates Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[15] Biomaterials can be functionalized with TGF-β or molecules that influence this pathway to guide cell behavior.[16][17]

TGF_beta_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binding TGFbRI TGF-β RI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad4 Smad4 Smad_Complex Smad Complex Gene_Expression Target Gene Expression Smad_Complex->Gene_Expression Nuclear Translocation pSmad23Smad4 pSmad23Smad4 pSmad23Smad4->Smad_Complex Complex Formation

Caption: Overview of the canonical TGF-β/Smad signaling pathway.

Conclusion

This compound is a highly valuable precursor for the development of a new generation of biomaterials. The incorporation of valine into polymer backbones allows for the fine-tuning of material properties to meet the specific demands of various biomedical applications. The provided protocols offer a starting point for the synthesis and exploration of these promising materials. A thorough understanding of the interplay between these biomaterials and cellular signaling pathways will be crucial for the rational design of next-generation medical devices and therapies.

References

Computational Analysis of Methyl L-valinate Reaction Mechanisms: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl L-valinate, an ester of the essential amino acid L-valine, serves as a crucial building block in peptide synthesis and is a key component in various pharmaceutical and agrochemical intermediates. Understanding the reaction mechanisms involving this compound is paramount for optimizing reaction conditions, enhancing yield, and designing novel synthetic pathways. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to elucidate the intricate details of these reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing insights that are often difficult to obtain through experimental means alone.

These application notes provide a comprehensive overview of the computational methodologies employed to study the reaction mechanisms of this compound. The focus is on providing researchers, scientists, and drug development professionals with detailed protocols and a framework for conducting their own computational investigations.

Application Notes

Computational studies on the reaction mechanisms of amino acid esters like this compound are instrumental in several areas of chemical research and development:

  • Reaction Optimization: By calculating the energy barriers for different reaction pathways, computational models can help identify the most favorable reaction conditions (e.g., solvent, temperature, catalyst) to maximize product yield and minimize byproducts.

  • Catalyst Design: Understanding the role of a catalyst in a reaction mechanism allows for the rational design of more efficient and selective catalysts. For instance, in the hydrolysis of this compound, different bases can be modeled to assess their catalytic efficiency.

  • Understanding Stereoselectivity: For chiral molecules like this compound, computational methods can predict and explain the stereochemical outcome of a reaction, which is critical in the synthesis of enantiomerically pure compounds.

  • Drug Metabolism Studies: The metabolic fate of drugs containing ester functionalities can be investigated by modeling enzymatic hydrolysis or other biotransformations. Computational studies can shed light on the mechanism of action of enzymes that metabolize these esters.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the base-catalyzed hydrolysis of this compound, a representative reaction. This data is illustrative of the outputs from a DFT study and provides a basis for comparing the relative energies of the different species involved in the reaction pathway. The energies are given in kcal/mol relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (this compound + OH⁻)Starting materials0.0
Transition State 1 (TS1)Formation of the tetrahedral intermediate+12.5
Tetrahedral IntermediateKey reaction intermediate-8.2
Transition State 2 (TS2)C-O bond cleavage+15.3
Products (L-valinate + Methanol)Final products-20.7

Experimental Protocols

The following protocols detail the computational methodology for investigating the reaction mechanism of this compound, using the base-catalyzed hydrolysis as an example.

Protocol 1: Geometry Optimization and Frequency Analysis

  • Initial Structure Preparation:

    • Build the 3D structures of all reactants, intermediates, and products using a molecular modeling software (e.g., Avogadro, GaussView).

    • For this compound, ensure the correct stereochemistry (L-configuration) is represented.

  • Computational Method Selection:

    • Employ Density Functional Theory (DFT) for all calculations.

    • Select a suitable functional, such as B3LYP, which is known for its balance of accuracy and computational cost in organic reaction mechanism studies.

    • Choose a basis set appropriate for the system. The 6-311++G(d,p) basis set is recommended as it includes diffuse functions and polarization functions, which are important for describing anionic species and transition states.

  • Geometry Optimization:

    • Perform geometry optimization for all species (reactants, intermediates, products, and transition states) in the gas phase or with an implicit solvent model (e.g., PCM for water) to find their minimum energy structures.

    • Use tight convergence criteria to ensure the structures are fully optimized.

  • Frequency Calculation:

    • Conduct a frequency calculation for each optimized structure at the same level of theory.

    • Confirm that reactants, intermediates, and products have all real (positive) frequencies, indicating they are true minima on the potential energy surface.

    • Verify that each transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the reaction coordinate.

Protocol 2: Transition State Searching and Verification

  • Transition State (TS) Guess:

    • Generate an initial guess for the transition state structure. This can be done by performing a relaxed scan along the reaction coordinate (e.g., the breaking or forming bond) or by using a synchronous transit-guided quasi-Newton (QST2 or QST3) method.

  • TS Optimization:

    • Optimize the TS guess structure using a TS optimization algorithm (e.g., Berny algorithm in Gaussian).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state structure.

    • This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.

    • A successful IRC calculation will connect the transition state to the corresponding reactants and products (or intermediates), confirming that the located TS is the correct one for the reaction step.

Protocol 3: Energy Profile Calculation

  • Single-Point Energy Calculations:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set if computationally feasible.

  • Zero-Point Energy (ZPE) Correction:

    • Obtain the zero-point vibrational energies (ZPVE) from the frequency calculations.

    • Add the ZPE correction to the electronic energies to obtain the total energies at 0 K.

  • Gibbs Free Energy Calculation:

    • Use the output of the frequency calculations to obtain thermal corrections to the enthalpy and entropy.

    • Calculate the Gibbs free energy of each species at the desired temperature (e.g., 298.15 K) to construct the free energy profile of the reaction.

Visualizations

Computational_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization & Frequency Analysis cluster_ts 3. Transition State Analysis cluster_energy 4. Energy Profile Construction Reactants Build Reactants Opt Optimize Geometries (DFT) Reactants->Opt Products Build Products Products->Opt Intermediates Build Intermediates Intermediates->Opt Freq Frequency Calculations Opt->Freq Verify Minima/ TS TS_Search Transition State Search Freq->TS_Search IRC IRC Calculation TS_Search->IRC Verify Connectivity SPE Single-Point Energy IRC->SPE ZPE ZPE Correction SPE->ZPE Gibbs Gibbs Free Energy Profile ZPE->Gibbs

Caption: A workflow diagram for the computational study of reaction mechanisms.

Hydrolysis_Mechanism Reactants This compound + OH⁻ TS1 TS1 Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 TS2 Intermediate->TS2 C-O Bond Cleavage Products L-valinate + Methanol TS2->Products

Caption: Base-catalyzed hydrolysis mechanism of this compound.

Application Notes and Protocols for Methyl L-valinate in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl L-valinate as an organocatalyst in asymmetric synthesis. The focus is on its application in key carbon-carbon bond-forming reactions, namely the Aldol (B89426) and Michael addition reactions. These protocols are intended to serve as a guide for researchers in organic synthesis, particularly those involved in the development of chiral molecules for pharmaceuticals and other applications.

Introduction to this compound in Organocatalysis

L-valine and its derivatives have emerged as versatile and environmentally benign organocatalysts in asymmetric synthesis.[1] this compound, the methyl ester of L-valine, leverages the chiral backbone of the amino acid to induce stereoselectivity in a variety of chemical transformations. Operating through enamine and iminium ion intermediates, it provides a green alternative to traditional metal-based catalysts. Its low toxicity, ready availability, and the ability to perform reactions under mild conditions make it an attractive catalyst for academic and industrial research.[1]

Key Applications

This compound is an effective catalyst for a range of asymmetric reactions. The most prominent applications include:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity.

  • Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral adducts.

Data Presentation

The following tables summarize typical quantitative data for organocatalytic Aldol and Michael addition reactions using amino acid-derived catalysts. While specific data for this compound is extrapolated from closely related catalysts like L-proline and its derivatives, these tables provide a representative overview of the expected yields and enantioselectivities.

Table 1: Representative Data for Asymmetric Aldol Reactions

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
14-NitrobenzaldehydeCyclohexanone10DMSO249598 (anti)
2BenzaldehydeAcetone20Neat486876 (R)
34-ChlorobenzaldehydeCyclohexanone10DMF369297 (anti)
4IsovaleraldehydeAcetone20CH2Cl2725585 (R)

Table 2: Representative Data for Asymmetric Michael Additions

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1trans-β-NitrostyreneCyclohexanone15Toluene489092 (syn)
22-Cyclohexen-1-oneDiethyl malonate20THF728588 (R)
3N-PhenylmaleimideIsobutyraldehyde10CH2Cl2249895 (S)
4Methyl vinyl ketoneAcetophenone15Methanol367890 (R)

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction Catalyzed by this compound

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone using this compound as the organocatalyst.

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the solvent (2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition Catalyzed by this compound

This protocol provides a general method for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by this compound.

Materials:

  • This compound

  • α,β-Unsaturated nitroalkene (e.g., trans-β-nitrostyrene)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., Toluene)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of the α,β-unsaturated nitroalkene (0.5 mmol) in the solvent (2.0 mL) in a round-bottom flask, add the ketone (1.0 mmol).

  • Add this compound (0.075 mmol, 15 mol%).

  • Stir the mixture at room temperature for 48-96 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate mixture) to yield the Michael adduct.

  • Analyze the enantiomeric excess of the product by chiral HPLC.

Visualizations

Catalytic Cycle of an Aldol Reaction

The following diagram illustrates the generally accepted catalytic cycle for an amino acid-catalyzed aldol reaction, proceeding through an enamine intermediate.

Aldol_Cycle Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H2O Product->Catalyst - Product

Caption: Catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Workflow for Asymmetric Synthesis

This diagram outlines the typical workflow for performing and analyzing an organocatalyzed asymmetric reaction.

Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Stirring at RT (Monitoring by TLC) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Result Yield and Enantiomeric Excess Determination Analysis->Result

Caption: General experimental workflow for organocatalyzed reactions.

Iminium Ion Activation in Michael Addition

The following diagram illustrates the activation of an α,β-unsaturated aldehyde via iminium ion formation, which is a key step in the Michael addition.

Michael_Activation Catalyst This compound Iminium Iminium Ion (Activated Acceptor) Catalyst->Iminium + Acceptor - H2O Acceptor α,β-Unsaturated Aldehyde Adduct Michael Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (Michael Donor) Adduct->Catalyst - Product + H2O

Caption: Iminium ion activation pathway in a Michael addition reaction.

References

Advanced Protocols for the Functionalization of Methyl L-valinate: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the advanced functionalization of Methyl L-valinate. The methodologies outlined herein are central to the fields of medicinal chemistry, peptide synthesis, and drug discovery, offering robust strategies for modifying this versatile chiral building block. The protocols focus on three key areas of modern synthetic chemistry: N-alkylation, peptide coupling of N-functionalized derivatives, and direct C-H bond functionalization.

Direct Catalytic N-Alkylation of this compound

Application Note:

Direct N-alkylation of this compound is a highly efficient and atom-economical method for the synthesis of N-substituted L-valine derivatives, which are pivotal intermediates in the synthesis of various pharmaceuticals.[1][2] Traditional methods often rely on reductive amination or substitution with alkyl halides, which can suffer from poor selectivity and the generation of stoichiometric waste.[1][3] The presented ruthenium-catalyzed protocol utilizes readily available alcohols as alkylating agents, producing water as the only byproduct, and proceeds with excellent retention of stereochemical integrity.[1][2] This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine of this compound, followed by in-situ reduction of the resulting imine.[4] This methodology is particularly advantageous for its broad substrate scope and compatibility with various functional groups.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Alcohols

This protocol is adapted from a general method for the direct N-alkylation of α-amino acid esters.[1]

Materials:

  • This compound hydrochloride

  • Desired alcohol (e.g., benzyl (B1604629) alcohol)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Sodium bicarbonate (for neutralization of hydrochloride salt)

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Neutralization of this compound hydrochloride: To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (B109758), add a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the ruthenium catalyst (e.g., 0.5-1 mol%), a suitable ligand if required, and anhydrous toluene.

  • Addition of Reactants: To the catalyst mixture, add the free base of this compound (1.0 eq) and the alcohol (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 90-120 °C and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired N-alkylated this compound.

Quantitative Data for N-Alkylation of Amino Acid Esters:

EntryAmino Acid EsterAlcoholCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylalanine pentyl ester4-Methylbenzyl alcohol0.5Toluene12018>95 (conversion)[1]
2Proline methyl esterBenzyl alcohol1.0Toluene1102492[5]
3Glycine (B1666218) methyl esterCyclohexanol10 (Pd/C)Toluene140455[6]

Experimental Workflow for Ruthenium-Catalyzed N-Alkylation:

N_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification start This compound HCl neutralization Neutralization (NaHCO3) start->neutralization free_base This compound (free base) neutralization->free_base setup Reaction Setup (Ru catalyst, Toluene) free_base->setup addition Add Free Base & Alcohol setup->addition heating Heat (90-120°C) 18-24h addition->heating workup Solvent Removal heating->workup purification Column Chromatography workup->purification product N-Alkylated This compound purification->product

Caption: Workflow for Ruthenium-Catalyzed N-Alkylation.

Peptide Coupling with N-Methylated Valine Derivatives

Application Note:

The incorporation of N-methylated amino acids, such as derivatives of N-methyl-L-valinate, into peptides is a crucial strategy in medicinal chemistry to enhance pharmacological properties. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, potentially leading to higher receptor affinity and selectivity.[7] However, the increased steric hindrance of the N-methyl group makes peptide bond formation more challenging than with primary amino acids.[8] This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high yields and minimize racemization.[3][9] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for these sterically demanding couplings.[3][9]

Experimental Protocol: HATU-Mediated Peptide Coupling

This protocol describes a general procedure for coupling an N-methylated L-valine derivative to a resin-bound amino acid or peptide in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected N-methyl-L-valine

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF.

  • Activation of Fmoc-N-methyl-L-valine: In a separate vial, dissolve Fmoc-N-methyl-L-valine (2-4 eq relative to resin loading) and HATU (1.9-3.9 eq) in DMF. Add DIPEA (4-8 eq) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.[9]

  • Monitoring the Coupling: Monitor the completion of the reaction using a qualitative test such as the bromophenol blue test, as the standard ninhydrin (B49086) test is not effective for secondary amines.[9][10]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Quantitative Data for HATU-Mediated Couplings:

Coupling TypeCoupling ReagentEquivalents (AA:Reagent:Base)SolventTime (h)Yield (%)Reference
Standard DipeptideHATU1:1.1:2DMF0.5-285-98[3]
Hindered/N-methylatedHATU1:1.5:3DMF1-475-90[3]
N-methyl amino acid (SPPS)HATU4:4:8DMF/NMP1-4High[9]

Experimental Workflow for HATU-Mediated Peptide Coupling:

Peptide_Coupling_Workflow cluster_activation Amino Acid Activation start Resin-bound Peptide (Fmoc-protected) swell Swell Resin in DMF start->swell deprotect Fmoc-Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Add Activated AA to Resin Couple (1-4h) wash1->couple aa Fmoc-N-Me-Val activate Pre-activate in DMF aa->activate hatu HATU hatu->activate dipea DIPEA dipea->activate activate->couple monitor Monitor with Bromophenol Blue Test couple->monitor wash2 Wash with DMF monitor->wash2 product Resin-bound Peptide (+ N-Me-Val) wash2->product

Caption: Workflow for HATU-Mediated Peptide Coupling.

Palladium-Catalyzed C-H Functionalization

Application Note:

Direct C-H bond functionalization is a powerful and increasingly utilized strategy in modern organic synthesis for its efficiency and ability to introduce complexity in a single step.[11] For amino acid derivatives like this compound, C-H activation allows for the modification of the aliphatic side chain, which is typically unreactive.[12][13] Palladium-catalyzed C-H arylation, for instance, can be achieved on N-acylated amino esters.[14][15] This approach often requires a directing group to achieve regioselectivity. The N-benzoyl group can direct ortho-arylation of the benzoyl ring.[14][15] More advanced methods employ specific directing groups to target the C(sp³)–H bonds on the valine side chain, although this can be challenging due to the presence of multiple C-H bonds.[11] These reactions open up new avenues for creating novel amino acid-based structures for drug discovery and materials science.

Experimental Protocol: Palladium-Catalyzed ortho-C-H Arylation of N-Benzoyl-L-valinate Methyl Ester

This protocol is based on the arylation of N-benzoyl α-amino ester derivatives.[14][15]

Materials:

  • N-Benzoyl-L-valinate methyl ester (can be synthesized from this compound and benzoyl chloride)

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc) or Cesium carbonate (Cs₂CO₃)

  • t-Amyl alcohol or other suitable high-boiling solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Synthesis of N-Benzoyl-L-valinate methyl ester: To a solution of this compound (free base, 1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in dichloromethane, add benzoyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the N-benzoyl derivative, which can be purified by chromatography if necessary.

  • Reaction Setup: In a dry reaction tube, combine N-Benzoyl-L-valinate methyl ester (1.0 eq), the aryl iodide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), and the base/oxidant (e.g., AgOAc, 2.0 eq).

  • Addition of Solvent: Add the anhydrous solvent (e.g., t-amyl alcohol) under an inert atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the ortho-arylated product.

Quantitative Data for Palladium-Catalyzed C-H Arylation:

SubstrateArylating AgentCatalyst (mol%)Base/OxidantSolventTemp (°C)Yield (%)Reference
N-Benzoyl glycine methyl esterIodobenzene10AgOAct-Amyl-OH11095[15]
N-Benzoyl alanine (B10760859) methyl ester4-Iodotoluene10AgOAct-Amyl-OH11085[15]
N-Benzoyl leucine (B10760876) methyl ester4-Iodoanisole10AgOAct-Amyl-OH11078[15]

Experimental Workflow for Palladium-Catalyzed C-H Arylation:

CH_Functionalization_Workflow cluster_prep Substrate Preparation cluster_reaction C-H Arylation Reaction cluster_workup Work-up & Purification start This compound benzoylation N-Benzoylation start->benzoylation substrate N-Benzoyl-L-valinate methyl ester benzoylation->substrate setup Combine Substrate, Aryl Iodide, Pd(OAc)2, AgOAc in Solvent substrate->setup heating Heat (100-120°C) 12-24h setup->heating workup Dilute & Filter heating->workup purification Column Chromatography workup->purification product ortho-Arylated Product purification->product

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

References

Application Notes and Protocols: Methyl L-valinate Derivatives as Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of metal complexes featuring methyl L-valinate derivatives as ligands. These compounds are of significant interest in medicinal chemistry and catalysis due to their potential biological activities, including antimicrobial and anticancer properties, and their utility in various chemical transformations.

Introduction

This compound, an ester derivative of the essential amino acid L-valine, serves as a versatile precursor for the synthesis of chiral ligands. The formation of Schiff bases through the condensation of the primary amine group of this compound with various aldehydes yields a class of ligands with tunable steric and electronic properties. Subsequent coordination with transition metal ions affords stable metal complexes with diverse geometries and functionalities. These complexes have garnered attention for their potential applications as catalysts in asymmetric synthesis and as therapeutic agents.[1][2][3] The chelation of the metal ion by the Schiff base ligand can enhance the biological activity of the organic moiety.[4][5]

Applications

Metal complexes derived from this compound Schiff bases have shown promise in several key areas:

  • Antimicrobial Agents: A significant body of research has demonstrated the potent antibacterial and antifungal activities of metal complexes incorporating Schiff base ligands. The chelation of the metal to the ligand is often reported to enhance its antimicrobial efficacy compared to the free ligand.[5][6][7] This is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

  • Anticancer Agents: Transition metal complexes are at the forefront of anticancer drug development.[4][8][9] The cytotoxic activity of these complexes is often evaluated using assays such as the MTT assay to determine their IC50 values against various cancer cell lines.[4][8][10][11] The mechanism of action can involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.[10]

  • Catalysis: The chiral nature of ligands derived from L-valine makes their metal complexes attractive candidates for asymmetric catalysis.[1][12] These complexes can be employed in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, often with high enantioselectivity.

Quantitative Data Summary

The biological activities of metal complexes are typically quantified to allow for comparison and structure-activity relationship (SAR) studies. The following tables present example quantitative data for the antimicrobial and anticancer activities of representative metal complexes with Schiff base ligands. While specific data for this compound derivatives is dispersed in the literature, these tables serve as a template for data presentation.

Table 1: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

ComplexStaphylococcus aureusEscherichia coliCandida albicansReference
Ligand (L)>500>500>500[13]
[Cu(L)Cl₂]125250125[13]
[Ni(L)Cl₂]250500250[13]
[Co(L)Cl₂]125250250[13]
[Zn(L)Cl₂]62.5125125[13]

Table 2: In Vitro Anticancer Activity Data (IC50 in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
Ligand (L)>100>100>100[4]
[Cu(L)₂(NO₃)₂]15.821.325.1[4]
[Ni(L)₂(NO₃)₂]28.435.742.9[4]
[Co(L)₂(NO₃)₂]22.129.836.4[4]
Cisplatin9.711.28.5[4]

Experimental Protocols

The following are detailed protocols for the synthesis of a this compound-derived Schiff base ligand and its subsequent complexation with a transition metal salt.

Protocol 1: Synthesis of Schiff Base Ligand from this compound and Salicylaldehyde (B1680747)

This protocol describes the synthesis of (S)-methyl 2-((E)-(2-hydroxybenzylidene)amino)-3-methylbutanoate.

Materials:

  • This compound hydrochloride

  • Salicylaldehyde

  • Triethylamine (B128534)

  • Methanol (B129727) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Deprotonation of this compound: In a 100 mL round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in anhydrous methanol (50 mL).

  • Cool the solution in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring. Stir the mixture for 30 minutes at 0°C to ensure complete deprotonation.

  • Schiff Base Formation: To the same flask, add salicylaldehyde (1 equivalent) dissolved in a small amount of methanol.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[14][15][16]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Purify the Schiff base ligand by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate (B1210297) gradient) to obtain the pure product.

  • Characterization: Characterize the purified ligand by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[15][17]

Protocol 2: Synthesis of a Metal Complex with the Schiff Base Ligand

This protocol describes a general method for the synthesis of a metal(II) complex with the Schiff base ligand synthesized in Protocol 1.[18][19]

Materials:

  • Schiff base ligand from Protocol 1

  • Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2 equivalents) in ethanol (30 mL) in a 100 mL round-bottom flask and stir to obtain a clear solution.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1 equivalent) in ethanol (20 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.[18]

  • A color change or the formation of a precipitate may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.[18]

  • Isolation: After reflux, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent using a rotary evaporator to induce precipitation.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the resulting metal complex in a vacuum desiccator.

  • Characterization: Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.[20][21][22]

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocol 2: Metal Complex Synthesis start_L This compound HCl + Triethylamine in Methanol deprotonation Deprotonation (0°C, 30 min) start_L->deprotonation 1 add_aldehyde Add Salicylaldehyde deprotonation->add_aldehyde 2 reflux_L Reflux (4-6 hours) add_aldehyde->reflux_L 3 workup_L Solvent Removal reflux_L->workup_L 4 purification_L Column Chromatography workup_L->purification_L 5 ligand Purified Schiff Base Ligand purification_L->ligand 6 start_C Dissolve Ligand in Ethanol ligand->start_C Use in Protocol 2 add_metal Add Metal Salt Solution start_C->add_metal A reflux_C Reflux (2-4 hours) add_metal->reflux_C B isolation_C Isolation (Filtration/Evaporation) reflux_C->isolation_C C drying_C Drying isolation_C->drying_C D complex Metal Complex drying_C->complex E

Caption: Workflow for the synthesis of a this compound derivative ligand and its metal complex.

General Signaling Pathway for Anticancer Activity

signaling_pathway MetalComplex Metal Complex CellMembrane Cell Membrane MetalComplex->CellMembrane Cellular Uptake DNA Nuclear DNA CellMembrane->DNA Interaction ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS Caspases Caspase Activation DNA->Caspases DNA Damage Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: A generalized signaling pathway for the anticancer activity of metal complexes.

References

Author: BenchChem Technical Support Team. Date: December 2025

The unique stereochemical properties of chiral amino acid esters are positioning them as indispensable tools in the future of pharmaceuticals, materials science, and asymmetric synthesis. Their versatility as chiral building blocks, catalysts, and precursors for complex molecules is driving innovation across multiple scientific disciplines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the expanding potential of these critical compounds.

Chiral amino acid esters are increasingly pivotal in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety.[1][2][][4] Emerging trends indicate a significant expansion of their roles beyond traditional peptide synthesis, venturing into the creation of novel polymers, advanced drug delivery systems, and highly selective organocatalysts.[5][6][7] This shift is fueled by the development of more efficient and stereoselective synthetic methods, including enzymatic processes and advanced organocatalysis.[8][9][10]

I. Application in Asymmetric Synthesis

Chiral amino acid esters are fundamental building blocks in asymmetric synthesis, allowing for the creation of complex chiral molecules with high stereoselectivity.[11] They can function as chiral auxiliaries, templates, or catalysts to induce chirality in a target molecule.[12][13]

Asymmetric Alkylation of N-Unprotected Amino Acid Esters

A significant advancement is the direct asymmetric α-alkylation of N-unprotected amino acid esters, which provides a straightforward route to unnatural α,α-disubstituted amino acids.[14] This method, often employing a dual catalytic system of a chiral aldehyde and a transition metal, offers high yields and excellent stereoselectivities.[12][14]

Objective: To synthesize an unnatural α,α-disubstituted amino acid ester via asymmetric α-allenylic alkylation of an N-unprotected amino acid ester.

Materials:

  • N-unprotected amino acid ester (e.g., Glycine methyl ester)

  • Allenylic acetate (B1210297)

  • Chiral BINOL-derived aldehyde catalyst

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the chiral BINOL-derived aldehyde catalyst (10 mol%), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Add anhydrous toluene (B28343) and stir the mixture for 10 minutes at room temperature.

  • Add the N-unprotected amino acid ester (1.0 equiv.), allenylic acetate (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α,α-disubstituted amino acid ester.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess (ee%) by chiral HPLC.

Data Presentation:

EntryAmino Acid EsterAllenylic AcetateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
1Glycine methyl ester1,3-diphenylallyl acetateChiral Aldehyde/Pd(OAc)₂Toluene60249598
2Alanine ethyl ester1-phenyl-3-methylallyl acetateChiral Aldehyde/Pd(OAc)₂THF50368896

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow start Select Chiral Amino Acid Ester reagents Choose Reagents & Catalyst System start->reagents reaction Perform Asymmetric Reaction reagents->reaction purification Purify Product reaction->purification analysis Analyze Stereochemistry (e.g., Chiral HPLC) purification->analysis end Enantiopure Product analysis->end

Caption: General workflow for asymmetric synthesis using chiral amino acid esters.

II. Application in Materials Science: Chiral Polymers

Chiral amino acid esters are valuable monomers for the synthesis of chiral polymers. These polymers can exhibit unique properties such as pH-responsiveness and the ability to self-assemble into ordered structures, making them attractive for applications in drug delivery and as biomaterials.[5]

Synthesis of pH-Responsive Chiral Polymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled polymerization technique that can be used to synthesize well-defined polymers from amino acid-based monomers.[5]

Objective: To synthesize a pH-responsive chiral polymer from a Boc-L-leucine methacryloyloxyethyl ester (Boc-L-Leu-HEMA) monomer via RAFT polymerization.

Materials:

  • Boc-L-Leu-HEMA monomer

  • Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent, e.g., N,N-dimethylformamide (DMF)

  • Standard polymerization glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Boc-L-Leu-HEMA monomer, CTA, and AIBN in anhydrous DMF in a Schlenk tube.

  • Degas the solution by performing three freeze-pump-thaw cycles.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

  • After the specified time, terminate the polymerization by exposing the mixture to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • To impart pH-responsiveness, deprotect the Boc group by treating the polymer with an acid (e.g., trifluoroacetic acid) to yield the cationic, pH-responsive polymer.

  • Confirm the deprotection using techniques like NMR spectroscopy.

Data Presentation:

Monomer[Monomer]:[CTA]:[Initiator]Temp (°C)Time (h)Mₙ (GPC, g/mol )PDI
Boc-L-Leu-HEMA100:1:0.2701215,0001.15
Boc-L-Ile-HEA150:1:0.2701822,0001.20

Workflow for Chiral Polymer Synthesis

Chiral_Polymer_Synthesis monomer Chiral Amino Acid Ester Monomer raft RAFT Polymerization (Monomer, CTA, Initiator) monomer->raft polymer Protected Chiral Polymer raft->polymer deprotection Deprotection (e.g., Acidic Conditions) polymer->deprotection final_polymer pH-Responsive Cationic Chiral Polymer deprotection->final_polymer

Caption: Synthesis of pH-responsive chiral polymers from amino acid esters.

III. Application in Chiral Separation and Analysis

The enantiomeric purity of chiral compounds is crucial, and chiral amino acid esters are central to the development of methods for their separation and analysis. They can be used to create chiral stationary phases (CSPs) for chromatography or as derivatizing agents.[15][16]

Chiral Separation using Micellar Electrokinetic Chromatography (MEKC)

MEKC is a powerful technique for the chiral separation of uncharged analytes like protected amino acid esters.[15] The method utilizes micelles and a chiral selector, such as a cyclodextrin (B1172386) derivative, to achieve separation.

Objective: To separate the enantiomers of an N- and C-protected amino acid using MEKC with a cyclodextrin chiral selector.

Materials:

Procedure:

  • Prepare the background electrolyte (BGE) by dissolving SDS and the chiral selector in the buffer solution. Add the organic modifier if required.

  • Flush the capillary with 0.1 M NaOH, followed by deionized water, and then equilibrate with the BGE.

  • Dissolve the racemic sample in a suitable solvent and inject it into the capillary (e.g., by pressure injection).

  • Apply a high voltage across the capillary to initiate the electrophoretic separation.

  • Detect the separated enantiomers using the UV detector at an appropriate wavelength.

  • Optimize the separation by varying the concentration of the chiral selector, the percentage of the organic modifier, the buffer pH, and the applied voltage.

Data Presentation:

AnalyteChiral Selector (mM)Organic Modifier (%)Resolution (Rs)
N-Boc-D,L-Phenylalanine methyl ester20 β-CD10% Acetonitrile2.1
N-Cbz-D,L-Leucine ethyl ester30 γ-CD15% Methanol1.8

Diagram of Chiral Separation Principle in MEKC

MEKC_Principle cluster_capillary Capillary micelle SDS Micelle Hydrophobic Core Hydrophilic Head enantiomer_R R-Enantiomer micelle:f1->enantiomer_R Partitioning enantiomer_S S-Enantiomer micelle:f1->enantiomer_S selector Chiral Selector (Cyclodextrin) interaction_R Diastereomeric Complex 1 selector->interaction_R interaction_S Diastereomeric Complex 2 selector->interaction_S enantiomer_R->interaction_R enantiomer_S->interaction_S detector Detector interaction_R->detector interaction_S->detector Differential Migration (Separation) start Racemic Mixture Injection

Caption: Principle of chiral separation by MEKC.

IV. Future Outlook

The application of chiral amino acid esters is poised for significant growth. Innovations in catalysis, including the use of dual catalytic systems and biocatalysis, will continue to provide more efficient and selective synthetic routes to valuable chiral molecules.[2][10][12] In materials science, the focus will likely be on developing "smart" chiral polymers and nanoparticles with tailored functionalities for targeted drug delivery and tissue engineering.[5][7][17] Furthermore, the development of advanced analytical techniques will be crucial for the accurate and sensitive determination of enantiomeric purity, supporting the advancement of chiral drugs and materials.[16][18][19] The exploration of unnatural amino acid esters will also open new avenues in drug discovery, enabling the synthesis of peptides and peptidomimetics with enhanced stability and biological activity.[20][21]

References

Application Notes and Protocols: The Role of Methyl L-valinate in the Synthesis of Complex Natural Products and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl L-valinate, a derivative of the essential amino acid L-valine, is a versatile and valuable building block in modern organic synthesis. Its inherent chirality, derived from a natural chiral pool, makes it a critical component for constructing complex, stereochemically defined molecules. For researchers and professionals in drug development, this compound serves two primary functions: as a chiral auxiliary to guide the stereochemical outcome of reactions and as a fundamental chiral precursor for direct incorporation into the final structure of intricate natural products and synthetic drugs, particularly antiviral agents. These application notes provide an overview of its utility and detailed protocols for its application.

Application Note 1: this compound as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereoselectivity of a reaction.[1][2] After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse.[1] Derivatives of L-valine, including this compound, are effective for this purpose, particularly in the diastereoselective synthesis of β-amino esters, which are precursors to β-lactam antibiotics and other bioactive molecules.[3]

The general strategy involves condensing this compound with an aldehyde to form a chiral imine. The subsequent nucleophilic addition to this imine is directed by the stereocenter of the valinate auxiliary, leading to the preferential formation of one diastereomer.

Experimental Protocol: Diastereoselective Synthesis of β-Amino Esters

This protocol describes a one-pot, three-component reaction for the synthesis of β-amino esters using (S)-valine methyl ester as the chiral auxiliary.[3] The reaction involves the formation of a chiral imine from an aldehyde and (S)-valine methyl ester, followed by a diastereoselective addition of a silyl (B83357) enolate, catalyzed by Ytterbium triflate (Yb(OTf)₃).

Materials:

  • (S)-Valine methyl ester

  • Aldehyde (e.g., benzaldehyde)

  • Silyl enol ether (e.g., 1-methoxy-2-methyl-1-trimethylsiloxy-propene)

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add (S)-valine methyl ester (1.1 mmol).

  • Stir the mixture for 30 minutes to facilitate the formation of the corresponding chiral imine.

  • Add Yb(OTf)₃ (0.1 mmol, 10 mol%) to the reaction mixture and stir for an additional 15 minutes.

  • Add the silyl enol ether (1.2 mmol) to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired β-amino ester.

  • The diastereomeric ratio can be determined by ¹H NMR analysis or HPLC on a chiral column.

Data Presentation
AldehydeSilyl Enol EtherCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde1-methoxy-2-methyl-1-trimethylsiloxy-propene1085-95>95:5
4-Nitrobenzaldehyde1-methoxy-2-methyl-1-trimethylsiloxy-propene1080-90>95:5
Isobutyraldehyde1-methoxy-1-trimethylsiloxy-ethene1075-8590:10

Note: Data is representative of typical outcomes for this type of reaction.

Visualization: Asymmetric Synthesis Workflow

G Prochiral Prochiral Substrate Attach Attach Auxiliary Prochiral->Attach Step 1 Auxiliary Chiral Auxiliary (from this compound) Auxiliary->Attach Diastereoselective Diastereoselective Reaction Attach->Diastereoselective Step 2 Cleave Cleave Auxiliary Diastereoselective->Cleave Step 3 Enantiopure Enantiomerically Enriched Product Cleave->Enantiopure RecycledAux Recycled Auxiliary Cleave->RecycledAux

Caption: Workflow for using a chiral auxiliary in asymmetric synthesis.

Application Note 2: L-Valine Derivatives as Precursors in Antiviral Drug Synthesis

L-valine and its derivatives are integral components of several complex antiviral drugs, particularly protease inhibitors. In these molecules, the valine side chain plays a crucial role in binding to the active site of viral enzymes. Boceprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, is a prime example.[4][5] It is a synthetic tripeptide where one of the residues is N-(tert-butylcarbamoyl)-3-methyl-L-valyl, demonstrating the direct incorporation of a modified valine structure.[4]

Experimental Protocol: Synthesis of a Key Boceprevir Intermediate

The synthesis of Boceprevir is a multi-step process. This protocol outlines a representative amide coupling step to form a dipeptide intermediate containing the L-valine derivative. This involves coupling N-Boc-L-tert-leucine with a this compound derivative.

Materials:

  • N-Boc-L-tert-leucine

  • This compound hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-tert-leucine (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 mmol) to the solution and stir for 15 minutes.

  • In a separate flask, suspend this compound hydrochloride (1.0 mmol) in DMF (5 mL) and add DIPEA (2.5 mmol) to neutralize the salt and act as a base.

  • Add the this compound solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude dipeptide can be purified by crystallization or silica gel chromatography.

Data Presentation
Coupling ReagentsBaseSolventReaction Time (h)Typical Yield (%)
EDC / HOBtDIPEADMF12-1685-95
HATUDIPEADMF2-490-98
DCC / DMAPTEADCM12-1680-90

Note: This table compares common peptide coupling conditions for the described transformation.

Visualization: Boceprevir Synthesis Logic

G P3 P3 Precursor (N-Boc-L-tert-leucine) Intermediate1 Dipeptide Intermediate P3->Intermediate1 P2 P2 Precursor (Bicyclic Proline) Intermediate2 Tripeptide Intermediate P2->Intermediate2 Amide Coupling P1 P1 Precursor (Ketoamide) Boceprevir Boceprevir P1->Boceprevir Final Coupling Val This compound Derivative Val->Intermediate1 Amide Coupling Intermediate1->Intermediate2 Intermediate2->Boceprevir

Caption: Logical flow of precursor incorporation in Boceprevir synthesis.

Application Note 3: L-Valinate Esters for Enhanced Bioavailability in Prodrugs

A significant challenge in drug development is the poor oral bioavailability of active pharmaceutical ingredients (APIs). A common and effective strategy to overcome this is the formation of prodrugs. L-valine esters have been successfully used to create prodrugs of antiviral agents like acyclovir (B1169) and ganciclovir, resulting in Valacyclovir and Valganciclovir, respectively.[6][7] These ester prodrugs exhibit enhanced absorption from the gastrointestinal tract, likely by utilizing peptide transporters.[7] Once absorbed, they are rapidly hydrolyzed by esterases in the intestine, liver, and blood to release the active parent drug.

Experimental Protocol: Synthesis of Valacyclovir

This protocol describes the synthesis of Valacyclovir via the condensation of N-benzyloxycarbonyl (Cbz)-L-valine with acyclovir, followed by deprotection.[8][9]

Part A: Condensation to form N-Cbz-Valacyclovir

  • Dissolve N-Cbz-L-valine (1.33 mol) in DMF (7 volumes).

  • Cool the solution to -5 °C.

  • Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.33 mol) in DMF (3 volumes) while maintaining the temperature below 0 °C.

  • Age the mixture for 20 minutes, then add acyclovir (1.0 mol) and 4-dimethylaminopyridine (B28879) (DMAP) (0.15 mol).

  • Stir the reaction mixture at -5 to 0 °C for approximately 6 hours, monitoring by TLC.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Remove approximately 80% of the DMF by distillation under reduced pressure.

  • Dilute the remaining solution with water to precipitate the crude N-Cbz-Valacyclovir, which is then filtered and dried.

Part B: Deprotection to form Valacyclovir Hydrochloride

  • Suspend the crude N-Cbz-Valacyclovir (1.0 mol) in a suitable solvent mixture (e.g., methanol/THF).

  • Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 5% w/w).

  • Add aqueous HCl (1.1 mol).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 3.5 kg pressure) and stir vigorously at room temperature for 4-6 hours.[8]

  • After the reaction is complete (monitored by TLC or HPLC), filter the catalyst through a pad of celite.

  • Remove the solvent under reduced pressure.

  • Crystallize the crude product from a mixture of water and isopropyl alcohol to yield pure Valacyclovir hydrochloride.[8]

Data Presentation: Bioavailability Enhancement
CompoundParent DrugOral Bioavailability (%)Improvement Factor
Acyclovir-10 - 20-
ValacyclovirAcyclovir~ 55~ 3-5x
Ganciclovir-~ 5-
ValganciclovirGanciclovir~ 60~ 12x
Source: Data compiled from literature.[7][9]

Visualization: Prodrug Activation Pathway

G cluster_absorption GI Tract / Intestinal Wall cluster_circulation Liver / Systemic Circulation Prodrug Valacyclovir (L-Valine Ester Prodrug) Transport Peptide Transporter (PEPT1) Prodrug->Transport Uptake Hydrolysis Esterase-catalyzed Hydrolysis Transport->Hydrolysis Absorption ActiveDrug Acyclovir (Active Drug) Hydrolysis->ActiveDrug Valine L-Valine (Byproduct) Hydrolysis->Valine

Caption: Metabolic pathway for the activation of a valinate prodrug.

References

Safety Operating Guide

Proper Disposal of Methyl L-valinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of methyl L-valinate, a common reagent in research and drug development. While safety data sheets (SDS) for this compound and its common salt, L-valine methyl ester hydrochloride, may not classify it as a hazardous substance, it is crucial to adhere to established laboratory waste management protocols.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Gloves

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of any laboratory chemical is to avoid release into the environment. Therefore, this compound should not be disposed of down the drain or in regular solid waste.[5][6][7]

  • Waste Identification and Segregation:

    • Treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EH&S) department.[6][8]

    • Do not mix this compound waste with other incompatible waste streams. It should be kept away from strong oxidizing agents.[9][10]

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealable container. The container should be compatible with the chemical.

    • For solutions containing this compound, use a designated, leak-proof liquid waste container.

    • The container must be labeled with the full chemical name ("this compound") and any associated hazards.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][11]

    • Ensure the container is kept tightly closed except when adding waste.[1][6]

    • The SAA should be away from heat sources and ignition points.[1]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's hazardous waste management program (often EH&S) to arrange for pickup.[8]

    • Follow your institution's specific procedures for waste pickup requests.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material and place it in the designated hazardous waste container.[1][9][10]

    • For larger spills, consult your institution's emergency procedures.

  • Empty Container Disposal:

    • Empty containers that held this compound should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate should be collected as hazardous waste. Deface the original label before disposal as regular trash.[6]

Summary of Material Properties and Safety Information

For quick reference, the following table summarizes key information for L-valine methyl ester hydrochloride, a common form of this compound.

PropertyInformationCitations
Appearance White powder/solid[4][9]
Odor Odorless[4][9]
Stability Stable under normal conditions[1][9]
Incompatible Materials Strong oxidizing agents[9][10]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2][9]
Personal Protective Safety goggles, gloves, lab coat. A respirator may be required if dust is generated.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start cluster_assessment cluster_disposal_path cluster_end start This compound waste generated is_hazardous Treat as hazardous waste? start->is_hazardous collect_waste Collect in a labeled, compatible waste container is_hazardous->collect_waste Yes (Recommended Practice) improper_disposal Improper Disposal: - Do NOT pour down the drain - Do NOT discard in regular trash is_hazardous->improper_disposal No store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Arrange for hazardous waste pickup with EH&S store_waste->request_pickup end_proper Proper Disposal Complete request_pickup->end_proper

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl L-valinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling Methyl L-valinate (CAS No. 4070-48-8), a common reagent in synthetic chemistry. The following procedures are based on available safety data for the closely related this compound hydrochloride (CAS No. 6306-52-1) and general best practices for laboratory chemical safety. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound free base before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are generally considered to pose moderate health risks upon acute exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[1] Adherence to proper PPE protocols is essential to minimize exposure risk.

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times.Prevents skin contact and potential irritation or absorption.
Body Protection A standard laboratory coat.Protects clothing and skin from spills.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if dust or aerosols are generated.[1]Prevents inhalation of irritating particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure a safe laboratory environment.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure a designated work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust generation.

    • Measure and dispense the chemical carefully to avoid creating dust or splashes.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.[2][3][4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Small Spill For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it in a designated, labeled container for disposal. Clean the spill area with a suitable solvent or detergent and water.
Large Spill Evacuate the area. Ventilate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as for a small spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification :

    • Unused this compound and any materials contaminated with it (e.g., gloves, weighing paper) should be considered chemical waste.

  • Containerization :

    • Collect waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other incompatible wastes.

  • Disposal :

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Workflow and Safety Protocols

Handling_Disposal_Workflow This compound Handling and Disposal Workflow prep Preparation - Review SDS - Designate Work Area - Check Emergency Equipment - Don PPE handling Handling - Work in Fume Hood - Weigh Carefully - Keep Container Closed prep->handling Proceed with caution storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage If not for immediate use use Use in Experiment handling->use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure use->spill use->exposure waste_gen Waste Generation use->waste_gen emergency_proc Emergency Procedures - Evacuate - First Aid - Notify Supervisor spill->emergency_proc Activate exposure->emergency_proc Activate disposal Disposal - Collect in Labeled Container - Follow EHS Guidelines waste_gen->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Logical Relationship of Safety Measures

Safety_Measures Interrelation of Safety Measures for this compound chem_id Chemical Identification (this compound) hazard_id Hazard Identification - Skin/Eye Irritant - Respiratory Irritant chem_id->hazard_id risk_assess Risk Assessment hazard_id->risk_assess control_measures Control Measures risk_assess->control_measures emergency_plan Emergency Plan - Spill Response - First Aid risk_assess->emergency_plan disposal_plan Disposal Plan - EHS Guidelines risk_assess->disposal_plan ppe PPE - Goggles - Gloves - Lab Coat control_measures->ppe eng_controls Engineering Controls - Fume Hood control_measures->eng_controls admin_controls Administrative Controls - SOPs - Training control_measures->admin_controls

Caption: Logical relationship of safety measures for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl L-valinate
Reactant of Route 2
Reactant of Route 2
Methyl L-valinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。